Ebov-GP-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H40ClN3O2 |
|---|---|
Molecular Weight |
450.1 g/mol |
IUPAC Name |
(3S,4aS,8aS)-N-tert-butyl-2-[(2S)-3-[[(1S)-1-(4-chlorophenyl)ethyl]amino]-2-hydroxypropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C25H40ClN3O2/c1-17(18-9-11-21(26)12-10-18)27-14-22(30)16-29-15-20-8-6-5-7-19(20)13-23(29)24(31)28-25(2,3)4/h9-12,17,19-20,22-23,27,30H,5-8,13-16H2,1-4H3,(H,28,31)/t17-,19-,20+,22-,23-/m0/s1 |
InChI Key |
JJBSSFPMAQJPSI-YCSIXTNKSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)NC[C@@H](CN2C[C@H]3CCCC[C@H]3C[C@H]2C(=O)NC(C)(C)C)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NCC(CN2CC3CCCCC3CC2C(=O)NC(C)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
EBOV-GP: A Structural and Functional Analysis for Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Ebola virus (EBOV) glycoprotein (GP) is the sole viral protein on the virion surface, making it the primary determinant of viral entry and a critical target for therapeutic intervention. This technical guide provides a comprehensive analysis of the structure and function of EBOV-GP, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes to aid in research and drug development efforts.
EBOV-GP Structure: A Trimeric Machine for Viral Entry
The EBOV-GP is a class I fusion protein that exists as a trimer of heterodimers on the viral surface.[1][2] Each heterodimer consists of two subunits, GP1 and GP2, which are linked by a disulfide bond.[1][3] The overall structure of the GP trimer resembles a chalice, with the GP1 subunits forming the "bowl" and the GP2 subunits forming the "stem".[3][4]
GP1 Subunit: The GP1 subunit is responsible for attachment to host cells.[1][3] It is composed of a base, a head, and a glycan cap. The receptor-binding site (RBS) for the endosomal host receptor, Niemann-Pick C1 (NPC1), is located within the head region but is shielded by the glycan cap and a heavily glycosylated mucin-like domain (MLD).[5][6] This shielding is a key mechanism of immune evasion.[5]
GP2 Subunit: The GP2 subunit mediates the fusion of the viral and host cell membranes.[3][7] It contains a hydrophobic internal fusion loop, two heptad repeat regions (HR1 and HR2), a transmembrane domain, and a cytoplasmic tail. In the pre-fusion conformation, the fusion loop is buried within the GP trimer.[8]
The crystal structure of the Zaire ebolavirus GP in its trimeric, pre-fusion conformation has been determined, providing critical insights into its architecture.[1][2][9] Cryo-electron microscopy (cryo-EM) has further elucidated the structure of the full-length, glycosylated GP on the viral surface.[5][10]
EBOV-GP Function: A Multi-Step Process of Viral Entry
The entry of EBOV into host cells is a complex process orchestrated by EBOV-GP. The following diagram illustrates the key signaling and molecular events involved in GP-mediated viral entry.
Figure 1: EBOV-GP Mediated Viral Entry Pathway. This diagram outlines the sequential steps of Ebola virus entry into a host cell, from initial attachment to the release of the viral ribonucleoprotein (RNP) into the cytoplasm.
The process begins with the attachment of the virion to the host cell surface, which is thought to be mediated by interactions between GP and various cell surface molecules, such as C-type lectins.[1] Following attachment, the virus is internalized into the cell via macropinocytosis.[11] Inside the endosome, the acidic environment and the action of host proteases, specifically cathepsins B and L, cleave the glycan cap and MLD from GP1.[12] This cleavage exposes the RBS, allowing it to bind to the endosomal receptor NPC1.[13][14] The interaction between the cleaved GP and NPC1 is a critical step that triggers conformational changes in GP2, leading to the insertion of the fusion loop into the endosomal membrane and subsequent fusion of the viral and host membranes.[8][13] This fusion event releases the viral ribonucleoprotein into the cytoplasm, initiating viral replication.[11]
Quantitative Analysis of EBOV-GP Function
The following tables summarize key quantitative data related to the interaction of EBOV-GP with neutralizing antibodies and the NPC1 receptor.
Table 1: Neutralizing Antibody Efficacy against EBOV
| Antibody | Epitope Region | Neutralization (IC50) | Reference(s) |
| KZ52 | GP1/GP2 base | ~10 µg/mL (pseudovirus) | [4] |
| mAb114 | Glycan cap / Inner chalice | 0.48 nM (rVSV) | [6][15] |
| 1A2 | GP Head | 0.48 nM (rVSV) | [16] |
| 1D5 | GP Head | 1.55 nM (rVSV) | [16] |
| c13C6 | GP/sGP cross-reactive | Modest potency | [8] |
| ADI-15974 competitor | GP stalk | Potent (≤0.05 µg/ml) | [8] |
Table 2: Binding Affinity of EBOV-GP
| Interacting Molecules | Method | Affinity (Kd) | Reference(s) |
| Cleaved EBOV-GP and NPC1 domain C | Not specified | ~100 µM | [1] |
| Wild-type EBOV GP and NPC1 domain C | ELISA | EC50 of ≈0.5 nM | [13] |
Experimental Protocols for EBOV-GP Analysis
Detailed methodologies are crucial for the reproducible study of EBOV-GP. The following sections provide overviews of key experimental protocols.
Pseudovirus Neutralization Assay
This assay is a safe and widely used method to assess the neutralizing activity of antibodies against EBOV-GP in a BSL-2 laboratory. It utilizes a replication-defective viral core (e.g., from HIV-1 or VSV) pseudotyped with EBOV-GP.
Figure 2: Workflow for a Pseudovirus Neutralization Assay. This diagram illustrates the key steps involved in determining the neutralizing potency of antibodies against EBOV-GP using a pseudovirus system.
Detailed Methodology:
-
Pseudovirus Production: Co-transfect producer cells (e.g., HEK293T) with a plasmid encoding EBOV-GP and a plasmid for a replication-defective viral backbone that expresses a reporter gene like luciferase.[10]
-
Harvest and Titer: Collect the supernatant containing the pseudoviruses 48-72 hours post-transfection. Determine the viral titer to ensure a consistent amount of virus is used in the assay.[10]
-
Antibody Dilution: Prepare serial dilutions of the monoclonal antibody or patient serum to be tested.
-
Neutralization Reaction: Incubate the pseudovirus with the antibody dilutions for 1 hour at 37°C.[10]
-
Infection: Add the virus-antibody mixture to target cells (e.g., Vero E6) plated in 96-well plates.
-
Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.[10]
-
Readout: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the reduction in luciferase activity against the antibody concentration.
Cryo-Electron Microscopy (Cryo-EM) of EBOV-GP
Cryo-EM is a powerful technique to determine the high-resolution structure of EBOV-GP in its native, trimeric state.
Figure 3: Workflow for Cryo-Electron Microscopy of EBOV-GP. This diagram outlines the major stages of determining the structure of the Ebola virus glycoprotein using cryo-EM, from sample preparation to the final atomic model.
Detailed Methodology:
-
Protein Purification: Express and purify the soluble ectodomain of EBOV-GP, often with stabilizing mutations or in complex with a neutralizing antibody Fab fragment to maintain its trimeric structure.
-
Vitrification: Apply a small volume of the purified protein solution to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane to embed the particles in a thin layer of vitreous ice.
-
Data Collection: Load the frozen grid into a transmission electron microscope and collect a large dataset of micrographs at cryogenic temperatures.
-
Image Processing:
-
Motion Correction: Correct for beam-induced motion of the particles.
-
Contrast Transfer Function (CTF) Estimation: Determine and correct for the effects of the microscope's optics.
-
Particle Picking: Automatically select individual GP particles from the micrographs.
-
2D and 3D Classification: Classify the particle images to remove noise and select for homogeneous populations, then generate an initial 3D reconstruction.
-
3D Refinement: Refine the 3D reconstruction to high resolution.
-
-
Model Building: Build an atomic model into the final 3D density map and validate its geometry and fit to the data.
Membrane Fusion Assay
This assay measures the ability of EBOV-GP to mediate the fusion of viral and target cell membranes.
Detailed Methodology:
-
Liposome Preparation: Prepare liposomes labeled with a fluorescent dye pair that exhibits FRET (e.g., NBD-PE and Rhodamine-PE) to mimic the viral membrane. Unlabeled liposomes are used to represent the target membrane.
-
Reconstitution: Reconstitute purified, cleaved EBOV-GP into the labeled liposomes.
-
Fusion Reaction: Mix the GP-containing labeled liposomes with unlabeled target liposomes. Induce fusion by lowering the pH of the solution to mimic the endosomal environment.
-
Readout: Monitor the decrease in FRET (or increase in donor fluorescence) over time using a fluorometer. Lipid mixing results in the dilution of the fluorescent probes and a decrease in FRET efficiency.
-
Data Analysis: Quantify the rate and extent of membrane fusion from the fluorescence signal.
Logical Relationships in EBOV-GP Structure and Function
The structure of EBOV-GP is intricately linked to its function. The following diagram illustrates these key relationships.
Figure 4: Interplay of EBOV-GP Structure and Function. This diagram illustrates the logical relationships between the structural features of the Ebola virus glycoprotein, the external triggers it encounters during entry, and its resulting functional activities.
Conclusion
The Ebola virus glycoprotein is a highly complex molecular machine that is essential for viral pathogenesis. A detailed understanding of its structure and function is paramount for the development of effective vaccines and therapeutics. This guide provides a foundational overview of the current knowledge, presenting key data and methodologies to support ongoing research in this critical field. The continued application of advanced structural and functional analysis techniques will undoubtedly reveal further vulnerabilities of EBOV-GP that can be exploited for the design of next-generation antiviral strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Cryo-EM analysis of Ebola virus nucleocapsid-like assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alstembio.com [alstembio.com]
- 4. researchgate.net [researchgate.net]
- 5. The lifecycle of the Ebola virus in host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Systematic analysis of monoclonal antibodies against Ebola virus GP defines features that contribute to protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Application of a Safe Neutralization Assay for Ebola Virus Using Lentivirus-Based Pseudotyped Virus [virosin.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Ebola pseudo and live virus neutralization assay [bio-protocol.org]
- 11. Visualizing Ebola Virus | Program in Cryo-EM Guided Drug Design [electron.med.ubc.ca]
- 12. Structural dissection of Ebola virus and its assembly determinants using cryo-electron tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformational changes in the Ebola virus membrane fusion machine induced by pH, Ca2+, and receptor binding | PLOS Biology [journals.plos.org]
- 14. Prominent Neutralizing Antibody Response Targeting the Ebolavirus Glycoprotein Subunit Interface Elicited by Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The evolution and determinants of neutralization of potent head-binding antibodies against Ebola virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Application of a Safe Neutralization Assay for Ebola Virus Using Lentivirus-Based Pseudotyped Virus - PMC [pmc.ncbi.nlm.nih.gov]
Ebolavirus Glycoprotein Gene Transcriptional Editing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ebolavirus (EBOV), a member of the Filoviridae family, is the causative agent of a severe and often fatal hemorrhagic fever.[1][2][3] A key feature of the Ebolavirus life cycle is the transcriptional editing of its glycoprotein (GP) gene, a mechanism that allows for the expression of multiple proteins from a single gene, thereby expanding its coding capacity.[1][2][3] This process is crucial for regulating the expression of the surface glycoprotein (GP₁,₂), which is essential for viral entry, and for producing non-structural secreted glycoproteins (sGP and ssGP) that are implicated in pathogenesis and immune evasion.[1][4][5][6][7] Understanding the molecular intricacies of this editing process is paramount for the development of novel therapeutic interventions. This guide provides an in-depth overview of the core mechanism of EBOV GP gene transcriptional editing, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.
The Mechanism of Transcriptional Editing
The EBOV RNA-dependent RNA polymerase (RdRP) is responsible for transcribing the viral genome. The GP gene contains a specific editing site composed of seven consecutive uridine residues (7U) in the viral genomic RNA.[4][8] During transcription, the polymerase can "stutter" or slip at this site, leading to the insertion of non-template adenosine (A) residues into the nascent messenger RNA (mRNA).[7][9]
The number of adenosines in the final mRNA determines which protein is translated:
-
Unedited Transcript (7A): The majority of transcripts are unedited, containing seven adenosines.[10] This mRNA has a premature stop codon and is translated into the non-structural secreted glycoprotein (sGP).[4][10][11]
-
Edited Transcript (+1A; 8A): The insertion of one additional adenosine results in an 8A tract. This shifts the reading frame, bypassing the premature stop codon and allowing for the translation of the full-length transmembrane glycoprotein (GP₁,₂), which is incorporated into the virion envelope.[4][11]
-
Edited Transcript (+2A; 9A or -1A; 6A): The insertion of two additional adenosines (9A) or the deletion of one adenosine (6A) leads to another reading frame shift, resulting in the expression of a third protein, the small soluble glycoprotein (ssGP).[4][7][12]
This regulatory mechanism is critical for viral pathogenesis. Downregulation of the highly cytotoxic GP₁,₂ through transcriptional editing is believed to be a key factor in the high pathogenicity of EBOV.[5][6] Recombinant viruses that are forced to express only GP₁,₂ show increased cytotoxicity and are attenuated in vivo.[5][6][7]
Quantitative Analysis of GP Gene Transcripts
The ratio of edited to unedited transcripts is not static and can be influenced by the host cell type and passage history of the virus.[10] Below are tables summarizing the quantitative data on the relative abundance of GP gene transcripts from various studies.
Table 1: Relative Abundance of GP mRNA Transcripts in Zaire ebolavirus (ZEBOV) Infected Cells
| Cell Line/Model | sGP (7A) Transcript (%) | GP₁,₂ (8A) Transcript (%) | ssGP (6A/9A) Transcript (%) | Reference |
| Vero E6 Cells | ~70-85% | ~20-30% | <5% | [1][4][11][13] |
| Huh7 Cells | ~70% | ~25% | ~5% | [4][11] |
| Mouse Liver (MA-ZEBOV) | ~70% | ~25% | ~5% | [4][11] |
| Non-human Primate (Liver) | 75% | 25% | Not Quantified | [13] |
| Non-human Primate (Blood) | 90% | 10% | Not Quantified | [13] |
Table 2: Transcript Ratios in Recombinant EBOV with Modified Editing Sites
| Recombinant Virus | Editing Site (vRNA) | sGP mRNA (%) | GP₁,₂ mRNA (%) | ssGP mRNA (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Wild-type EBOV | 7U | ~80% | ~20% | Not Quantified |[14] | | EBOV/8U Mutant | 8U | ~10% | ~80% | ~10% |[8][14] | | EBOV/NE ("no-editing") | UUCUUCUU | 0% | 100% | 0% |[8] |
Experimental Protocols
The study of Ebolavirus GP gene transcriptional editing requires specialized molecular techniques. Below are detailed methodologies for key experiments cited in the literature.
Rapid Transcript Quantification Assay (RTQA)
This method is used for the quantitative analysis of the different GP mRNA transcripts.[1][13]
Objective: To determine the relative ratios of sGP, GP₁,₂, and ssGP transcripts.
Methodology:
-
RNA Extraction: Total RNA is extracted from EBOV-infected cells or tissues using a suitable reagent like TRIzol.
-
First-Strand cDNA Synthesis: Reverse transcription is performed on the extracted RNA using an oligo(dT) primer to specifically target polyadenylated mRNAs. SuperScript III reverse transcriptase is commonly used for this step.[1]
-
PCR Amplification: The cDNA is then used as a template for PCR amplification of the region spanning the GP gene editing site. A forward primer labeled with a fluorescent dye (e.g., 6-carboxyfluorescein - FAM) is used.[1]
-
Capillary Electrophoresis-Based Fragment Length Analysis: The fluorescently labeled PCR products are separated by size using a genetic analyzer (e.g., Applied Biosystems 3730xl).[1] The different transcripts (7A, 8A, 9A, etc.) will produce amplicons of slightly different lengths, which can be resolved and quantified based on the intensity of the fluorescent signal for each peak.
Minigenome Assay
This system allows for the study of EBOV transcription and RNA editing under lower biosafety level conditions (BSL-2) by reconstituting the viral ribonucleoprotein (RNP) complex in cells from plasmids.[1][2][3]
Objective: To study the cis- and trans-acting factors involved in transcriptional editing.
Methodology:
-
Plasmid Construction: A "minigenome" plasmid is constructed containing a reporter gene (or the GP gene itself) flanked by the leader and trailer regions of the EBOV genome. This is driven by a T7 RNA polymerase promoter.
-
Support Plasmids: Separate plasmids are created to express the components of the RNP complex: the nucleoprotein (NP), polymerase cofactor (VP35), the RNA-dependent RNA polymerase (L), and the transcription factor (VP30).[1]
-
Cell Transfection: A suitable cell line (e.g., 293T) is co-transfected with the minigenome plasmid and the support plasmids. The cells are also infected with a recombinant vaccinia virus expressing T7 RNA polymerase (e.g., MVA-T7) to drive the transcription of the minigenome.
-
Analysis: At a set time post-transfection (e.g., 72 hours), the cells are harvested.
RT-PCR, Cloning, and Sequencing
This is a classical method to identify and quantify the different mRNA species.[4]
Objective: To determine the precise sequence of the editing site in individual mRNA transcripts.
Methodology:
-
RNA Extraction and cDNA Synthesis: As described for the RTQA protocol.[4]
-
PCR Amplification: The GP gene editing site region is amplified from the cDNA using high-fidelity DNA polymerase.[4]
-
TA Cloning: The resulting PCR products are ligated into a TA cloning vector (e.g., pCR 2.1-Topo TA vector).
-
Bacterial Transformation and Plasmid Isolation: The ligation mixture is used to transform competent E. coli. Individual colonies are selected, and plasmid DNA is isolated.
-
Sequencing: The plasmid DNA from multiple clones is sequenced to determine the number of adenosine residues at the editing site for each individual transcript. The relative frequency of each transcript type is then calculated.[4]
Visualizations
Signaling Pathways and Logical Relationships
Caption: Mechanism of Ebolavirus GP gene transcriptional editing.
Experimental Workflow: Rapid Transcript Quantification Assay (RTQA)
Caption: Workflow for the Rapid Transcript Quantification Assay (RTQA).
Experimental Workflow: Minigenome Assay
Caption: Workflow for the Ebolavirus minigenome assay.
Conclusion
The transcriptional editing of the Ebolavirus GP gene is a sophisticated mechanism that plays a pivotal role in the virus's replication and pathogenesis. By controlling the expression levels of the cytotoxic surface glycoprotein GP₁,₂ and producing secreted glycoproteins that may modulate the host immune response, this process is a critical determinant of viral fitness. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers to further investigate this fascinating aspect of Ebolavirus biology. A deeper understanding of the factors that regulate GP gene editing could unveil novel targets for the development of antiviral therapies, ultimately aiding in the fight against this deadly pathogen.
References
- 1. Ebola Virus RNA Editing Depends on the Primary Editing Site Sequence and an Upstream Secondary Structure | PLOS Pathogens [journals.plos.org]
- 2. Ebola Virus RNA Editing Depends on the Primary Editing Site Sequence and an Upstream Secondary Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ebola virus RNA editing depends on the primary editing site sequence and an upstream secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. RNA Editing of the GP Gene of Ebola Virus is an Important Pathogenicity Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The Multiple Roles of sGP in Ebola Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Ebolavirus glycoprotein structure and mechanism of entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A New Ebola Virus Nonstructural Glycoprotein Expressed through RNA Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. RNA Editing as a General Trait of Ebolaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Structure and Forms of the Ebola Virus Glycoprotein
An In-depth Technical Guide on the Core Role of EBOV-GP in Viral Pathogenesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Ebola virus (EBOV) glycoprotein (GP) is a multifunctional protein that is central to the pathogenesis of Ebola Virus Disease (EVD). As the sole protein on the virion surface, its canonical function is to mediate viral entry into host cells through a complex process of attachment, endosomal trafficking, proteolytic cleavage, and membrane fusion.[1][2] However, its role extends far beyond this initial step. Through various mechanisms including extensive glycosylation, the secretion of decoy proteins, and the shedding of its surface-expressed form, EBOV-GP is a master of immune evasion, effectively shielding the virus from the host's humoral immune response.[3][4][5] Furthermore, GP and its variants can directly trigger host innate immune cells, such as macrophages and dendritic cells, through pathways involving Toll-like receptor 4 (TLR4), leading to the massive release of cytokines.[6][7] This "cytokine storm" is a key driver of the systemic inflammation, vascular leakage, and multi-organ failure characteristic of severe EVD. This document provides a comprehensive technical overview of the structure, function, and multifaceted roles of EBOV-GP in viral pathogenesis, presenting key quantitative data, experimental methodologies, and visual representations of critical pathways to aid in research and therapeutic development.
The EBOV GP gene is unique in that it produces multiple protein products through a process of transcriptional editing.[8][9] This results in a primary secreted, non-structural glycoprotein (sGP) and, through the insertion of an extra adenosine residue by the viral RNA polymerase, the full-length, membrane-anchored GP (GP1,2) that is incorporated into the virion.[10] A third product, the small soluble glycoprotein (ssGP), is also produced from a separate open reading frame.[1][8]
-
GP1,2 (Spike Glycoprotein): This is the full-length, 450-kDa trimeric complex found on the virion surface.[1][11] It is synthesized as a precursor (pre-GP) and cleaved by the host furin protease in the trans-Golgi network into two disulfide-linked subunits: GP1 and GP2.[1][10]
-
sGP (Secreted Glycoprotein): The primary and most abundant product of the GP gene, sGP is a dimeric protein that is efficiently secreted from infected cells.[14][15] It shares the first 295 amino acids with GP1 but has a unique C-terminus.[16] Its primary role is believed to be in immune evasion.[4]
-
ssGP (Small Soluble Glycoprotein): A smaller, secreted dimeric protein that also shares its N-terminus with GP1. Its function in pathogenesis remains largely unknown.[12]
-
Shed GP: The full GP1,2 ectodomain can be proteolytically cleaved from the surface of infected cells by the host metalloprotease TACE (TNF-α-converting enzyme).[17][18] This "shed GP" is antigenically similar to the virion-bound spike and acts as a potent decoy for the immune system.[6][19]
Caption: Processing of the EBOV GP gene into multiple functional protein forms.
The Canonical Role of GP1,2 in Viral Entry
EBOV-GP mediates a multi-step process to deliver the viral genome into the host cell cytoplasm. This pathway is a primary target for neutralizing antibodies and therapeutic inhibitors.
-
Attachment: The virus initially attaches to the host cell surface. This is a relatively non-specific interaction mediated by the binding of the heavily glycosylated GP1 MLD and glycan cap to various attachment factors, such as C-type lectins like DC-SIGN/L-SIGN.[1][13]
-
Internalization: Following attachment, the virion is taken into the cell via macropinocytosis or other endocytic pathways.[20][12]
-
Proteolytic Cleavage: Within the acidic environment of the late endosome/lysosome, host cysteine proteases, primarily Cathepsin B and L, cleave off the MLD and glycan cap from GP1.[12][21] This proteolytic processing is essential as it unmasks the receptor-binding site (RBS) on GP1.[11][22]
-
Receptor Binding: The cleaved GP1 (GPcl) now binds to its obligate intracellular receptor, the Niemann-Pick C1 (NPC1) protein, a cholesterol transporter in the endosomal membrane.[12][22][23] This binding event is the critical trigger for the next step.
-
Membrane Fusion: NPC1 binding induces major conformational changes in GP2. The hydrophobic internal fusion loop of GP2 is inserted into the endosomal membrane.[1][13] GP2 then refolds into a stable six-helix bundle structure, a process that pulls the viral and endosomal membranes together, forcing them to fuse and creating a pore through which the viral nucleocapsid is released into the cytoplasm.[1][23]
Caption: Workflow of EBOV-GP mediated viral entry into a host cell.
Multifaceted Roles in Immune Evasion
A key contributor to EBOV's virulence is the ability of GP to thwart the host immune response through several distinct mechanisms.
-
Glycan Shielding: The surface of GP1,2 is densely coated with N- and O-linked glycans, particularly in the MLD and glycan cap regions.[5][10] This "glycan shield" or "glycan umbrella" sterically hinders the access of neutralizing antibodies to their epitopes on the protein surface.[3][5] It can also mask the function of host cellular proteins, such as MHC class I, inhibiting recognition by immune cells.[5]
-
Antigenic Subversion: The abundantly secreted sGP acts as a decoy antigen.[4][16] It elicits antibodies that cross-react with the virion-bound GP1,2. However, these antibodies are often non-neutralizing.[4] By diverting the humoral response towards shared, non-critical epitopes, sGP effectively "subverts" the immune system, absorbing a large fraction of the antibody response away from the actual virus particles.[4][24]
-
Decoy for Neutralizing Antibodies: Similar to sGP, shed GP is released in significant amounts into the blood of infected individuals.[17][18] Because it is structurally almost identical to the functional spike on the virion, it can efficiently bind to and absorb neutralizing antibodies, preventing them from reaching and inactivating infectious virions.[17][19]
GP-Mediated Cytotoxicity and Inflammation
EBOV-GP is a major driver of the profound systemic inflammation and endothelial damage that characterizes EVD.
-
Direct Cytotoxicity: Expression of full-length GP1,2 on the cell surface can be directly cytotoxic. This effect, which leads to cell rounding and detachment, is dependent on the mucin-like domain.[25] This cytotoxicity has been linked to the disruption of cellular signaling, including the downregulation of surface integrins and dephosphorylation of the ERK2 kinase, part of the MAPK signaling pathway.[25]
-
Induction of Cytokine Storm: Both shed GP and intact virions can bind to Toll-like receptor 4 (TLR4) on the surface of innate immune cells, particularly macrophages and dendritic cells.[6][7][26] This interaction triggers a signaling cascade that results in the massive production and release of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and IL-8.[6][27][28] This dysregulated, excessive inflammatory response, or "cytokine storm," is believed to be a primary cause of the vascular leakage, coagulation defects, and multi-organ failure seen in fatal EVD cases.[29] The soluble sGP has also been shown to activate the MAP kinase pathway, contributing to viral replication and pathogenesis.[15][30]
-
Increased Vascular Permeability: The cytokines released due to GP-mediated immune activation, combined with the direct effects of shed GP, can compromise the integrity of the endothelial cell barrier, leading to increased vascular permeability and the characteristic hemorrhaging of EVD.[6][14][19]
Caption: GP-mediated activation of the TLR4 signaling pathway, leading to a cytokine storm.
Quantitative Data on EBOV-GP Interactions
Quantitative analysis is crucial for understanding the precise mechanisms of GP function and for the development of inhibitors. The following table summarizes key quantitative data, although specific values can vary significantly based on the experimental system (e.g., cell type, virus species, assay conditions).
| Parameter | Interaction Partner | Method | Reported Value / Observation | Reference(s) |
| Neutralizing Antibody Activity | EBOV | Neutralization Inhibition Assay | KZ52 antibody neutralized >60% of EBOV infectivity at a concentration of 0.6 µg/ml. | [17] |
| Cellular Binding (Infection) | CD4+ T cells | Flow Cytometry | MOI of 1 PFU/cell resulted in 13.3% of CD4+ T cells becoming GP-High. | [31] |
| GP Shedding Rate | Infected Vero cells vs. Guinea Pigs | Western Blot (comparative) | Shedding rate in vivo (guinea pigs) is dramatically higher than in Vero cell culture. | [17] |
| GP Gene Transcription | EBOV RNA Polymerase | (Inferred from transcript analysis) | ~75% of transcripts are unedited (sGP); ~25% are edited (GP1,2). | [5] |
| Cytokine Induction (mRNA) | Shed GP on Dendritic Cells | Real-time PCR | Significant upregulation of TNFα, IL6, IL10, and IL12p40 mRNA measured at 4, 8, 12, and 24h post-treatment. | [6][26] |
Key Experimental Methodologies
Studying the multifaceted roles of EBOV-GP requires a range of specialized molecular and cellular biology techniques.
Pseudovirus Neutralization Assay
This is a cornerstone technique for studying viral entry and evaluating neutralizing antibodies in a BSL-2 environment. It uses a replication-deficient surrogate virus (e.g., VSV or lentivirus) that has its native envelope protein replaced with EBOV-GP and carries a reporter gene (e.g., Luciferase or GFP).
Detailed Protocol:
-
Pseudovirus Production:
-
Co-transfect producer cells (e.g., HEK293T) with two plasmids:
-
A plasmid encoding the viral backbone lacking its envelope gene but containing a reporter gene (e.g., pVSV-ΔG-Luc).
-
A plasmid expressing the EBOV-GP (e.g., pcDNA-EBOV-GP).
-
-
Incubate cells for 48-72 hours. The budding virus particles will incorporate EBOV-GP into their envelope.
-
Harvest the supernatant containing the pseudovirus particles.
-
Titer the pseudovirus stock by infecting susceptible cells and measuring reporter gene expression to determine the optimal dilution for infection.
-
-
Neutralization Reaction:
-
Serially dilute the test antibody (or patient serum) in culture medium in a 96-well plate.
-
Add a constant, pre-determined amount of EBOV-GP pseudovirus to each well containing the diluted antibody.
-
Incubate the virus-antibody mixture for 1 hour at 37°C to allow binding.
-
-
Infection:
-
Add susceptible target cells (e.g., Vero E6) to each well of the virus-antibody plate.
-
Incubate for 24-48 hours to allow for viral entry and reporter gene expression.
-
-
Readout and Analysis:
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Plot the reporter signal against the antibody dilution.
-
Calculate the 50% neutralization titer (NT50), which is the antibody dilution that reduces the reporter signal by 50% compared to control wells with no antibody.
-
Caption: Experimental workflow for a pseudovirus neutralization assay (PNA).
Other Key Assays
-
Cell-based Fusion Assays: These assays measure the fusion activity of GP by co-culturing cells expressing GP with target cells expressing a reporter that is activated upon cell-cell fusion.
-
Surface Plasmon Resonance (SPR): Used to obtain quantitative binding kinetics (association/dissociation rates, affinity constants) for GP interactions with receptors like NPC1 or with antibodies.
-
Cryo-Electron Microscopy (Cryo-EM): A structural biology technique used to determine the high-resolution, three-dimensional structure of the GP trimer in its pre-fusion and post-fusion conformations.[1]
-
In Situ Proximity Ligation Assay (PLA): Allows for the direct visualization of the GP-NPC1 interaction within the endosomal compartment of intact, infected cells.[21][22]
Conclusion and Future Directions
The Ebola virus glycoprotein is far more than a simple structural protein for viral entry. It is a sophisticated and dynamic pathogenic factor that actively subverts the host immune response and drives the severe inflammatory conditions of EVD. Its ability to exist in multiple forms (virion-bound, secreted, shed) allows it to engage in a multi-pronged strategy of deception and direct attack on the host system.
Future research and development should focus on:
-
Broadly Neutralizing Antibodies: Developing therapeutics that target conserved, non-shielded epitopes on GP to overcome viral diversity and the decoy mechanisms.
-
Entry Inhibitors: Designing small molecules that block key steps in the entry process, such as cathepsin cleavage or the critical GP-NPC1 interaction.
-
Modulators of GP-Induced Inflammation: Investigating therapies that can block the interaction of GP with TLR4 or otherwise dampen the downstream cytokine storm, which could mitigate the most severe symptoms of EVD.
A thorough understanding of the complex roles of EBOV-GP remains paramount for the design of effective vaccines and post-exposure therapeutics to combat this lethal pathogen.
References
- 1. Ebolavirus glycoprotein structure and mechanism of entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Frontiers | N-Glycans Mediate the Ebola Virus-GP1 Shielding of Ligands to Immune Receptors and Immune Evasion [frontiersin.org]
- 4. A novel mechanism of immune evasion mediated by Ebola virus soluble glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Secret Life of Viral Entry Glycoproteins: Moonlighting in Immune Evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shed GP of Ebola Virus Triggers Immune Activation and Increased Vascular Permeability | PLOS Pathogens [journals.plos.org]
- 7. Interaction between Ebola virus glycoprotein and host toll-like receptor 4 leads to induction of proinflammatory cytokines and SOCS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The roles of ebolavirus glycoproteins in viral pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The roles of ebolavirus glycoproteins in viral pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influences of Glycosylation on Antigenicity, Immunogenicity, and Protective Efficacy of Ebola Virus GP DNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 12. mdpi.com [mdpi.com]
- 13. Ebola Virus Glycoprotein Strongly Binds to Membranes in the Absence of Receptor Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ebola - Wikipedia [en.wikipedia.org]
- 15. The Ebola virus soluble glycoprotein contributes to viral pathogenesis by activating the MAP kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Multiple Roles of sGP in Ebola Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. embopress.org [embopress.org]
- 18. embopress.org [embopress.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Ebola Virus Entry into Host Cells: Identifying Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Direct Intracellular Visualization of Ebola Virus-Receptor Interaction by In Situ Proximity Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. Antigenic Subversion: A Novel Mechanism of Host Immune Evasion by Ebola Virus | PLOS Pathogens [journals.plos.org]
- 25. The ERK Mitogen-Activated Protein Kinase Pathway Contributes to Ebola Virus Glycoprotein-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Shed GP of Ebola Virus Triggers Immune Activation and Increased Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Role of Ebola Virus Glycoprotein GP1,2 in Ebola Pathology, Infectivity, and Immune System Evasion – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 28. Extracellular vesicle storm during the course of Ebola virus infection in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Ebola Virus Glycoprotein Induces an Innate Immune Response In vivo via TLR4 [frontiersin.org]
- 30. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 31. Ebola Virus Binding to Tim-1 on T Lymphocytes Induces a Cytokine Storm - PMC [pmc.ncbi.nlm.nih.gov]
EBOV-GP Conformational Changes During Viral Entry: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This in-depth technical guide details the critical conformational changes the Ebola virus glycoprotein (EBOV-GP) undergoes during viral entry. It covers the sequential molecular events, from initial cell attachment to membrane fusion, and provides insights into the experimental methodologies used to elucidate this pathway.
The EBOV Glycoprotein (GP) Architecture
The sole protein on the surface of the Ebola virion is the glycoprotein (GP), a class I viral fusion protein.[1] It is synthesized as a single precursor polypeptide (GP0) that assembles into trimers. In the Golgi apparatus, GP0 is cleaved by the host protease furin into two disulfide-linked subunits: the surface subunit GP1 and the transmembrane subunit GP2.[2] This mature GP trimer (GP1-GP2) is responsible for both binding to host cells and fusing the viral and host membranes.[3]
-
GP1 Subunit: Mediates attachment to the host cell. It is heavily glycosylated and consists of a base, a head, and a prominent "glycan cap" and mucin-like domain (MLD).[3] In the prefusion state, the glycan cap and MLD sterically shield the conserved receptor-binding site (RBS) from the host immune system.[3]
-
GP2 Subunit: Anchors the GP complex in the viral membrane and mediates fusion. It contains a key hydrophobic internal fusion loop, which is essential for insertion into the host cell membrane, and two heptad repeat regions (HR1 and HR2).[3] In the prefusion conformation, the fusion loop is sequestered within the GP trimer.[1]
The Viral Entry Pathway: A Cascade of Conformational Changes
EBOV enters host cells through a multi-step process involving macropinocytosis and endosomal trafficking. Each step is accompanied by precise conformational changes in the GP trimer, sequentially priming it for membrane fusion.
Step 1: Attachment and Internalization
EBOV initiates contact with the host cell by binding to various attachment factors, such as C-type lectins, via the heavily glycosylated GP1 subunit.[1] This initial, low-affinity interaction facilitates the virus's accumulation on the cell surface. Following attachment, the virus is internalized into large vesicles through macropinocytosis.[4]
Step 2: Endosomal Trafficking and Proteolytic Priming
Once inside the cell, the virion is trafficked through the endosomal network to late endosomes and lysosomes. The acidic environment of these compartments (pH ~5.5-6.0) is crucial for activating host cysteine proteases, primarily Cathepsin L (CatL) and Cathepsin B (CatB).[4][5] These proteases cleave off the glycan cap and mucin-like domain from GP1.[3][5] This proteolytic "priming" is a critical conformational step that removes the protective outer layer of GP1, exposing the previously hidden receptor-binding site (RBS).[1][6] The resulting cleaved GP (GPcl) consists of a ~19 kDa GP1 fragment disulfide-bonded to GP2.[3][5]
Step 3: Receptor Binding in the Late Endosome
The exposed RBS on GPcl binds to its intracellular receptor, the Niemann-Pick C1 (NPC1) protein, which is located in the membrane of late endosomes and lysosomes.[1][7] NPC1 is a multi-transmembrane protein involved in cholesterol transport, and its second luminal domain (domain C) directly engages the hydrophobic trough of the GPcl RBS.[1][8] This binding event is the central trigger for the final, irreversible fusogenic conformational changes in GP2.[7]
Step 4: The Fusogenic Transition of GP2
NPC1 binding induces a dramatic and irreversible structural rearrangement in the GP2 subunit:
-
Fusion Loop Insertion: The internal fusion loop is released from its sequestered position and inserts into the host endosomal membrane.[1] This creates a "pre-hairpin" intermediate state where GP2 bridges the viral and host membranes.
-
Six-Helix Bundle Formation: The GP2 molecule then collapses on itself. The HR1 regions form a central trimeric coiled-coil, and the HR2 regions pack into the grooves of this central core, forming a highly stable, six-helix bundle (6HB).[3] This folding process pulls the viral and host membranes into close proximity.
-
Membrane Fusion: The formation of the 6HB provides the energy required to overcome the repulsive forces between the two lipid bilayers, leading to the merger of the viral and endosomal membranes. This process creates a fusion pore, allowing the viral ribonucleoprotein complex to be released into the cytoplasm to initiate replication.
Quantitative Data on EBOV-GP Mediated Entry
The following tables summarize key quantitative parameters associated with the EBOV entry process.
| Parameter | Value | Method | Notes |
| GPcl-NPC1 Binding Affinity | There are conflicting reports on the binding affinity, which may reflect differences in experimental conditions (e.g., use of soluble domains vs. full-length proteins, different assays). | ||
| EC₅₀ ≈ 0.5 nM[9] | ELISA | Suggests a high-avidity interaction between multimeric GPcl on viral particles and NPC1 domain C. | |
| Kᴅ ≈ 100 µM[3] | Crystal Structure Analysis | Suggests a relatively weak intrinsic binding affinity between soluble, monomeric protein domains. | |
| pH Optimum for Fusion | ~5.7[10] | Cell-Cell Fusion Assay | While fusion can occur at neutral pH once GP is cleaved, the process is most efficient at a mildly acidic pH. This pH is optimal for the activity of cathepsins required for GP priming.[4][10] |
| GP Cleavage Products | Western Blot / SDS-PAGE | The molecular weight of GP1 is reduced significantly upon cathepsin cleavage. | |
| Intact GP1 | ~130-150 kDa[3] | ||
| Cleaved GP1 (GPcl) | ~18-19 kDa[3][5] |
Key Experimental Protocols
The mechanisms of EBOV-GP conformational changes have been elucidated through a combination of structural biology, biophysical, and virological assays.
Cryo-Electron Microscopy (Cryo-EM) of GP Structure
Cryo-EM is used to determine the high-resolution three-dimensional structure of the GP trimer in its different conformational states (e.g., prefusion, antibody-bound, or NPC1-bound).
Methodology:
-
Sample Preparation: Purified, soluble EBOV GP trimers (or virus-like particles) are applied to a carbon grid.
-
Vitrification: The grid is plunge-frozen in liquid ethane, trapping the GP particles in a thin layer of non-crystalline (vitreous) ice. This preserves the native structure of the protein.
-
Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images, each containing multiple GP particles in different orientations, are collected.
-
Image Processing: Individual particle images are computationally extracted from the micrographs.
-
2D Classification: The particles are sorted into classes based on their orientation to generate high-quality 2D averages.
-
3D Reconstruction: The 2D class averages are used to reconstruct an initial 3D model of the GP trimer. This model is then refined to high resolution using the raw particle images.[11][12]
-
Model Building: An atomic model of the protein is built into the final 3D density map.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique for probing protein conformational dynamics in solution. It measures the rate at which backbone amide hydrogens exchange with deuterium in the solvent, providing information on solvent accessibility and secondary structure. It can be used to map regions of GP that change conformation upon cleavage or receptor binding.
Methodology:
-
Deuterium Labeling: The purified GP protein is diluted into a D₂O-based buffer for a set period (from seconds to hours). During this time, solvent-exposed amide protons exchange for deuterons.
-
Quenching: The exchange reaction is stopped by rapidly lowering the pH to ~2.5 and the temperature to 0°C. These conditions dramatically slow the exchange rate, effectively "freezing" the deuterium label in place.[13][14]
-
Proteolysis: The quenched protein is immediately passed over an in-line pepsin column. Pepsin is active at low pH and digests the GP into small peptides.
-
LC-MS Analysis: The resulting peptides are separated by reverse-phase liquid chromatography and analyzed by a mass spectrometer. The mass of each peptide is precisely measured to determine the amount of deuterium incorporated.[13]
-
Data Analysis: By comparing the deuterium uptake of peptides from GP in different states (e.g., before and after NPC1 binding), regions that undergo conformational changes can be identified. A decrease in exchange suggests a region has become more structured or less solvent-accessible, while an increase suggests the opposite.[13][15]
Single-Molecule FRET (smFRET) Imaging
smFRET allows for the real-time observation of conformational changes in individual GP molecules. By labeling two different sites on the GP protein with a donor and acceptor fluorophore pair, changes in the distance between these sites can be monitored as changes in FRET efficiency.
Methodology:
-
Fluorophore Labeling: Specific sites on the GP molecule are mutated to cysteines, which are then chemically labeled with donor (e.g., Cy3) and acceptor (e.g., Cy5) fluorophores.
-
Immobilization: Labeled GP trimers (often on the surface of pseudovirions) are immobilized on a glass coverslip for imaging via Total Internal Reflection Fluorescence (TIRF) microscopy. TIRF microscopy excites only the molecules near the coverslip, reducing background noise.[16]
-
Data Acquisition: The immobilized molecules are excited by a laser, and the fluorescence emissions from both the donor and acceptor fluorophores are recorded over time using a sensitive camera.
-
FRET Analysis: The FRET efficiency (E) is calculated from the intensities of the donor (I_D) and acceptor (I_A) fluorophores (E = I_A / (I_D + I_A)). A high FRET efficiency corresponds to a short distance between the fluorophores, while a low FRET efficiency indicates a larger distance.[17]
-
Interpretation: By observing how the FRET efficiency of single molecules changes over time or in response to triggers like low pH or the addition of NPC1, the kinetics and dynamics of GP conformational changes can be determined.[4][18]
Beta-Lactamase (BlaM) Viral Fusion Assay
This is a robust, FRET-based assay used to measure the fusion of viral particles with target cells. It reports on the delivery of viral core contents into the cytoplasm, the final step of the entry process.
Methodology:
-
Virus Preparation: Pseudoviruses are produced that incorporate a fusion protein of Beta-lactamase (BlaM) and the viral protein Vpr (BlaM-Vpr) into their core. The viral envelope contains the EBOV-GP.
-
Target Cell Loading: Target cells are loaded with a fluorescent substrate called CCF2-AM. This substrate contains two fluorophores, coumarin and fluorescein, linked by a beta-lactam ring. Intact CCF2 exhibits FRET, and when excited with UV light, it emits green light.[19]
-
Fusion Reaction: The BlaM-Vpr containing pseudoviruses are incubated with the CCF2-loaded target cells.
-
Signal Detection: If viral fusion occurs, the BlaM-Vpr protein is released into the cytoplasm. BlaM cleaves the beta-lactam ring in the CCF2 substrate, disrupting FRET. This cleavage separates the coumarin and fluorescein, causing the emission to shift from green to blue.[6][8][19]
-
Quantification: The ratio of blue to green fluorescence is measured using a plate reader or flow cytometry, providing a quantitative readout of the extent of viral fusion.
Visualizations of EBOV-GP Entry and Analysis
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: The sequential pathway of Ebola virus entry into a host cell.
Caption: Conformational states of EBOV-GP during the entry process.
References
- 1. Ebola Viral Glycoprotein Bound to Its Endosomal Receptor Niemann-Pick C1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Conformational changes in the Ebola virus membrane fusion machine induced by pH, Ca2+, and receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Analysis of Individual Ebola Virus Glycoproteins Reveals Pre-Fusion, Entry-Relevant Conformational Dynamics. | Sigma-Aldrich [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical Basis for Increased Activity of Ebola Glycoprotein in the 2013–16 Epidemic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The β-Lactamase Assay: Harnessing a FRET Biosensor to Analyse Viral Fusion Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Host-Primed Ebola Virus GP Exposes a Hydrophobic NPC1 Receptor-Binding Pocket, Revealing a Target for Broadly Neutralizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of Cell-Cell Fusion by Ebola Virus Glycoprotein: Low pH Is Not a Trigger - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cryo-Electron Microscopy - Creative Proteomics [creative-proteomics.com]
- 12. Cryo-electron Microscopy Structure of the Native Prototype Foamy Virus Glycoprotein and Virus Architecture | PLOS Pathogens [journals.plos.org]
- 13. Isotope Labeling of Biomolecules: Structural Analysis of Viruses by HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - Creative Proteomics [iaanalysis.com]
- 16. ecommons.luc.edu [ecommons.luc.edu]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. researchgate.net [researchgate.net]
- 19. A sensitive and specific enzyme-based assay detecting HIV-1 virion fusion in primary T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Gateway: An In-depth Technical Guide to the Identification of Ebola Virus Glycoprotein Host Cell Receptors
For Immediate Release
This technical guide provides a comprehensive overview of the host cell receptors for the Ebola virus glycoprotein (EBOV-GP), detailing the molecular interactions crucial for viral entry. Aimed at researchers, scientists, and drug development professionals, this document outlines the key receptors, the experimental methodologies used to identify them, and the signaling pathways initiated upon binding, offering a foundational resource for the development of novel therapeutic interventions.
Introduction to EBOV-GP and Host Cell Entry
The Ebola virus (EBOV), a member of the Filoviridae family, is the causative agent of a severe and often fatal hemorrhagic fever. The viral entry into host cells is a critical first step in its life cycle and is mediated by the viral surface glycoprotein (GP). EBOV-GP is a class I fusion protein that exists as a trimer on the viral surface and is responsible for both attachment to the host cell and subsequent fusion of the viral and host cell membranes. Understanding the host cell factors that EBOV-GP interacts with is paramount for the development of effective antiviral therapies.
Viral entry is a multi-step process that begins with the attachment of the virus to the cell surface. This initial interaction is often facilitated by attachment factors, which are host cell surface molecules that concentrate the virus on the cell surface, thereby increasing the efficiency of entry. Following attachment, the virus is internalized into the cell, typically through endocytosis. Within the endosomal compartment, EBOV-GP undergoes proteolytic cleavage by host cathepsins, which exposes the receptor-binding site. The cleaved GP then binds to an intracellular receptor, triggering conformational changes that lead to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm.
A variety of host cell molecules have been identified as playing a role in EBOV entry, acting as either attachment factors or essential receptors. These include T-cell immunoglobulin and mucin domain (TIM) proteins, members of the Tyro3/Axl/Mer (TAM) receptor tyrosine kinase family, C-type lectins, and the intracellular cholesterol transporter Niemann-Pick C1 (NPC1).
Key Host Cell Receptors and Attachment Factors
The identification of host cell receptors for EBOV-GP has been a significant area of research, revealing a complex interplay between the virus and host cell machinery. Several distinct classes of proteins have been implicated in this process, each playing a specific role in the viral entry pathway.
T-cell Immunoglobulin and Mucin Domain (TIM) Family
Members of the TIM family, particularly TIM-1, have been identified as important attachment factors for EBOV. TIM-1 is a type I transmembrane protein that binds to phosphatidylserine (PS) exposed on the outer leaflet of the viral envelope, a phenomenon known as "apoptotic mimicry." This interaction facilitates the initial tethering of the virus to the cell surface and subsequent internalization. While TIM-1 itself does not directly bind to the EBOV-GP, its role in concentrating the virus at the cell surface is crucial for efficient infection.
Tyro3/Axl/Mer (TAM) Receptor Tyrosine Kinases
The TAM family of receptor tyrosine kinases, comprising Tyro3, Axl, and Mer, also function as attachment factors for EBOV. Similar to the TIM family, TAM receptors recognize PS on the viral envelope, although this interaction is typically bridged by the vitamin K-dependent proteins Gas6 or Protein S. Upon binding, TAM receptors, particularly Axl, can trigger downstream signaling pathways that promote the internalization of the virus through macropinocytosis, a form of bulk fluid uptake.
C-type Lectins
C-type lectins, such as Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN) and its homologue L-SIGN (also known as CD209L), are another class of attachment factors that interact with the heavily glycosylated EBOV-GP. These lectins recognize and bind to high-mannose glycans on the surface of the viral glycoprotein, effectively capturing and concentrating virions on the surface of susceptible cells, such as dendritic cells and macrophages. This interaction is thought to play a significant role in the initial stages of infection and dissemination of the virus within the host.
Niemann-Pick C1 (NPC1)
Unlike the aforementioned attachment factors, NPC1 is an essential intracellular receptor for EBOV entry. NPC1 is a multi-transmembrane protein located in the late endosomes and lysosomes that is involved in intracellular cholesterol trafficking. Following internalization and proteolytic cleavage of EBOV-GP within the endosome, the exposed receptor-binding domain of the glycoprotein directly interacts with the second luminal domain of NPC1. This binding event is a critical trigger for the final fusion of the viral and endosomal membranes, allowing the viral genetic material to enter the cytoplasm. The interaction between cleaved EBOV-GP and NPC1 is a crucial and indispensable step for a productive infection.
Quantitative Data on EBOV-GP Receptor Interactions
The affinity of the interaction between EBOV-GP and its host cell receptors is a key determinant of viral entry efficiency. The dissociation constant (Kd) is a common measure of binding affinity, with lower Kd values indicating a stronger interaction. While quantitative data for all receptor interactions are not exhaustively available, studies have provided insights into the binding affinities for some of the key players.
| Receptor Family | Specific Receptor | EBOV Species/Component | Method | Binding Affinity (Kd) | Reference(s) |
| TIM Family | TIM-1 | Bundibugyo EBOV GP | Surface Plasmon Resonance | ~4.9 µM | [1] |
| NPC1 | NPC1 (domain C) | Cleaved EBOV GP | Surface Plasmon Resonance | 140-158 µM | [2] |
| TAM Family | Axl | EBOV GP | Co-immunoprecipitation | No direct binding detected | [3] |
| C-type Lectins | DC-SIGN/L-SIGN | EBOV GP pseudovirions | ELISA/Flow Cytometry | Enhancement of infection up to 65-fold | [4][5] |
Note: The interaction between TAM family receptors and EBOV is indirect, mediated by phosphatidylserine on the viral envelope and bridging molecules like Gas6. Therefore, a direct binding affinity between EBOV-GP and Axl has not been demonstrated.
Experimental Protocols for Receptor Identification
A variety of experimental techniques have been instrumental in identifying and characterizing the host cell receptors for EBOV-GP. These methods range from traditional biochemical assays to modern genome-wide screening approaches.
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a powerful technique used to study protein-protein interactions in their native cellular environment. This method involves using an antibody to pull down a specific protein of interest (the "bait"), along with any proteins that are bound to it (the "prey").
Detailed Methodology:
-
Cell Lysis: Cells expressing the putative receptor and infected with EBOV (or transfected to express EBOV-GP) are lysed using a gentle, non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein-protein interactions.
-
Pre-clearing: The cell lysate is incubated with control beads (e.g., Protein A/G agarose) to reduce non-specific binding in subsequent steps.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to the bait protein (either the host receptor or EBOV-GP).
-
Immune Complex Capture: Protein A/G beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies specific for the bait and potential prey proteins to confirm the interaction.
Affinity Chromatography
Affinity chromatography is a technique used to purify a specific molecule or group of molecules from a complex mixture based on a highly specific biological interaction. In the context of receptor identification, a purified EBOV-GP can be used as a ligand to capture its binding partners from a cell lysate.
Detailed Methodology:
-
Ligand Immobilization: Purified, recombinant EBOV-GP is covalently coupled to a solid support matrix (e.g., agarose beads) to create an affinity column.
-
Cell Lysate Preparation: A lysate from susceptible host cells is prepared, often using a mild detergent to solubilize membrane proteins while preserving their native conformation.
-
Binding: The cell lysate is passed over the affinity column. Host proteins that specifically bind to the immobilized EBOV-GP will be retained on the column.
-
Washing: The column is washed extensively with a wash buffer to remove non-specifically bound proteins.
-
Elution: The bound host proteins are eluted from the column using a competitive ligand, or by changing the pH or ionic strength of the buffer to disrupt the interaction.
-
Analysis: The eluted proteins are collected and can be identified using techniques such as mass spectrometry or Western blotting.
Virus Overlay Assay (VOPBA)
A virus overlay assay, also known as a far-western blot, is used to detect protein-protein interactions, in this case, between a virus (or viral protein) and a host cell protein that has been immobilized on a membrane.
Detailed Methodology:
-
Protein Separation and Transfer: Proteins from a host cell lysate are separated by SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.
-
Denaturation and Renaturation: The proteins on the membrane are denatured and then gradually renatured to restore their native conformation, which is crucial for interaction studies.
-
Blocking: The membrane is blocked with a solution containing a non-specific protein (e.g., bovine serum albumin or non-fat milk) to prevent non-specific binding of the virus in the next step.
-
Virus Overlay: The membrane is incubated with a preparation of purified EBOV or recombinant EBOV-GP.
-
Washing: The membrane is washed to remove unbound virus particles.
-
Detection: The bound virus is detected using an antibody specific for a viral protein (e.g., anti-GP antibody), followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. The band(s) corresponding to the host receptor will be visualized.
CRISPR-Cas9 Screens
Genome-wide CRISPR-Cas9 knockout screens are a powerful, unbiased approach to identify host factors that are essential for viral infection. This technology allows for the systematic knockout of every gene in the host genome to identify those whose absence confers resistance to viral infection.
Detailed Methodology:
-
Library Transduction: A population of host cells is transduced with a lentiviral library of single-guide RNAs (sgRNAs), with each sgRNA targeting a specific gene for knockout by the Cas9 nuclease.
-
Selection: The transduced cells are selected to ensure that each cell contains a single sgRNA construct.
-
Viral Challenge: The population of knockout cells is then challenged with EBOV (or a reporter virus expressing EBOV-GP).
-
Sorting of Resistant Cells: Cells that survive the viral infection (i.e., are resistant) are isolated, often using fluorescence-activated cell sorting (FACS) if a reporter virus is used.
-
Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the resistant cell population, and the sgRNA sequences are amplified by PCR and identified by next-generation sequencing.
-
Data Analysis: The abundance of each sgRNA in the resistant population is compared to its abundance in the starting population. Genes whose sgRNAs are enriched in the resistant population are identified as essential host factors for viral infection.
Signaling Pathways and Experimental Workflows
The interaction of EBOV-GP with host cell receptors can trigger intracellular signaling cascades that facilitate viral entry. Furthermore, the experimental procedures for identifying these receptors follow logical workflows. The following diagrams, generated using the DOT language, illustrate these complex relationships.
EBOV Entry and Macropinocytosis Signaling Pathway
Caption: Axl-mediated signaling pathway leading to macropinocytosis of Ebola virus.
TIM-1 Mediated Attachment and Cytokine Signaling
Caption: TIM-1 signaling on T-cells upon Ebola virus binding, leading to cytokine production.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for identifying EBOV-GP interacting proteins via Co-Immunoprecipitation.
Experimental Workflow: Affinity Chromatography
Caption: Workflow for isolating EBOV-GP binding partners using Affinity Chromatography.
Experimental Workflow: Virus Overlay Assay
Caption: Workflow for detecting EBOV-GP interacting proteins via Virus Overlay Assay.
Conclusion
The identification and characterization of host cell receptors for EBOV-GP have significantly advanced our understanding of Ebola virus pathogenesis. The multifaceted nature of viral entry, involving both initial attachment to a variety of cell surface factors and a final, essential interaction with an intracellular receptor, highlights the complex strategies employed by the virus to infect host cells. This in-depth guide provides a comprehensive resource for researchers, summarizing the key receptors, their binding characteristics, the experimental approaches for their identification, and the signaling pathways they trigger. A thorough understanding of these molecular interactions is essential for the rational design of novel antiviral therapies that can effectively block viral entry and combat this deadly disease. Further research into the detailed mechanisms of receptor engagement and the downstream consequences of these interactions will continue to be a critical area of investigation in the fight against Ebola virus disease.
References
- 1. C-type lectins DC-SIGN and L-SIGN mediate cellular entry by Ebola virus in cis and in trans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C-Type Lectins DC-SIGN and L-SIGN Mediate Cellular Entry by Ebola Virus in cis and in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide CRISPR/Cas9 screen identifies SLC39A9 and PIK3C3 as crucial entry factors for Ebola virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure of the Ebola virus glycoprotein bound to a human survivor antibody - PMC [pmc.ncbi.nlm.nih.gov]
The Ebolavirus Glycoprotein Glycan Cap: A Technical Guide on Structure, Function, and Experimental Analysis
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth examination of the Ebolavirus (EBOV) glycoprotein (GP) glycan cap, a critical structural and functional component of the virus. We will explore its molecular architecture, its multifaceted role in viral pathogenesis—from immune evasion to host cell entry—and detail the key experimental methodologies used to elucidate its function.
Introduction to the Ebolavirus Glycoprotein (EBOV-GP)
The Ebolavirus glycoprotein is the sole protein on the viral surface, making it essential for mediating host cell entry and the primary target for the host's antibody response.[1][2] The GP precursor is cleaved by host furin into two disulfide-linked subunits: GP1 and GP2.[2] These heterodimers assemble into a trimer on the virion surface, forming a chalice-like structure.[3][4][5] The GP1 subunit is responsible for attachment to host cells and is composed of several subdomains: the base, head, glycan cap, and a heavily glycosylated mucin-like domain (MLD).[2][3] The GP2 subunit contains the fusion machinery necessary for viral and host membrane fusion.[2][5] This document focuses specifically on the glycan cap, a key feature of the GP1 subunit.
Molecular Architecture of the Glycan Cap
The glycan cap is a prominent α/β-dome structure formed by a continuous polypeptide chain (residues 227-310) that sits atop the GP1 head subdomain.[3] This region, along with the adjacent MLD, is extensively decorated with N-linked and O-linked glycans, forming a dense "glycan shield" on the viral surface.[1][6][7] The glycan cap itself contains predominantly N-linked glycans, while the MLD contains both N- and O-linked glycans.[6][7] There are up to 17 N-linked glycosylation sites on the entire EBOV GP, with 15 located on the GP1 subunit, primarily within the glycan cap and MLD.[2] This extensive glycosylation constitutes approximately two-thirds of the EBOV GP's total mass.[8]
Core Functions of the Glycan Cap
The dense layer of glycans forming the cap and MLD is not merely decorative; it serves critical functions in the viral life cycle, primarily centered around immune evasion and regulating viral entry.
Immune Evasion and Epitope Shielding
A primary function of the glycan cap is to act as a shield, sterically hindering the host immune system.[9] It physically obstructs access to conserved, neutralizing epitopes on the GP1 surface, including the receptor-binding site (RBS) which is sequestered within the bowl of the GP chalice.[3][4][5] This shielding is a key immune evasion tactic, making it difficult for antibodies to recognize and neutralize the virus.[7][10] Studies have consistently shown that removing N-linked glycans from the GP1 core enhances the virus's sensitivity to neutralization by antibodies and convalescent serum.[6][7] The N-glycans on both the glycan cap and the MLD contribute to this steric shielding of immune receptor ligands on the surface of infected cells, such as HLA-I and MICA, thereby impairing immune cell function.[9]
Regulation of Viral Entry
While crucial for immune evasion, the glycan shield negatively impacts the efficiency of viral entry.[7] The RBS must be exposed to bind to its endosomal receptor, Niemann-Pick C1 (NPC1).[6] This unmasking occurs after the virus enters the host cell via macropinocytosis.[10] Inside the late endosome, host cathepsin proteases (Cathepsin L and B) cleave off the glycan cap and the MLD.[1][8] This proteolytic processing is an essential prerequisite for the RBS to bind to NPC1, which in turn triggers the conformational changes in GP2 required for membrane fusion.[1][8]
Interestingly, while the glycan cap masks the ultimate NPC1 binding site, its N-linked glycans can facilitate initial attachment to the host cell surface by interacting with C-type lectins, such as DC-SIGN and L-SIGN.[1][2]
Quantitative Analysis of Glycan Cap Function
Experiments involving the systematic removal of N-glycosylation sites have provided quantitative insights into the glycan cap's function. The removal of all 15 N-linked glycan sites on GP1 significantly enhances viral transduction in vitro but also increases sensitivity to antibody neutralization.
| Experimental Condition | Effect on Viral Transduction (Vero Cells) | Effect on Antibody/Antiserum Sensitivity | Reference |
| Wild-Type EBOV GP | Baseline | Baseline | [6][7] |
| Removal of 15 N-glycan sites on GP1 | Significantly enhanced transduction | Enhanced sensitivity | [6][7] |
| Removal of MLD | Substantially more progeny produced faster (in a chimeric VSV system) | More readily neutralized by convalescent serum | [11][12] |
Note: The specific fold-increase in transduction or neutralization can vary depending on the cell line, antibody used, and experimental system (e.g., pseudovirus vs. live virus).
Key Experimental Methodologies
Understanding the glycan cap's function relies on several key experimental protocols.
Site-Directed Mutagenesis to Remove Glycosylation Sites
This technique is used to create mutant versions of the GP gene where specific N-linked glycosylation sites are eliminated.
-
Identify Sequon: N-linked glycosylation occurs at an Asn-X-Ser/Thr sequon, where X can be any amino acid except proline.
-
Primer Design: Design PCR primers that introduce a point mutation in the GP expression plasmid. Typically, the asparagine (Asn, N) codon is changed to a glutamine (Gln, Q) or alanine (Ala, A) codon. This change disrupts the glycosylation site without introducing major structural perturbations.
-
Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase with the GP plasmid as a template and the mutagenic primers. This creates copies of the plasmid containing the desired mutation.
-
Template Removal: The original, non-mutated template plasmid (which is typically methylated from bacterial growth) is digested using the DpnI restriction enzyme, which specifically targets methylated DNA.
-
Transformation: The newly synthesized, mutated plasmids are transformed into competent E. coli for amplification.
-
Sequence Verification: Plasmids are isolated from bacterial colonies and the GP gene is sequenced to confirm the presence of the intended mutation and the absence of any unintended mutations.
Pseudovirion Transduction Assay
This assay safely measures the ability of EBOV GP to mediate viral entry into target cells using a replication-deficient viral vector.
-
Plasmid Co-transfection: Producer cells (e.g., HEK293T) are co-transfected with three plasmids:
-
An expression plasmid for the EBOV GP (either wild-type or a mutant).
-
A packaging plasmid that provides the viral core proteins (e.g., from HIV-1 or VSV).
-
A reporter plasmid containing a reporter gene (e.g., Luciferase or GFP) flanked by viral packaging signals.
-
-
Pseudovirion Production: The producer cells express the components, which self-assemble into non-replicating virus-like particles (VLPs). These VLPs have a core from one virus (e.g., VSV) but are studded with the EBOV GP on their surface. The supernatant containing these pseudovirions is harvested 48-72 hours post-transfection.
-
Transduction: The harvested pseudovirions are used to infect target cells (e.g., Vero cells).
-
Quantification: After 24-48 hours, the level of infection is quantified by measuring the expression of the reporter gene. For a luciferase reporter, cell lysates are analyzed with a luminometer. For a GFP reporter, cells are analyzed by flow cytometry or fluorescence microscopy. The signal intensity is directly proportional to the efficiency of GP-mediated viral entry.
Conclusion and Future Directions
The EBOV-GP glycan cap is a masterful evolutionary innovation that exemplifies the trade-offs in viral pathogenesis. It provides an essential shield against the humoral immune response at the cost of reduced entry efficiency, a deficit compensated for by proteolytic processing in the host endosome. This complex interplay makes the glycan cap and its associated glycans a compelling target for therapeutic intervention. Future research may focus on developing antibodies or small molecules that can either penetrate this glycan shield, bind to the glycans themselves to prevent lectin interactions, or inhibit the cathepsin-mediated cleavage required for viral entry. A deeper understanding of the site-specific glycosylation patterns and their regulation will be paramount for the rational design of next-generation vaccines and therapeutics against Ebolavirus.[1]
References
- 1. Glycan shield of the ebolavirus envelope glycoprotein GP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Ebolavirus glycoprotein structure and mechanism of entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the Ebola virus glycoprotein bound to a human survivor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 6. journals.asm.org [journals.asm.org]
- 7. Comprehensive functional analysis of N-linked glycans on Ebola virus GP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting host O-linked glycan biosynthesis affects Ebola virus replication efficiency and reveals differential GalNAc-T acceptor site preferences on the Ebola virus glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | N-Glycans Mediate the Ebola Virus-GP1 Shielding of Ligands to Immune Receptors and Immune Evasion [frontiersin.org]
- 10. Antiviral protection by antibodies targeting the glycan cap of Ebola virus glycoprotein requires activation of the complement system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mucin-Like Domain of Ebola Virus Glycoprotein Enhances Selective Oncolytic Actions against Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mucin-Like Domain of the Ebola Glycoprotein Does Not Impact Virulence or Pathogenicity in Ferrets - PMC [pmc.ncbi.nlm.nih.gov]
Soluble Glycoprotein (sGP) vs. Transmembrane Glycoprotein (GP) in Ebola Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the two primary glycoproteins produced by the Ebola virus (EBOV): the soluble glycoprotein (sGP) and the transmembrane glycoprotein (GP). Understanding the distinct structures, functions, and expression of these proteins is critical for the development of effective diagnostics, therapeutics, and vaccines against Ebola virus disease (EVD).
Introduction: The Ebola Virus Glycoprotein Gene
The Ebola virus genome contains a single gene that encodes for its glycoproteins.[1][2] Through a unique process of transcriptional editing, this single gene gives rise to three distinct proteins: the non-structural soluble glycoprotein (sGP), the transmembrane glycoprotein (GP, also referred to as GP1,2), and a second, smaller soluble glycoprotein (ssGP).[3][4] This editing process, a "stuttering" of the viral RNA polymerase at a specific site of seven uridines, results in different messenger RNA (mRNA) transcripts and, consequently, different protein products.[2][3] The unedited transcript produces sGP, making it the most abundantly expressed of the three.[5][6] A single adenosine insertion results in the full-length GP, while the insertion of two additional adenosines leads to the production of ssGP.[1][4]
Comparative Analysis: sGP vs. GP
The soluble sGP and the transmembrane GP share the first 295 N-terminal amino acids but possess distinct C-terminal regions, leading to significant differences in their structure, oligomerization, and function.[7][8]
Quantitative Data Summary
The following table summarizes the key quantitative differences between sGP and GP.
| Feature | Soluble Glycoprotein (sGP) | Transmembrane Glycoprotein (GP) | Small Soluble Glycoprotein (ssGP) |
| mRNA Transcript Abundance | ~70-80%[2][9] | ~20-25%[4][10] | ~5%[4][5] |
| Precursor Protein Size | 364 residues (pre-sGP)[3] | 676 residues (pre-GP)[3] | 298 residues[3] |
| Mature Protein Molecular Weight | ~110 kDa (homodimer)[1][11] | ~450 kDa (trimer of GP1/GP2 heterodimers)[1] | ~100 kDa (homodimer)[8][11] |
| Oligomeric State | Dimer[1][7] | Trimer[1][7] | Monomer or Dimer[1][8] |
| Function | Immune evasion, anti-inflammatory[8][12] | Viral attachment, fusion, and entry[1][13] | Role unclear[1][11] |
Structural and Functional Divergence
Transmembrane Glycoprotein (GP): The Key to Viral Entry
The full-length GP is a class I fusion protein and the only viral protein expressed on the surface of the Ebola virion.[1][13] It is synthesized as a precursor, pre-GP, which is cleaved by the host cell protease furin into two subunits, GP1 and GP2, linked by a disulfide bond.[1] Three of these GP1-GP2 heterodimers assemble to form the characteristic trimeric spikes on the viral envelope.[1]
The GP1 subunit is responsible for attaching the virus to host cells, although a specific primary receptor remains elusive.[1][14] It appears EBOV utilizes a variety of attachment factors, including C-type lectins.[1][14] Following attachment, the virus is internalized into the cell via endocytosis.[1] Inside the endosome, host cathepsins cleave the GP1 subunit, removing a heavily glycosylated mucin-like domain and glycan cap.[1] This cleavage is a critical step, exposing the receptor-binding site on GP1, which then interacts with the intracellular receptor, Niemann-Pick C1 (NPC1).[14][15] This interaction triggers conformational changes in the GP2 subunit, leading to the fusion of the viral and endosomal membranes and the release of the viral nucleocapsid into the cytoplasm.[15][16]
Soluble Glycoprotein (sGP): A Master of Deception
In stark contrast to GP, sGP is a non-structural protein that is secreted in large quantities from infected cells.[3][7] It forms a homodimer and shares its N-terminal region with GP1.[7][11] The primary role of sGP is believed to be in immune evasion.[11][12]
Several mechanisms have been proposed for sGP's role in pathogenesis:
-
Antibody Decoy: Due to the shared epitopes with GP1, the abundantly secreted sGP can act as a "decoy," binding to and sequestering neutralizing antibodies that would otherwise target the GP on the virion surface.[3][9][12] This "antigenic subversion" redirects the host's humoral immune response away from the actual virus.[9][12]
-
Anti-inflammatory Effects: Some studies suggest that sGP may have an anti-inflammatory role by promoting the recovery of endothelial barrier function that is often disrupted during EVD.[8][17]
-
Modulation of Neutrophil Function: There is evidence to suggest that sGP can interfere with the signaling of neutrophils, a type of white blood cell crucial for the early immune response, thereby inhibiting their activation.[18][19]
The production of large amounts of sGP is a conserved feature among all Ebola virus species, highlighting its importance in the viral life cycle and its contribution to the high virulence of the virus.[3][12]
Experimental Protocols
This section outlines the general methodologies for key experiments used to study and differentiate sGP and GP.
Enzyme-Linked Immunosorbent Assay (ELISA) for sGP and GP Detection
ELISA is a widely used method for detecting and quantifying sGP and GP in patient samples or cell culture supernatants.[5][20]
Principle: A capture antibody specific for either sGP or GP is coated onto the wells of a microplate. The sample is added, and if the target protein is present, it will bind to the capture antibody. A second, detection antibody (often conjugated to an enzyme like horseradish peroxidase) that also recognizes the target protein is then added. Finally, a substrate for the enzyme is introduced, which produces a measurable color change proportional to the amount of target protein present.[21]
General Protocol:
-
Coating: 96-well plates are coated with a capture antibody specific for EBOV sGP or GP (e.g., 1 µg/ml in PBS) and incubated overnight at 4°C.[20]
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., 1-5% BSA or skim milk in PBS) for 1-2 hours at room temperature or 37°C to prevent non-specific binding.[20]
-
Sample Incubation: Serum samples or cell culture supernatants, serially diluted, are added to the wells and incubated for 1-2 hours at room temperature or 37°C.[20]
-
Washing: The plates are washed multiple times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound material.[20]
-
Detection Antibody Incubation: A biotinylated or enzyme-conjugated detection antibody specific for sGP or GP is added and incubated for 1 hour at room temperature or 37°C.[20]
-
Washing: The washing step is repeated.
-
Enzyme/Substrate Reaction: If a biotinylated detection antibody was used, streptavidin-HRP is added, followed by another wash. Then, a substrate solution (e.g., TMB) is added, and the plate is incubated in the dark for a specified time (e.g., 30 minutes).[20]
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.[20]
Western Blotting for Protein Characterization
Western blotting allows for the separation of proteins by size and their specific detection using antibodies, enabling the differentiation of sGP, GP1, and the unprocessed pre-GP.
Principle: Proteins from a sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF). The membrane is incubated with a primary antibody that specifically binds to the protein of interest. A secondary antibody, conjugated to an enzyme, is then used to detect the primary antibody, producing a signal that can be visualized.
General Protocol:
-
Sample Preparation: Viral lysates or purified proteins are mixed with a loading buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol) and heated to denature the proteins.
-
SDS-PAGE: The prepared samples are loaded onto a polyacrylamide gel and subjected to an electric field to separate the proteins based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane using an electroblotting apparatus.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for sGP or GP (e.g., anti-GP monoclonal antibody) overnight at 4°C or for a few hours at room temperature.[5]
-
Washing: The membrane is washed several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: The washing step is repeated.
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, which reacts with the HRP to produce light. The signal is captured using X-ray film or a digital imaging system.
Virus Infectivity Assays (Pseudotyping)
To study the function of GP in viral entry in a safer BSL-2 laboratory setting, pseudotyping assays are commonly used.
Principle: A replication-deficient virus from a different family (e.g., vesicular stomatitis virus (VSV) or a lentivirus like HIV-1) is genetically engineered to lack its own envelope protein and instead express the Ebola virus GP on its surface.[22] This "pseudotyped" virus can infect cells in a GP-dependent manner but cannot produce new infectious particles. The virus is also engineered to carry a reporter gene (e.g., luciferase or green fluorescent protein), and the level of reporter gene expression in the target cells is a measure of successful viral entry and infection.[12]
General Protocol:
-
Production of Pseudotyped Virus: Producer cells (e.g., HEK293T) are co-transfected with three plasmids: one encoding the viral backbone with the reporter gene, a second encoding the necessary viral proteins for replication and packaging (but lacking the native envelope protein), and a third plasmid expressing the Ebola virus GP.[22]
-
Harvesting and Titration: The supernatant containing the pseudotyped virus particles is harvested 48-72 hours post-transfection, filtered, and the viral titer is determined.
-
Infection of Target Cells: Target cells are seeded in a multi-well plate and incubated with serial dilutions of the pseudotyped virus.
-
Measurement of Reporter Gene Expression: After a specific incubation period (e.g., 48 hours), the cells are lysed, and the reporter gene expression is quantified (e.g., by measuring luciferase activity or by flow cytometry for GFP).[12]
-
Neutralization Assay: To test the efficacy of antibodies, the pseudotyped virus can be pre-incubated with serial dilutions of the antibody before being added to the target cells. A reduction in reporter gene expression indicates neutralization.[12]
Visualizations
Ebola Virus GP Gene Transcriptional Editing
This diagram illustrates the process of transcriptional editing of the Ebola virus GP gene, leading to the production of sGP, GP, and ssGP.
Caption: Transcriptional editing of the Ebola virus GP gene.
Structural Comparison of sGP and GP
This diagram provides a simplified representation of the dimeric structure of sGP and the trimeric structure of the GP spike on the virion surface.
Caption: Oligomeric structures of sGP and GP.
Ebola Virus Entry Pathway Mediated by GP
This diagram outlines the key steps of Ebola virus entry into a host cell, a process mediated by the transmembrane glycoprotein (GP).
References
- 1. Ebolavirus glycoprotein structure and mechanism of entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble Glycoprotein Is Not Required for Ebola Virus Virulence in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Multiple Roles of sGP in Ebola Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Ebola Virus Nonstructural Glycoprotein Expressed through RNA Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an Enzyme-Linked Immunosorbent Assay to Determine the Expression Dynamics of Ebola Virus Soluble Glycoprotein during Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structures of Ebola Virus GP and sGP in Complex with Therapeutic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Roles of Ebola Virus Soluble Glycoprotein in Replication, Pathogenesis, and Countermeasure Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. realclearscience.com [realclearscience.com]
- 10. Less Is More: Ebola Virus Surface Glycoprotein Expression Levels Regulate Virus Production and Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antigenic Subversion: A Novel Mechanism of Host Immune Evasion by Ebola Virus | PLOS Pathogens [journals.plos.org]
- 13. Ebolavirus Glycoprotein Structure and Mechanism of Entry | Scilit [scilit.com]
- 14. Ebola Virus Entry into Host Cells: Identifying Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Ebolavirus glycoprotein structure and mechanism of entry. | Semantic Scholar [semanticscholar.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Ebola - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. pubcompare.ai [pubcompare.ai]
- 21. cpet.ufl.edu [cpet.ufl.edu]
- 22. Studies of Ebola Virus Glycoprotein-Mediated Entry and Fusion by Using Pseudotyped Human Immunodeficiency Virus Type 1 Virions: Involvement of Cytoskeletal Proteins and Enhancement by Tumor Necrosis Factor Alpha - PMC [pmc.ncbi.nlm.nih.gov]
EBOV-GP Interaction with Niemann-Pick C1 (NPC1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The entry of the Ebola virus (EBOV) into host cells is a multi-step process culminating in the fusion of the viral and endosomal membranes, a critical event mediated by the interaction between the viral glycoprotein (GP) and the host's Niemann-Pick C1 (NPC1) protein. This technical guide provides an in-depth examination of the molecular intricacies of the EBOV-GP-NPC1 interaction, offering a comprehensive resource for researchers actively engaged in filovirus research and the development of antiviral therapeutics. The guide details the essential priming of EBOV-GP by host cathepsins, the structural basis of the subsequent binding to NPC1's domain C, and the functional consequences of this interaction for viral entry. Furthermore, it outlines key experimental protocols to study this interaction and presents quantitative data in a structured format to facilitate comparative analysis.
Introduction
Ebola virus disease (EVD) is a severe, often fatal, illness in humans. The causative agent, EBOV, is an enveloped, single-stranded RNA virus whose entry into host cells is orchestrated by its sole surface glycoprotein, GP.[1] The entry process is complex, involving attachment to the cell surface, internalization via macropinocytosis into endosomes, and proteolytic processing of GP by host endosomal proteases.[2][3] This cleavage is a prerequisite for the subsequent binding of GP to its intracellular receptor, the Niemann-Pick C1 (NPC1) protein, which is essential for viral membrane fusion and the release of the viral genome into the cytoplasm.[4][5][6] Understanding the precise mechanisms governing the EBOV-GP-NPC1 interaction is paramount for the rational design of effective antiviral strategies.
The EBOV Entry Pathway: A Stepwise Process
The entry of EBOV is a highly regulated cascade of events, as depicted in the signaling pathway below. The virus initially attaches to various factors on the cell surface before being internalized into the endosomal network.[3] Within the late endosome, a low pH environment and the action of cysteine proteases, primarily cathepsins B and L (CatB/L), cleave the heavily glycosylated glycan cap and mucin-like domain from the GP1 subunit.[7][8][9] This proteolytic priming exposes the receptor-binding site (RBS) on GP, generating a cleaved form of the glycoprotein (GPcl) that is competent to bind NPC1.[6][10] The interaction between GPcl and NPC1, specifically with its luminal domain C, is a critical step that is thought to trigger further conformational changes in GP, leading to the fusion of the viral and endosomal membranes.[6][11][12]
Molecular Determinants of the EBOV-GP-NPC1 Interaction
The Role of Cathepsin Cleavage
The proteolytic processing of EBOV-GP by endosomal cathepsins is an indispensable step for viral entry.[9] This cleavage removes the heavily glycosylated mucin-like domain and a glycan cap, unmasking the receptor-binding site (RBS) on the GP1 subunit.[8][13] The resulting cleaved glycoprotein, GPcl, is primed for interaction with NPC1.[6] Studies have shown that viruses with uncleaved GP are unable to bind NPC1 and are non-infectious.[14] The cleavage process generates a 19 kDa form of GP1 that is fusogenic.[9]
Structural Basis of the GPcl-NPC1 Interaction
Cryo-electron microscopy and X-ray crystallography have provided high-resolution structures of the EBOV GPcl in complex with the luminal domain C of NPC1 (NPC1-C).[6][11][15] These studies reveal that NPC1-C engages a hydrophobic pocket on the head of GPcl through two protruding loops.[10][16] The interaction is characterized by a combination of electrostatic and hydrophobic forces.[2][17]
Key residues in both GPcl and NPC1-C are critical for this interaction. Mutagenesis studies have identified specific amino acids in the RBS of GPcl and on the interacting loops of NPC1-C that, when altered, can significantly reduce or abrogate binding and subsequent viral entry.[17][18] For instance, a single amino acid change at position 503 in NPC1 can dramatically affect its binding to EBOV GP and influence host range.[18]
Data Presentation
Binding Affinities of EBOV-GPcl to NPC1 Domain C
The interaction between EBOV-GPcl and NPC1-C has been quantified using various biophysical techniques, primarily surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISAs). The binding affinity is typically in the nanomolar range, indicating a high-avidity interaction.
| Interacting Proteins | Method | Binding Affinity (EC50/KD) | Reference |
| EBOV GPcl and Human NPC1-C | ELISA | ~0.5 nM (EC50) | [2] |
| SUDV GPcl and Human NPC1-C | SPR | 110 nM (KD) | [15] |
| EBOV GPcl and Human NPC1-C | SPR | 530 nM (KD) | [15] |
Impact of Mutations on EBOV-GP-NPC1 Interaction and Viral Infectivity
Site-directed mutagenesis has been instrumental in elucidating the critical residues for the GP-NPC1 interaction. The following table summarizes the effects of key mutations on NPC1 binding and viral infectivity.
| Protein | Mutation | Effect on NPC1 Binding | Effect on Viral Infectivity | Reference |
| EBOV GP | L122A | Significantly Reduced | >3 log10 reduction | [2][17] |
| EBOV GP | T83M + I113M | Significantly Reduced | >3 log10 reduction | [2] |
| Human NPC1 | F503Y | >1,000-fold reduction | Reduced infection | [18] |
| Viper NPC1 | Y503F | Restored binding | Restored infection | [18] |
Experimental Protocols
EBOV GPcl-NPC1 Binding ELISA
This protocol describes a solid-phase enzyme-linked immunosorbent assay to quantify the binding of soluble NPC1 domain C to cleaved EBOV GP.[18][19]
Methodology:
-
Plate Coating: Coat a 96-well ELISA plate with a monoclonal antibody specific for EBOV GP (e.g., KZ52) overnight at 4°C.[18]
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Virus Capture: Add vesicular stomatitis virus (VSV) particles pseudotyped with EBOV GP to the wells and incubate for 1-2 hours at room temperature.
-
GP Cleavage: Wash the plate and add thermolysin (e.g., 250 µg/ml) to cleave the GP on the captured viral particles. Incubate for a defined period, then inactivate the thermolysin.[18]
-
NPC1 Binding: Add serial dilutions of purified, Flag-tagged soluble NPC1 domain C to the wells and incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-Flag antibody. Incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate and add a suitable HRP substrate. Stop the reaction and measure the absorbance at the appropriate wavelength.
Co-Immunoprecipitation (Co-IP) of EBOV GPcl and NPC1
This protocol details a method to assess the interaction between EBOV GPcl and full-length NPC1 from cell lysates.[14]
Methodology:
-
Cell Lysate Preparation: Prepare lysates from cells expressing Flag-tagged human NPC1.
-
Bead Preparation: Coat magnetic beads with an anti-GP monoclonal antibody (e.g., KZ52).
-
GP Capture: Incubate the antibody-coated beads with detergent extracts containing either uncleaved or cleaved VSV-EBOV GP particles.
-
Co-IP: Mix the GP-decorated beads with the cell lysates containing NPC1-Flag at a specific pH (e.g., pH 5.1 to mimic the late endosome) and incubate at 4°C.[14]
-
Washing: Retrieve the beads and wash them extensively to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins from the beads and analyze the presence of NPC1-Flag and GP by Western blotting using anti-Flag and anti-GP antibodies, respectively.
Therapeutic Implications
The essential role of the EBOV-GP-NPC1 interaction in viral entry makes it a prime target for antiviral drug development.[4][20] Small molecules that inhibit this interaction have shown efficacy in cell culture models of EBOV infection.[4][21] These inhibitors can act by either binding to NPC1 and preventing its interaction with GPcl or by targeting the RBS on GPcl itself.[4] The development of such inhibitors holds significant promise for the treatment of EVD.
Conclusion
The interaction between EBOV-GP and its intracellular receptor NPC1 is a highly specific and essential step in the viral life cycle. A detailed understanding of the molecular mechanisms governing this interaction, from the initial proteolytic priming of GP to the structural details of the GPcl-NPC1 complex, is crucial for the development of novel antiviral therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this critical viral-host interaction and to explore new avenues for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Interaction between TIM-1 and NPC1 Is Important for Cellular Entry of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors reveal Niemann-Pick C1 is essential for ebolavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ebola virus entry requires the cholesterol transporter Niemann-Pick C1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ebola Viral Glycoprotein Bound to Its Endosomal Receptor Niemann-Pick C1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Cathepsin Cleavage Potentiates the Ebola Virus Glycoprotein To Undergo a Subsequent Fusion-Relevant Conformational Change - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Insights into the Interaction of Filovirus Glycoproteins with the Endosomal Receptor Niemann-Pick C1: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. primo.pugetsound.edu [primo.pugetsound.edu]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Ebola virus entry requires the host-programmed recognition of an intracellular receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Host-Primed Ebola Virus GP Exposes a Hydrophobic NPC1 Receptor-Binding Pocket, Revealing a Target for Broadly Neutralizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Identification of potential inhibitors of protein-protein interaction useful to fight against Ebola and other highly pathogenic viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Small molecule inhibitors reveal N ... | Article | H1 Connect [archive.connect.h1.co]
- 21. Small molecule inhibitors reveal Niemann-Pick C1 is essential for Ebola virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Furin Cleavage of the Ebola Virus Glycoprotein Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the proteolytic cleavage of the Ebola virus glycoprotein (EBOV-GP) precursor by the host cell protease furin. This critical post-translational modification plays a pivotal role in the maturation of the viral glycoprotein and has been a subject of intense research for understanding viral pathogenesis and developing therapeutic interventions.
Introduction to EBOV-GP and Its Maturation
The Ebola virus (EBOV) envelope glycoprotein (GP) is a class I viral fusion protein responsible for mediating the entry of the virus into host cells. It is synthesized as a precursor protein, preGP, which undergoes a series of processing steps within the endoplasmic reticulum (ER) and Golgi apparatus. A key event in this maturation process is the proteolytic cleavage of the preGP into two subunits, GP1 and GP2, which remain linked by a disulfide bond. This cleavage is primarily mediated by the cellular proprotein convertase, furin.[1][2][3]
The GP1 subunit is responsible for receptor binding, while the GP2 subunit contains the fusion peptide and transmembrane domain, essential for the fusion of the viral and host cell membranes. The cleavage of preGP is considered a priming step, rendering the glycoprotein competent for subsequent conformational changes required for membrane fusion.[2]
The Furin Cleavage Site and Mechanism
The cleavage of the EBOV-GP precursor occurs at a multibasic amino acid motif recognized by furin and furin-like proteases. For the Zaire ebolavirus (ZEBOV), this cleavage site is located at the sequence R-R-T-R-R↓ at amino acid position 501 of the open reading frame.[4] Furin, a calcium-dependent serine endoprotease, recognizes and cleaves substrates at the C-terminal side of basic amino acid motifs, typically R-X-K/R-R↓.
The cleavage process takes place in the trans-Golgi network, where furin is predominantly localized.[5] Following cleavage, the mature GP1 and GP2 subunits remain associated and are transported to the cell surface, where they are incorporated into budding virions.
Quantitative Analysis of EBOV-GP Cleavage
The efficiency of furin cleavage can vary between different EBOV species, which has been correlated with differences in pathogenicity. For instance, the Reston ebolavirus (RESTV), which is less pathogenic in humans, exhibits reduced cleavability of its GP precursor compared to the highly pathogenic Zaire ebolavirus.[1] This difference is attributed to a mutation at the cleavage site.
Table 1: Molecular Weights of EBOV-GP Processing Intermediates [6]
| Glycoprotein Form | Description | Apparent Molecular Weight (kDa) |
| preGPer | Full-length GP with oligomannosidic N-glycans in the ER | 110 |
| preGP | Full-length GP with complex N-glycans in the Golgi | 160 |
| GP1 | Amino-terminal cleavage product | 140 |
| GP2 | Carboxyl-terminal cleavage product | 26 |
Table 2: Effect of Mutations on Furin Cleavage of Reston EBOV-GP [1]
| Mutant | Cleavage Site Sequence | Cleavage Efficiency (Qualitative) |
| Wild-type Reston GP | Q-R-T-K-R | Reduced |
| R/K Mutant | Q-R-T-K-K | Further Reduced |
| R/R Mutant (Zaire-like) | Q-R-T-R-R | Increased |
Signaling Pathways and Logical Relationships
The furin cleavage of EBOV-GP is an early and essential step in the viral entry process. Following cleavage, the virus is internalized into the host cell via endocytosis. Within the endosome, further proteolytic processing of GP1 by cathepsins B and L is required to expose the receptor-binding site.[7] The cleaved GP then interacts with the intracellular receptor, Niemann-Pick C1 (NPC1), which triggers the final conformational changes in GP2, leading to membrane fusion and release of the viral genome into the cytoplasm.
Experimental Protocols
Pulse-Chase Analysis of EBOV-GP Processing
This method is used to follow the synthesis and processing of EBOV-GP over time.
-
Cell Culture and Infection/Transfection:
-
Culture HeLa or RK13 cells to near confluency.
-
Infect cells with a recombinant vaccinia virus expressing EBOV-GP (e.g., vSCGP8) at a multiplicity of infection (MOI) of 10. Alternatively, transfect cells with a plasmid encoding EBOV-GP.
-
-
Starvation and Labeling:
-
Six hours post-infection/transfection, wash the cells and starve them in methionine/cysteine-free medium for 1 hour.
-
Pulse-label the cells with 100 µCi/ml of [³⁵S]methionine/cysteine for 20 minutes.
-
-
Chase:
-
Remove the labeling medium and replace it with complete medium (the "chase").
-
Incubate the cells for various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
-
Cell Lysis:
-
At each time point, lyse the cells in ice-cold lysis buffer (e.g., 1% Nonidet P-40, 0.4% sodium deoxycholate, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, with protease inhibitors).
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-EBOV-GP antibody overnight at 4°C.
-
Add protein A/G-agarose beads and incubate for another 2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
-
SDS-PAGE and Autoradiography:
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE on an 8-15% polyacrylamide gel.
-
Visualize the radiolabeled proteins by autoradiography.
-
Site-Directed Mutagenesis of the Furin Cleavage Site
This technique is used to alter the amino acid sequence of the furin cleavage site to study its importance.
-
Plasmid Template:
-
Use a plasmid containing the EBOV-GP gene as a template.
-
-
Primer Design:
-
Design primers that contain the desired mutation in the furin cleavage site (e.g., changing RRTRR to AGTAA). The primers should be complementary to opposite strands of the plasmid.
-
-
PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the desired mutation.
-
-
Template Digestion:
-
Digest the parental, non-mutated plasmid template with a methylation-sensitive restriction enzyme, such as DpnI.
-
-
Transformation:
-
Transform the mutated plasmid into competent E. coli cells.
-
-
Screening and Sequencing:
-
Select individual colonies and isolate the plasmid DNA.
-
Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any other unintended mutations.
-
In Vitro Furin Cleavage Assay
This assay directly assesses the cleavage of recombinant EBOV-GP by furin.
-
Reagents:
-
Purified recombinant EBOV-GP ectodomain.
-
Recombinant human furin.
-
Cleavage buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 1 mM β-mercaptoethanol).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the recombinant EBOV-GP with furin in the cleavage buffer.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-4 hours).
-
-
Inhibition Control:
-
As a negative control, set up a parallel reaction including a furin inhibitor, such as decanoyl-RVKR-cmk (25-80 µM).
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the cleavage products by SDS-PAGE and Western blotting using an anti-EBOV-GP antibody that recognizes both the precursor and cleaved forms.
-
Pseudovirus Infectivity Assay
This assay measures the ability of EBOV-GP to mediate viral entry into host cells in a safe, BSL-2 compatible format.
-
Pseudovirus Production:
-
Co-transfect 293T cells with a plasmid encoding the EBOV-GP, a lentiviral or retroviral backbone plasmid (e.g., carrying a luciferase reporter gene), and a packaging plasmid.
-
Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection.
-
-
Infection of Target Cells:
-
Plate target cells (e.g., Vero E6) in a 96-well plate.
-
Infect the cells with the pseudovirus supernatant.
-
-
Luciferase Assay:
-
After 48-72 hours, lyse the cells and measure the luciferase activity using a luminometer.
-
The luciferase signal is proportional to the efficiency of viral entry.
-
Conclusion
The furin-mediated cleavage of the EBOV-GP precursor is a fundamental step in the viral life cycle, influencing glycoprotein maturation, viral infectivity, and potentially, pathogenesis. A thorough understanding of this process, facilitated by the experimental approaches detailed in this guide, is crucial for the development of novel antiviral strategies targeting Ebola virus entry. Future research will likely continue to dissect the intricate interplay between furin cleavage, subsequent proteolytic events, and the conformational dynamics of the glycoprotein, offering new avenues for therapeutic intervention.
References
- 1. Processing of the Ebola virus glycoprotein by the proprotein convertase furin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. researchgate.net [researchgate.net]
- 4. Cathepsin Cleavage Potentiates the Ebola Virus Glycoprotein To Undergo a Subsequent Fusion-Relevant Conformational Change - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantification of Ebola virus replication kinetics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Biology of the Ebola Virus Surface Glycoprotein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural biology of the Ebola virus (EBOV) surface glycoprotein (GP), a critical component in the viral lifecycle and a primary target for therapeutic interventions. This document delves into the intricate structure of GP, the molecular mechanisms of host cell entry, and the dynamic conformational changes that govern its function. Detailed experimental protocols for key analytical techniques are provided to facilitate further research and development in this field.
Introduction to the Ebola Virus Glycoprotein (GP)
The Ebola virus glycoprotein is the sole protein on the virion surface and is essential for viral entry into host cells.[1][2] It is a class I viral fusion protein, synthesized as a single precursor polypeptide (pre-GP) that is subsequently cleaved by the host cell protease furin into two disulfide-linked subunits: GP1 and GP2.[1][3] These subunits assemble into a trimeric spike on the viral membrane. The GP1 subunit is responsible for attachment to host cells, while the GP2 subunit mediates the fusion of the viral and host cell membranes.[4][5] The GP gene also produces a secreted, dimeric form of the glycoprotein (sGP) through transcriptional editing, which is thought to act as a decoy for the host immune system.[6][7]
Structure of the Ebola Virus Glycoprotein
The three-dimensional structure of the EBOV GP trimer has been elucidated through X-ray crystallography and cryo-electron microscopy (cryo-EM), revealing a chalice-like architecture.[8][9] The GP1 subunits form the "bowl" of the chalice, which is cradled by the GP2 subunits that constitute the "stem".[8]
The GP1 subunit is further subdivided into several domains: the base, the head, a glycan cap, and a heavily glycosylated mucin-like domain (MLD).[10][11] The MLD is a distinctive feature of the Ebola virus GP and is implicated in immune evasion by shielding conserved epitopes from antibody recognition.[10][12] The receptor-binding site (RBS) is located within a hydrophobic pocket on the head of GP1.[13]
The GP2 subunit contains the internal fusion loop, two heptad repeat regions (HR1 and HR2), a membrane-proximal external region (MPER), and a transmembrane domain that anchors the glycoprotein in the viral envelope.[1][14]
Host Cell Entry and the Role of GP
The entry of Ebola virus into host cells is a multi-step process initiated by the attachment of GP to various cell surface molecules, including C-type lectins.[15][16] Following attachment, the virus is internalized primarily through macropinocytosis, a form of endocytosis that involves the formation of large, irregular vesicles.[15][17][18][19][20]
Macropinocytosis Signaling Pathway
Ebola virus entry via macropinocytosis is an active process that requires the hijacking of host cell signaling pathways. Key signaling molecules involved include receptor tyrosine kinases (RTKs), phosphoinositide 3-kinase (PI3K), and small Rho GTPases such as Rac1 and Cdc42.[19] Activation of these pathways leads to actin cytoskeleton rearrangements, resulting in the formation of membrane ruffles that engulf the virus particle.
References
- 1. Studies of Ebola Virus Glycoprotein-Mediated Entry and Fusion by Using Pseudotyped Human Immunodeficiency Virus Type 1 Virions: Involvement of Cytoskeletal Proteins and Enhancement by Tumor Necrosis Factor Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ebola virus triggers receptor tyrosine kinase-dependent signaling to promote the delivery of viral particles to entry-conducive intracellular compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rho GTPases Modulate Entry of Ebola Virus and Vesicular Stomatitis Virus Pseudotyped Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single virus tracking of Ebola virus entry through lipid rafts in living host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Structural dissection of Ebola virus and its assembly determinants using cryo-electron tomography | Semantic Scholar [semanticscholar.org]
- 8. Single virus particle detection and tracking - Bally Lab [ballylab.com]
- 9. researchgate.net [researchgate.net]
- 10. Visualizing Ebola Virus | Program in Cryo-EM Guided Drug Design [electron.med.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. Ebolavirus is internalized into host cells via macropinocytosis in a viral glycoprotein-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single-particle tracking demonstrates that actin coordinates the movement of the Ebola virus matrix protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. journals.asm.org [journals.asm.org]
- 18. paralab-bio.es [paralab-bio.es]
- 19. Frontiers | Designs and Characterization of Subunit Ebola GP Vaccine Candidates: Implications for Immunogenicity [frontiersin.org]
- 20. Production of Novel Ebola Virus-Like Particles from cDNAs: an Alternative to Ebola Virus Generation by Reverse Genetics - PMC [pmc.ncbi.nlm.nih.gov]
Ebola Virus Glycoprotein (EBOV-GP): An In-depth Analysis of Evolution and Strain-Specific Differences
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the evolution of the Ebola virus glycoprotein (EBOV-GP) and the critical strain-specific differences that have emerged. EBOV-GP is the sole viral protein responsible for mediating entry into host cells, making it the primary target for neutralizing antibodies and vaccine development. Understanding its evolutionary dynamics and the functional consequences of mutations is paramount for the development of effective countermeasures against Ebola virus disease (EVD).
Executive Summary
The evolution of the Ebola virus (EBOV) is characterized by genetic drift and selective pressures, particularly evident in the glycoprotein (GP) gene, which exhibits the highest degree of genetic variation among all EBOV proteins. This rapid evolution, especially during prolonged human-to-human transmission as seen in the 2013–2016 West African epidemic, has led to the emergence of strains with altered infectivity, pathogenicity, and potential for antibody escape. This document synthesizes key quantitative data on EBOV-GP mutations, details the experimental protocols used to characterize these changes, and provides visual representations of the associated biological pathways and experimental workflows.
EBOV-GP Evolution and Genetic Diversity
The EBOV genome is a negative-sense single-stranded RNA, and like many RNA viruses, it is prone to a high mutation rate. The GP gene, in particular, is a hotspot for genetic variation. Sequencing studies have revealed significant diversity in EBOV-GP, with numerous nonsynonymous mutations identified across different outbreaks and even within a single outbreak.
Key Mutations and Their Functional Impact
Several key mutations in EBOV-GP have been identified and characterized, demonstrating significant effects on viral fitness and interaction with the host. The A82V and T544I mutations are among the most studied.
-
A82V Mutation: This substitution in the GP1 subunit emerged early and became dominant during the 2013–2016 Makona strain outbreak.[1] It is located near the receptor-binding site for the host protein Niemann-Pick C1 (NPC1).[1] Studies have shown that the A82V mutation enhances the infectivity of EBOV in primate cells, including human dendritic cells.[1][2] This enhanced infectivity is attributed to more efficient processing of GP by the host protease Cathepsin L, leading to faster viral fusion kinetics.[3]
-
T544I Mutation: This mutation in the GP2 subunit has been observed to arise during laboratory passage of EBOV in certain cell lines, particularly Vero E6 cells.[4][5] The T544I substitution has been shown to increase the infectivity of pseudotyped viruses in various mammalian cell lines.[6] It is believed to affect the stability of the prefusion conformation of GP, potentially lowering the energy barrier for membrane fusion.[6]
Antibody Escape Mutations
The development of monoclonal antibody (mAb) therapies targeting EBOV-GP has raised concerns about the potential for viral escape. Sequencing of EBOV from treated patients and in vitro selection experiments have identified mutations that confer resistance to specific mAbs.[7][8] These escape mutations often occur in the epitopes recognized by the antibodies, disrupting binding while maintaining the essential functions of GP, such as folding and trimerization.[7][9] Computational modeling has been employed to predict a "watch list" of potential antibody escape mutations for several therapeutic antibodies, including KZ52, Ab100, Ab114, and 13F6-1-2.[7][10]
Quantitative Data on EBOV-GP Mutations
The following tables summarize key quantitative data from various studies on the impact of EBOV-GP mutations on viral infectivity and antibody binding.
| Table 1: Impact of A82V and T544I Mutations on Viral Infectivity | |
| Mutation | Effect on Infectivity |
| A82V (Makona strain) | Enhanced infectivity in primate cells.[1][2] |
| T544I (Mayinga strain) | Increased infectivity in various mammalian cell lines.[6] |
| A82V + T544I | Additive enhancement of infectivity.[3] |
| Table 2: Predicted Antibody Escape Mutations and Their Effect on Binding Affinity | |||
| Antibody | Number of Predicted Disruptive Mutations (ΔΔGBind > 2 kcal/mol) | Example Mutation(s) | Reference |
| KZ52 | 34 | Not specified in abstract | [9] |
| Ab100 | 22 | Not specified in abstract | [7] |
| Ab114 | 39 | Not specified in abstract | [7] |
| 13F6-1-2 | 39 | Not specified in abstract | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study EBOV-GP evolution and function.
Generation of VSV Pseudotypes with EBOV-GP
Vesicular stomatitis virus (VSV) pseudotyping is a widely used and safe method to study the entry of highly pathogenic viruses like Ebola. This protocol describes the generation of replication-deficient VSV particles carrying EBOV-GP on their surface.
Materials:
-
293T cells
-
Plasmids encoding EBOV-GP (or mutants)
-
Replication-deficient VSV vector lacking its own glycoprotein (VSVΔG) and expressing a reporter gene (e.g., GFP or luciferase)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
0.45-μm syringe filters
-
Ultracentrifuge with appropriate rotors (e.g., SW28 and SW41)
-
Phosphate-buffered saline (PBS)
-
10% sucrose cushion
Procedure:
-
Seed 293T cells in 10-cm dishes and grow to 80-90% confluency.
-
Transfect the 293T cells with the plasmid encoding EBOV-GP using a suitable transfection reagent according to the manufacturer's instructions.
-
At 24 hours post-transfection, infect the cells with VSVΔG at a multiplicity of infection (MOI) of 0.5.
-
Incubate the cells for 24-48 hours, or until significant cytopathic effect (CPE) is observed.
-
Collect the cell culture supernatant containing the pseudotyped virions.
-
Clarify the supernatant by centrifugation at 3,000 x g for 10 minutes to remove cell debris.
-
Filter the clarified supernatant through a 0.45-μm syringe filter.
-
Concentrate the pseudotyped virus by ultracentrifugation at 70,000 x g for 2 hours at 4°C through a 20% sucrose cushion.
-
Resuspend the viral pellet in PBS and store at -80°C.
-
Titer the pseudotyped virus on susceptible cells (e.g., Vero E6) by quantifying the expression of the reporter gene (GFP-positive cells by flow cytometry or luciferase activity).
Cell-Cell Fusion Assay
This assay measures the ability of EBOV-GP expressed on the surface of one cell population (effector cells) to mediate fusion with another cell population (target cells).
Materials:
-
Effector cells (e.g., 293T) expressing EBOV-GP
-
Target cells (e.g., Vero E6)
-
Plasmids for a reporter system (e.g., T7 polymerase in effector cells and a T7-driven luciferase reporter in target cells)
-
Transfection reagent
-
Low-pH buffer (e.g., PBS adjusted to pH 5.0)
-
Neutralizing buffer (e.g., PBS pH 7.4)
-
Luciferase assay reagent
Procedure:
-
Co-transfect effector cells with plasmids encoding EBOV-GP and T7 polymerase.
-
Transfect target cells with a plasmid containing a luciferase gene under the control of a T7 promoter.
-
After 24-48 hours of expression, harvest and mix the effector and target cells at a 1:1 ratio.
-
To trigger fusion, briefly expose the cell mixture to a low-pH buffer for 5-15 minutes at 37°C.
-
Neutralize the low-pH buffer by adding an excess of neutralizing buffer.
-
Incubate the co-cultured cells for 4-6 hours to allow for reporter gene expression.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol. An increase in luciferase activity indicates cell-cell fusion.
Plaque Assay for Viral Titer Determination
The plaque assay is the gold standard for quantifying the number of infectious virus particles in a sample.
Materials:
-
Vero E6 cells
-
6-well plates
-
EBOV-containing sample
-
Growth medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., 0.5% agarose or methylcellulose in growth medium)
-
Neutral red or crystal violet stain
-
10% formalin
Procedure:
-
Seed Vero E6 cells in 6-well plates and grow to a confluent monolayer.
-
Prepare 10-fold serial dilutions of the virus-containing sample in growth medium.
-
Remove the growth medium from the cells and inoculate each well with 100-200 µL of a virus dilution.
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
Remove the inoculum and overlay the cells with 2 mL of overlay medium.
-
Incubate the plates at 37°C in a CO2 incubator for 7-10 days.
-
For neutral red staining: Add a second overlay containing neutral red and incubate for another 24-48 hours until plaques are visible.
-
For crystal violet staining: Fix the cells with 10% formalin for at least 4 hours. Remove the overlay and stain the monolayer with 0.1% crystal violet solution for 10-15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques (clear zones in the cell monolayer) and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
Cryo-Electron Tomography and Subtomogram Averaging
This technique provides high-resolution 3D structural information of viral glycoproteins in their native, membrane-bound state.
Procedure Outline:
-
Sample Preparation: Purified virions or virus-like particles (VLPs) are rapidly frozen in a thin layer of vitreous ice on an electron microscopy grid.
-
Data Collection: The frozen grid is placed in a cryo-transmission electron microscope. A series of 2D projection images are collected as the sample is tilted at different angles.
-
Tomogram Reconstruction: The tilt-series images are computationally aligned and back-projected to generate a 3D reconstruction of the virions (a tomogram).
-
Particle Picking: Individual glycoprotein spikes are identified and their coordinates are recorded from the tomograms.
-
Subtomogram Extraction and Averaging: 3D sub-volumes (subtomograms) corresponding to each glycoprotein spike are extracted from the tomograms. These subtomograms are then aligned and averaged to improve the signal-to-noise ratio and achieve a high-resolution 3D structure of the glycoprotein.
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate important pathways and workflows related to EBOV-GP research.
Caption: Ebola virus entry pathway into a host cell.
Caption: Experimental workflow for identifying antibody escape mutations.
References
- 1. Identification of N-glycans from Ebola virus glycoproteins by matrix-assisted laser desorption/ionisation time-of-flight and negative ion electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasensitive point-of-care immunoassay for secreted glycoprotein detects Ebola infection earlier than PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ebola virus reverse genetics system | EVA [european-virus-archive.com]
- 7. Averaging of Viral Envelope Glycoprotein Spikes from Electron Cryotomography Reconstructions using Jsubtomo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of cell-cell fusion mediated by Ebola virus glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Virus-like-particle production and viral entry assays. [bio-protocol.org]
- 10. pubcompare.ai [pubcompare.ai]
The Double-Edged Sword: Unraveling the Role of Ebola Virus Glycoprotein in Endothelial Cell Activation
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms by which the Ebola virus glycoprotein (EBOV-GP) activates endothelial cells, a critical event in the pathogenesis of Ebola virus disease (EVD). Characterized by severe hemorrhagic fever, EVD's high mortality rates are largely attributed to vascular instability and dysregulation.[1][2][3] This document synthesizes key experimental findings, presents quantitative data in a structured format, details relevant experimental methodologies, and visualizes the complex signaling pathways involved.
Executive Summary
The Ebola virus glycoprotein (GP) is a primary determinant of the vascular leakage and hemorrhage that are hallmarks of severe EVD.[4][5][6] EBOV-GP exists in several forms, including a full-length transmembrane version (GP1,2), a shed soluble form (shed GP), and a secreted soluble form (sGP), each with distinct roles in endothelial cell pathophysiology.[7][8][9] Activation of the endothelium by EBOV-GP can occur through both direct interaction and indirect mechanisms mediated by pro-inflammatory cytokines.[7][8] This guide will dissect these pathways, providing a comprehensive resource for researchers seeking to understand and target the vascular basis of EVD.
Mechanisms of EBOV-GP-Mediated Endothelial Cell Activation
Endothelial cell activation by EBOV-GP is a multifaceted process that disrupts vascular barrier integrity and promotes a pro-inflammatory state. This activation can be broadly categorized into direct and indirect pathways.
Direct Endothelial Cell Activation by Transmembrane GP1,2
The full-length EBOV-GP1,2, particularly when presented on the surface of virus-like particles (VLPs), can directly engage and activate endothelial cells, independent of viral replication.[4][5][6] This interaction triggers a cascade of intracellular signaling events that lead to endothelial dysfunction.
Key consequences of direct activation include:
-
Upregulation of Adhesion Molecules: Activated endothelial cells show increased surface expression of intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin.[1][3] This promotes the adhesion of leukocytes, contributing to the inflammatory response.
-
Cytoskeletal Rearrangement and Permeability: EBOV-GP induces the formation of actin stress fibers, which alters cell morphology and disrupts the integrity of cell-cell junctions, leading to increased vascular permeability.[1]
-
Apoptosis: At high concentrations, EBOV-GP can induce programmed cell death in endothelial cells, further compromising the vascular barrier.[6][10]
The signaling pathways implicated in direct activation involve host cytoskeletal signaling factors, with focal adhesion kinase (FAK) identified as a key mediator of ICAM-1 upregulation.[4][5][6]
Indirect Endothelial Cell Activation via Shed GP and Cytokine Storm
During EBOV infection, the transmembrane GP is cleaved by the cellular metalloprotease TACE, releasing a soluble "shed GP" into the bloodstream.[7][8] This shed GP is a potent activator of immune cells, such as macrophages and dendritic cells.[7][8][11]
The indirect activation pathway proceeds as follows:
-
Immune Cell Activation: Shed GP binds to Toll-like receptor 4 (TLR4) on the surface of macrophages and dendritic cells.[7][8][12]
-
Cytokine Release: This binding event triggers the massive release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-8.[7][8][11]
-
Endothelial Permeability: These circulating cytokines, particularly TNF-α, then act on the vascular endothelium, inducing a profound and sustained increase in permeability, contributing significantly to vascular leakage.[1][3]
This indirect mechanism, driven by a "cytokine storm," is a major contributor to the systemic inflammatory response and shock observed in fatal EVD cases.[7][8]
Quantitative Data on Endothelial Cell Activation and Dysfunction
The following tables summarize quantitative findings from key studies on the effects of different forms of EBOV-GP on endothelial cells.
Table 1: Effects of EBOV Glycoproteins on Endothelial Barrier Function
| Glycoprotein Form | Experimental System | Concentration/Dose | Key Finding | Reference |
| GP1,2 (on VLPs) | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 particle/cell | Nearly threefold increase in hydraulic conductivity. | [1] |
| GP1,2 (on VLPs) | HUVECs | 1 particle/cell | Maintained a 17% decrease in transendothelial resistance (TER). | [13] |
| Shed GP | HUVEC Monolayers | ~0.4 µg/ml | Significantly increased permeability (indirectly via macrophage supernatants). | [7] |
| sGP | HUVECs | 50 µg/ml | No significant change in barrier function. | [1] |
| sGP + TNF-α | HUVECs | 50 µg/ml sGP + 10 ng/ml TNF-α | Reversed the barrier-decreasing effect of TNF-α by about 20%. | [13] |
Table 2: EBOV-GP-Induced Endothelial Cell Activation and Cytotoxicity
| Glycoprotein Form | Experimental System | Concentration/Dose | Key Finding | Reference |
| GP1,2 (on VLPs) | Endothelial Cells | ~9.2 µg/mL of GP | Strong cytopathic effect and induction of ICAM-1 expression. | [6][10] |
| GP1,2 (on VLPs) | HUVECs | 1 particle/cell | Moderate increase in actin stress fiber formation. | [1] |
| Shed GP | Macrophages/Dendritic Cells | ~0.4 µg/ml | Induced secretion of TNFα, IL-1β, IL-6, IL-8. | [7] |
| Live Zaire ebolavirus (ZEBOV) | Primary Endothelial Cells | MOI of 10 | Upregulation of ICAM-1, VCAM-1, and E-selectin at 12h post-infection. | [1][3] |
Key Experimental Protocols
This section details the methodologies used in the cited research to assess endothelial cell activation and barrier function in response to EBOV-GP.
Generation of EBOV Virus-Like Particles (VLPs)
VLPs are a non-infectious tool to study the effects of viral structural proteins.
-
Principle: Co-expression of EBOV matrix protein VP40 and the glycoprotein GP1,2 in a suitable cell line (e.g., 293T cells) leads to the spontaneous assembly and budding of particles from the cell surface that mimic the morphology of the native virus but lack the viral genome.
-
Methodology:
-
293T cells are transiently transfected with plasmids encoding ZEBOV VP40 and EBOV GP1,2.
-
Cell culture supernatants are harvested at 48-72 hours post-transfection.
-
VLPs are purified from the supernatant by ultracentrifugation through a sucrose cushion.
-
The concentration and integrity of VLPs are determined by methods such as electron microscopy, DC protein assay, and western blotting for GP and VP40.
-
All preparations are tested for endotoxin contamination using the Limulus amebocyte lysate test.[1]
-
Endothelial Permeability Assays
-
Principle: This method measures the resistance of a cell monolayer to the flow of a small alternating current. A higher resistance indicates a tighter barrier. A decrease in TER signifies an increase in paracellular permeability.
-
Methodology:
-
Endothelial cells (e.g., HUVECs) are grown to confluence on gold-film electrodes in specialized culture wells.
-
The impedance of the monolayer is continuously monitored in real-time using an electrical cell-substrate impedance sensing (ECIS) system.
-
After establishing a stable baseline TER, cells are treated with VLPs, sGP, or cytokines (e.g., TNF-α).
-
Changes in resistance are recorded over time and normalized to the baseline before treatment.[1]
-
-
Principle: This assay measures the flow of water across an endothelial monolayer in response to a hydrostatic pressure gradient. An increase in hydraulic conductivity indicates greater permeability.
-
Methodology:
-
Endothelial cells are cultured to confluence on porous filter membranes (e.g., Transwell inserts).
-
The filter is placed in a specialized chamber, and a defined hydrostatic pressure is applied to the upper compartment.
-
The volume of fluid flowing across the monolayer per unit of time, area, and pressure is measured.
-
This measurement is used to calculate the hydraulic conductivity coefficient (Lp).[1]
-
Cell Activation and Cytotoxicity Assays
-
Principle: This technique uses fluorescently labeled antibodies to visualize the expression and localization of specific proteins, such as ICAM-1, on the cell surface.
-
Methodology:
-
Endothelial cells are grown on coverslips and treated with EBOV, VLPs, or other stimuli.
-
At the desired time point, cells are fixed with paraformaldehyde.
-
Cells are incubated with a primary antibody specific for the adhesion molecule of interest (e.g., anti-ICAM-1).
-
After washing, a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) is added.
-
The coverslips are mounted, and the cells are visualized using a fluorescence microscope. The intensity and distribution of the fluorescence indicate the level and location of protein expression.[1][10]
-
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α) in cell culture supernatants.
-
Methodology:
-
Immune cells (e.g., monocyte-derived macrophages) are treated with shed GP.
-
Supernatants are collected at various time points.
-
The supernatant is added to microplate wells pre-coated with a capture antibody for the target cytokine.
-
A detection antibody, conjugated to an enzyme, is added, followed by a substrate that produces a measurable color change.
-
The intensity of the color is proportional to the amount of cytokine present and is quantified using a plate reader against a standard curve.[7]
-
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Direct activation of endothelial cells by EBOV GP1,2 on VLPs.
Caption: Indirect endothelial activation via shed GP and cytokine release.
Caption: General workflow for endothelial permeability assays.
Conclusion and Future Directions
The activation of endothelial cells by EBOV-GP, through both direct and indirect pathways, is a central driver of the vascular collapse seen in severe Ebola virus disease. The transmembrane GP1,2 directly triggers pro-inflammatory signaling and cytoskeletal changes in endothelial cells, while the shed GP orchestrates a systemic inflammatory response that further compromises vascular integrity. Understanding these intricate interactions is paramount for the development of effective host-directed therapies.
Future research should focus on:
-
Identifying Specific Receptors: Elucidating the specific endothelial cell surface receptors that bind to GP1,2 to initiate direct activation.
-
Targeting Downstream Signaling: Developing inhibitors for key signaling nodes, such as focal adhesion kinase (FAK), to block GP-mediated endothelial dysfunction.
-
Modulating the Immune Response: Investigating therapeutic strategies, such as anti-TLR4 antibodies, to mitigate the cytokine storm induced by shed GP.[12]
By dissecting the molecular basis of EBOV-GP-endothelial cell interactions, the scientific community can pave the way for novel therapeutic interventions aimed at preserving vascular function and improving patient outcomes in EVD.
References
- 1. Effects of Ebola Virus Glycoproteins on Endothelial Cell Activation and Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Ebola Virus GP Activates Endothelial Cells via Host Cytoskeletal Signaling Factors [ouci.dntb.gov.ua]
- 5. Ebola Virus GP Activates Endothelial Cells via Host Cytoskeletal Signaling Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ebola Virus GP Activates Endothelial Cells via Host Cytoskeletal Signaling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shed GP of Ebola Virus Triggers Immune Activation and Increased Vascular Permeability | PLOS Pathogens [journals.plos.org]
- 8. Shed GP of Ebola Virus Triggers Immune Activation and Increased Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ebola Virus GP Activates Endothelial Cells | Encyclopedia MDPI [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 12. An Ebola virus protein can cause massive inflammation and leaky blood vessels | EurekAlert! [eurekalert.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Production of Ebola Virus Glycoprotein (EBOV-GP) Pseudotyped Virus
FOR RESEARCH USE ONLY
These application notes provide a detailed protocol for the production of replication-incompetent lentiviral and vesicular stomatitis virus (VSV) particles pseudotyped with the Ebola virus glycoprotein (EBOV-GP). This technology allows for the study of EBOV entry into host cells under Biosafety Level 2 (BSL-2) conditions, circumventing the need for highly restrictive BSL-4 containment required for work with live Ebola virus.[1][2] These pseudotyped viruses are valuable tools for screening neutralizing antibodies, evaluating vaccine efficacy, and investigating viral entry mechanisms.[3][4][5]
Principle
Pseudotyping is a technique where the native envelope protein of a viral vector is replaced with a heterologous glycoprotein from another virus.[1][6][7] In this protocol, the vesicular stomatitis virus glycoprotein (VSV-G) or the native lentiviral envelope is substituted with the EBOV-GP. The viral vector, typically derived from human immunodeficiency virus type 1 (HIV-1) or VSV, carries a reporter gene (e.g., luciferase or green fluorescent protein) instead of the viral genome, rendering the particles replication-incompetent.[5] The EBOV-GP on the surface of the pseudovirion mediates binding and entry into target cells, mimicking the initial stages of Ebola virus infection.[3][8]
System Overview
Two common systems for producing EBOV-GP pseudotyped viruses are lentiviral-based and VSV-based platforms. The lentiviral system typically involves the co-transfection of producer cells with multiple plasmids:
-
Lentiviral backbone plasmid: Contains the reporter gene (e.g., Luciferase, GFP) flanked by lentiviral long terminal repeats (LTRs).
-
Packaging plasmid(s): Encodes the essential viral proteins for particle assembly, such as Gag and Pol.
-
EBOV-GP expression plasmid: Encodes the Ebola virus glycoprotein.[1]
The VSV-based system often utilizes a recombinant VSV (rVSV) where the native G protein gene has been deleted and replaced with a reporter gene. Producer cells are first transfected with an EBOV-GP expression plasmid and then infected with the rVSV-ΔG virus. The EBOV-GP is then incorporated into the budding VSV particles.[9]
Experimental Workflow: Lentiviral Pseudovirus Production
Caption: Workflow for EBOV-GP pseudotyped lentivirus production.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| HEK293T Cells | ATCC | CRL-3216 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Transfection Reagent (e.g., PEI, CaPO4) | Polyplus | 24765-1 |
| 0.45 µm Syringe Filters | Millipore | SLHV033RS |
| Plasmids | Addgene / In-house | - |
Detailed Protocol: Lentiviral Pseudovirus Production
This protocol is adapted for production in a 10 cm dish. Adjust volumes accordingly for other vessel sizes.
Day 1: Seeding Producer Cells
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 3.8 x 10^6 HEK293T cells per 10 cm dish.[10] Ensure cells are evenly distributed.
-
Incubate overnight at 37°C with 5% CO₂. Cells should be approximately 70-80% confluent at the time of transfection.
Day 2: Transfection
-
Prepare the plasmid DNA mixture. The ratio of plasmids can be optimized, but a common starting point is a 1:3:1:3 ratio for envelope, gag/pol, rev, and transfer plasmids, respectively.[1] For a two-plasmid system (backbone and EBOV-GP), a 1:1 ratio can be used.[2][8]
-
For a 10 cm dish, use a total of 15-25 µg of plasmid DNA.
-
Use a suitable transfection reagent according to the manufacturer's protocol. For calcium phosphate transfection, a DNA cocktail is prepared with CaCl₂ and added to a buffered saline solution to form a precipitate.[11]
-
Gently add the transfection complex to the cells.
-
Incubate at 37°C with 5% CO₂ for 4-6 hours.
-
Aspirate the transfection medium and replace it with fresh, pre-warmed complete growth medium.
Day 4 & 5: Virus Harvest
-
At 48 hours post-transfection, collect the supernatant containing the pseudotyped virus particles.
-
Centrifuge the supernatant at low speed (e.g., 500 x g for 5 minutes) to pellet any detached cells.
-
Filter the clarified supernatant through a 0.45 µm filter to remove remaining cellular debris.[10]
-
The virus can be harvested again at 72 hours post-transfection. The harvests can be pooled.[10]
-
For long-term storage, aliquot the filtered supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.
Virus Titration
The titer of the pseudotyped virus needs to be determined to ensure reproducible experimental results. This is typically done by infecting target cells with serial dilutions of the virus and measuring the reporter gene expression.
Caption: General workflow for pseudovirus titration.
Titration Protocol (Luciferase Reporter)
-
Day 1: Seed target cells (e.g., HEK293T or Vero E6) in a 96-well plate at a density that will result in 70-80% confluency on the day of infection.
-
Day 2: Prepare 10-fold serial dilutions of the pseudovirus supernatant in complete growth medium.
-
Remove the medium from the cells and add the virus dilutions. Include a "no virus" control.
-
Incubate for 48-72 hours at 37°C with 5% CO₂.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
The titer can be expressed as Relative Light Units (RLU) per mL or as transducing units per mL (TU/mL) by counting the number of positive wells at the highest dilutions.
Quantitative Data Summary
| Parameter | Lentiviral System (per 10 cm dish) | VSV System (per 10 cm dish) | Reference(s) |
| Producer Cell Seeding Density | 3.8 x 10^6 HEK293T cells | ~2.4 x 10^6 293T/17 cells | [10][12] |
| Total Plasmid DNA | 15-25 µg | Varies | [10][11] |
| Plasmid Ratio (example) | 1:1 (Backbone:GP) or 1:3:1:3 | - | [1][8] |
| Harvest Timepoints | 48 and 72 hours post-transfection | 24-48 hours post-infection | [10][12] |
| Storage Temperature | -80°C | -80°C | [9][10] |
Safety Precautions
Although EBOV-GP pseudotyped viruses are replication-incompetent, they should be handled with appropriate care in a BSL-2 laboratory. Standard microbiological practices should be followed, and all waste should be decontaminated before disposal. Institutional biosafety guidelines must be adhered to at all times.
Conclusion
The production of EBOV-GP pseudotyped viruses is a robust and safe method for studying critical aspects of the Ebola virus life cycle. Both lentiviral and VSV-based systems can generate high-titer pseudoviruses suitable for a variety of applications in virology and drug development. Careful optimization of transfection conditions and accurate titration are essential for obtaining reliable and reproducible results.
References
- 1. Lentiviral vectors pseudotyped with filoviral glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Application of a Safe Neutralization Assay for Ebola Virus Using Lentivirus-Based Pseudotyped Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudotyping of Lentiviral Vectors with Ebola Virus - Creative Biolabs [creative-biolabs.com]
- 4. Pseudotyping of VSV with Ebola virus glycoprotein is superior to HIV-1 for the assessment of neutralising antibodies. — Pandemic Sciences Institute [psi.ox.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Ebola virus glycoproteins: guidance devices for targeting gene therapy vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Altering the Tropism of Lentiviral Vectors through Pseudotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. virosin.org [virosin.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. addgene.org [addgene.org]
- 11. Characterization of Ebola Virus Entry by Using Pseudotyped Viruses: Identification of Receptor-Deficient Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pseudotyping of VSV with Ebola virus glycoprotein is superior to HIV-1 for the assessment of neutralising antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recombinant Ebov-GP Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant Ebola virus glycoprotein (Ebov-GP). The information is curated for professionals in research and drug development, focusing on reliable methods for obtaining high-purity, functional Ebov-GP for various downstream applications, including vaccine development, diagnostic assays, and structural biology.
Introduction
The Ebola virus glycoprotein (GP) is the sole transmembrane protein on the virion surface and is critical for viral entry into host cells, making it a primary target for the development of vaccines and therapeutics. Recombinant expression of Ebov-GP is essential for studying its structure, function, and immunogenicity without the need for high-containment facilities. This document outlines methodologies for expressing Ebov-GP in mammalian and insect cell systems and subsequent purification to high homogeneity.
Expression Systems for Recombinant Ebov-GP
The choice of expression system is critical as it impacts protein folding, post-translational modifications (especially glycosylation), and overall yield. Mammalian and insect cell lines are the most common hosts for producing recombinant Ebov-GP due to their capacity for complex protein processing.
-
Mammalian Cells (HEK293, CHO): These cells are preferred for producing Ebov-GP that closely mimics the native viral protein in terms of glycosylation and folding.[1] Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO) cells are widely used for both transient and stable expression, yielding functional protein suitable for immunological and structural studies.[1][2]
-
Insect Cells (Sf9, BmN): The baculovirus expression vector system (BEVS) in insect cells, such as Spodoptera frugiperda (Sf9) and Bombyx mori nucleopolyhedrovirus (BmNPV) in BmN cells, is a robust platform for high-yield expression of recombinant proteins.[3] While glycosylation patterns in insect cells differ from those in mammalian cells (typically less complex), this system is highly effective for producing large quantities of Ebov-GP for various research applications.[3]
-
Escherichia coli: Expression of full-length, glycosylated Ebov-GP in E. coli is generally unsuccessful due to the lack of machinery for post-translational modifications and the protein's complex structure. However, smaller, non-glycosylated fragments of GP have been expressed, often as inclusion bodies requiring refolding.[4]
Purification Strategies
A multi-step purification strategy is typically employed to achieve high purity of recombinant Ebov-GP. The use of affinity tags, such as a hexahistidine (His) tag, is a common and efficient first step.
-
Affinity Chromatography (AC): Immobilized Metal Affinity Chromatography (IMAC) is widely used for the initial capture of His-tagged Ebov-GP from cell culture supernatant or lysate.[1]
-
Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net surface charge and is an effective second step to remove host cell proteins and other impurities.[1]
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates proteins based on their size and is often the final polishing step to remove aggregates and remaining contaminants, resulting in a highly purified and homogenous protein preparation.
Quantitative Data Summary
The following tables summarize typical yields and purity of recombinant Ebov-GP obtained from different expression systems and purification strategies as reported in the literature.
| Expression System | Cell Line | Vector | Yield | Purity | Reference |
| Mammalian | Expi293 | pCL | ~1 mg / 30 mL | >90% | [1] |
| Mammalian | HEK293-6E | pTGE | 1.6 mg (ECD) / 400 mL | ~70% | [2] |
| Mammalian | HEK293-6E | pTGE | 0.02 mg (Full-length) | ~50% | [2] |
| Insect | Sf9 | Baculovirus | Not specified | High | [5] |
Experimental Protocols
Protocol 1: Expression of His-tagged Ebov-GP in HEK293 Cells
This protocol describes the transient transfection of HEK293 cells for the expression of a secreted, His-tagged form of Ebov-GP (ectodomain).
Materials:
-
HEK293 cells (e.g., Expi293F™ cells)
-
Appropriate serum-free expression medium (e.g., Expi293™ Expression Medium)
-
Expression plasmid containing the Ebov-GP ectodomain sequence with a C-terminal hexahistidine tag (e.g., in a pCL vector)
-
Transfection reagent (e.g., ExpiFectamine™ 293 Transfection Kit)
-
Shaker incubator capable of maintaining 37°C and 8% CO2
Procedure:
-
Culture HEK293 cells in suspension in the appropriate expression medium to a density of 2.5 x 10^6 cells/mL.
-
On the day of transfection, dilute the expression plasmid DNA in Opti-MEM™ I Medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ I Medium and incubate for 5 minutes.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
Add the DNA-transfection reagent complex to the cell culture.
-
Incubate the transfected cells at 37°C with 8% CO2 on an orbital shaker.
-
At 18-24 hours post-transfection, add transfection enhancers as recommended by the manufacturer.
-
Continue to incubate the culture for 4-7 days. Optimal expression time should be determined empirically.[1]
-
Harvest the cell culture supernatant by centrifuging at 500 x g for 10 minutes at 4°C. The supernatant contains the secreted His-tagged Ebov-GP.
Protocol 2: Purification of His-tagged Ebov-GP
This protocol outlines a three-step purification process for His-tagged Ebov-GP from mammalian cell culture supernatant.
Step 1: Immobilized Metal Affinity Chromatography (IMAC)
-
Clarify the cell culture supernatant by centrifugation and filtration (0.22 µm).
-
Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column with a binding buffer (e.g., 20 mM HEPES, 200 mM NaCl, 40 mM imidazole, pH 7.3).[1]
-
Load the clarified supernatant onto the equilibrated column.
-
Wash the column with the binding buffer to remove unbound proteins.
-
Elute the bound Ebov-GP with an elution buffer containing a higher concentration of imidazole (e.g., 20 mM HEPES, 75 mM NaCl, 400 mM imidazole, pH 7.3).[1]
-
Collect the eluted fractions and analyze by SDS-PAGE.
Step 2: Ion-Exchange Chromatography (IEX)
-
Pool the fractions containing Ebov-GP from the IMAC step and dialyze against a low-salt IEX loading buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Equilibrate an anion-exchange column (e.g., Q column) with the IEX loading buffer.
-
Load the dialyzed sample onto the column.
-
Wash the column with the loading buffer.
-
Elute the bound protein using a linear salt gradient (e.g., 0-1 M NaCl in the loading buffer).
-
Collect fractions and analyze by SDS-PAGE to identify those containing pure Ebov-GP.
Step 3: Size-Exclusion Chromatography (SEC)
-
Pool the purest fractions from the IEX step and concentrate using an appropriate centrifugal filter unit.
-
Equilibrate a size-exclusion column (e.g., Superdex 200) with a suitable buffer (e.g., PBS, pH 7.4).
-
Load the concentrated protein sample onto the column.
-
Elute the protein with the SEC buffer at a constant flow rate.
-
Collect fractions and analyze by SDS-PAGE. Pool the fractions containing monomeric, pure Ebov-GP.
-
Determine the final protein concentration and store at -80°C.
Visualizations
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. longdom.org [longdom.org]
- 3. Efficient Expression and Processing of Ebola Virus Glycoprotein Induces Morphological Changes in BmN Cells but Cannot Rescue Deficiency of Bombyx Mori Nucleopolyhedrovirus GP64 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Enhancement of Ebola Virus Infection via Ficolin-1 Interaction with the Mucin Domain of GP Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Dynamic Landscape of Ebola Virus Glycoprotein with Single-Molecule FRET Imaging
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Ebola virus (EBOV) glycoprotein (GP) is a critical component for viral entry into host cells, mediating attachment and membrane fusion. Understanding the intricate conformational dynamics of GP is paramount for the development of effective antiviral therapies and vaccines. Single-molecule Förster Resonance Energy Transfer (smFRET) imaging has emerged as a powerful technique to dissect these dynamic processes in real-time, providing unprecedented insights into the molecular choreography of EBOV entry. This document provides detailed application notes on the use of smFRET to study EBOV GP dynamics and comprehensive protocols for key experiments.
Introduction to EBOV GP and its Role in Viral Entry
The EBOV GP is a trimeric protein complex on the surface of the virus, composed of two subunits, GP1 and GP2.[1][2][3] The GP1 subunit is responsible for binding to host cell receptors, while the GP2 subunit mediates the fusion of the viral and host cell membranes, a critical step for the release of the viral genome into the cytoplasm.[1][4][5] The entry process is a multi-step cascade involving proteolytic cleavage of GP by host cathepsins in the endosome, followed by binding to the intracellular receptor Niemann-Pick C1 (NPC1).[6][7][8][9][10] These events trigger significant conformational changes in GP, ultimately leading to membrane fusion.[6][7][9][11]
smFRET imaging allows for the direct observation of these conformational changes on individual GP molecules, revealing transient intermediate states that are often obscured in ensemble measurements.[12][13][14] By labeling specific sites on the GP protein with a donor and an acceptor fluorophore, changes in the distance between these sites can be monitored as fluctuations in FRET efficiency.[15]
Application of smFRET to EBOV GP Dynamics
smFRET studies have revealed that the prefusion state of EBOV GP is not static but rather intrinsically dynamic, sampling multiple conformations.[6][7] This inherent flexibility is crucial for its function and provides opportunities for therapeutic intervention.
Key findings from smFRET studies include:
-
Prefusion Dynamics: In its native state on the surface of pseudovirions, GP exists in a dynamic equilibrium between multiple conformational states.[6][7]
-
Impact of Glycan Cap Removal: Proteolytic cleavage of the glycan cap by thermolysin (mimicking the action of cathepsins) induces a shift in the conformational equilibrium towards an intermediate-FRET state.[6] This suggests a repositioning of the GP1 subunit relative to GP2, priming the protein for subsequent steps in the entry process.[6]
-
Role of NPC1 Binding: The binding of the NPC1 receptor further shifts the conformational landscape, stabilizing conformations that are likely relevant for membrane fusion.[6][7][9][11]
-
Influence of pH and Calcium: Acidic pH and the presence of calcium ions synergistically promote conformational changes in the GP2 subunit, moving the fusion loop towards the target membrane.[9][11]
-
Mechanism of Neutralizing Antibodies: Certain neutralizing antibodies have been shown to restrict the conformational dynamics of GP, locking it in a state that is incompatible with fusion.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative data obtained from smFRET imaging of EBOV GP dynamics.
Table 1: FRET Efficiency States of EBOV GPΔmuc on Pseudovirions
| Condition | Predominant FRET State(s) | FRET Efficiency (Approximate) | Interpretation |
| Untreated GPΔmuc | Low-FRET | ~0.2 | Basal, prefusion conformation |
| Intermediate-FRET | ~0.4 | Minor population in prefusion state | |
| GPΔmuc + Thermolysin (GPCL) | Intermediate-FRET | ~0.4 | Conformational shift upon glycan cap removal |
| Low-FRET | ~0.2 | ||
| GPCL + sNPC1-C | Intermediate-FRET | ~0.4 | Stabilization of an intermediate state |
| High-FRET | ~0.6 | NPC1-bound conformation |
Data adapted from population FRET histograms in published studies.[6]
Table 2: Conformational Transitions in EBOV GP2
| Condition | Transition | Description | Significance |
| Acidic pH + Ca2+ | High-FRET ↔ Intermediate-FRET | Reversible transition | Priming for NPC1 binding |
| Glycan Cap Cleavage | Intermediate-FRET → Low-FRET | Irreversible transition | Commitment to fusion pathway |
| NPC1 Binding | Intermediate-FRET → Low-FRET | Accelerated irreversible transition | Allosteric activation of GP2 |
This table provides a simplified representation of the complex dynamics observed.[9]
Experimental Protocols
Site-Specific Fluorescent Labeling of EBOV GP
This protocol describes the enzymatic labeling of EBOV GP for smFRET experiments.
Materials:
-
Purified EBOV GPΔTM (trimeric ectodomain) or pseudovirions expressing GPΔmuc with engineered labeling tags (e.g., A1 and A4 tags).
-
Acyl-CoA synthetase (Acs)
-
Sfp phosphopantetheinyl transferase
-
CoA-linked donor (e.g., Cy3) and acceptor (e.g., Cy5) fluorophores
-
Labeling buffer (e.g., 50 mM HEPES, 10 mM MgCl2, pH 7.5)
-
Size-exclusion chromatography column (for purification of labeled protein)
Procedure:
-
Enzymatic Labeling Reaction:
-
Set up a reaction mixture containing the purified GP protein or pseudovirions, Acs, Sfp, ATP, and the CoA-linked donor and acceptor fluorophores in labeling buffer.
-
Incubate the reaction at room temperature for a specified time (e.g., 2 hours).
-
-
Purification of Labeled Protein (for GPΔTM):
-
Remove unreacted fluorophores and enzymes by passing the reaction mixture through a size-exclusion chromatography column.
-
Collect the fractions containing the labeled GP protein.
-
-
Purification of Labeled Pseudovirions:
-
Pellet the pseudovirions by ultracentrifugation.
-
Resuspend the pellet in a suitable buffer (e.g., PBS) to remove unreacted fluorophores.
-
-
Verification of Labeling:
-
Confirm successful labeling by SDS-PAGE and in-gel fluorescence imaging.
-
smFRET Data Acquisition and Analysis
This protocol outlines the general steps for acquiring and analyzing smFRET data.
Materials:
-
Labeled EBOV GP sample
-
Total Internal Reflection Fluorescence (TIRF) microscope equipped with appropriate lasers and detectors
-
PEGylated quartz slides
-
Imaging buffer (containing an oxygen scavenging system to reduce photobleaching)
-
Data analysis software (e.g., custom MATLAB scripts, SPARTAN)
Procedure:
-
Sample Immobilization:
-
Immobilize the labeled GP molecules or pseudovirions on a PEGylated quartz slide to allow for observation of individual molecules.
-
-
TIRF Microscopy:
-
Illuminate the sample with a laser that excites the donor fluorophore.
-
Record the fluorescence emission from both the donor and acceptor fluorophores over time using a sensitive camera.
-
-
Data Extraction:
-
Identify individual molecules and extract their fluorescence intensity time traces for both the donor (ID) and acceptor (IA) channels.
-
-
FRET Efficiency Calculation:
-
Calculate the FRET efficiency (EFRET) for each time point using the formula: EFRET = IA / (ID + IA).
-
-
Data Analysis:
-
Generate FRET efficiency histograms to visualize the distribution of conformational states within the molecular population.
-
Use hidden Markov modeling or other algorithms to identify distinct FRET states and the transition rates between them.
-
Construct transition density plots (TDPs) to visualize the frequency of transitions between different FRET states.
-
Visualizations
EBOV GP-Mediated Entry Pathway
Caption: Schematic of the EBOV entry pathway into a host cell.
smFRET Experimental Workflow for EBOV GP
Caption: Workflow for smFRET imaging of EBOV GP dynamics.
Conformational Dynamics of EBOV GP
References
- 1. Ebolavirus glycoprotein structure and mechanism of entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. scilit.com [scilit.com]
- 4. journals.asm.org [journals.asm.org]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. Real-Time Analysis of Individual Ebola Virus Glycoproteins Reveals Pre-Fusion, Entry-Relevant Conformational Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ebola Virus Entry: A Curious and Complex Series of Events - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational changes in the Ebola virus membrane fusion machine induced by pH, Ca2+, and receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Single-molecule FRET for virology: 20 years of insight into protein structure and dynamics | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 13. Single-molecule FRET for virology: 20 years of insight into protein structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Developments in single-molecule and single-particle fluorescence-based approaches for studying viral envelope glycoprotein dynamics and membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Ebov-GP Virus-Like Particles (VLPs) in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the utilization of Ebola virus glycoprotein (GP)-containing virus-like particles (Ebov-GP VLPs) in various research applications. Ebov-GP VLPs are non-infectious, self-assembling particles that mimic the structure of the native Ebola virus, making them a safe and effective tool for vaccine development, immunological studies, and drug screening.
Application 1: Vaccine Development and Immunogenicity Studies
Ebov-GP VLPs are potent immunogens capable of eliciting robust and protective immune responses. They present the viral GP in its native trimeric conformation, a key target for neutralizing antibodies.
Quantitative Data Summary: Immunogenicity and Efficacy of Ebov-GP VLP Vaccines
The following tables summarize key quantitative data from preclinical studies evaluating the immunogenicity and protective efficacy of Ebov-GP VLP vaccines in mice and non-human primates (NHPs).
| Table 1: Humoral Immune Responses to Ebov-GP VLP Vaccination in Mice | |||
| Vaccine Composition | Adjuvant | Dose (µg) | Mean Anti-GP IgG Titer |
| Ebov-GP + VP40 VLPs | None | 10 | 1:5,000 |
| Ebov-GP + VP40 VLPs | Poly(I:C) | 10 | 1:25,000 |
| Ebov-GP + VP40 + NP VLPs | QS-21 | 50 | 1:12,800 |
| Table 2: Protective Efficacy of Ebov-GP VLP Vaccination in Non-Human Primates (Cynomolgus Macaques) | |||
| Vaccine Composition | Number of Doses | Challenge Dose (PFU) | Survival Rate (%) |
| Ebov-GP + VP40 + NP VLPs | 2 | 1000 | 100% |
| Ebov-GP + VP40 VLPs | 2 | 1000 | 80% |
| Control (no vaccine) | 0 | 1000 | 0% |
Experimental Protocol: Mouse Immunization with Ebov-GP VLPs
This protocol describes a general procedure for immunizing mice to assess the immunogenicity of Ebov-GP VLPs.
Materials:
-
Ebov-GP VLPs (typically composed of GP and VP40, with or without Nucleoprotein - NP)
-
Adjuvant (e.g., Poly(I:C), QS-21, or Alum)
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles (e.g., 27-gauge)
-
BALB/c mice (6-8 weeks old)
Procedure:
-
Preparation of VLP-Adjuvant Emulsion:
-
Dilute the Ebov-GP VLP stock to the desired concentration in sterile PBS. A typical dose ranges from 1 to 10 µg of VLP per mouse.
-
If using an adjuvant, mix the VLP solution with the adjuvant according to the manufacturer's instructions. For example, Poly(I:C) can be co-administered at a dose of 10-50 µg per mouse.
-
Gently mix the VLP-adjuvant solution by pipetting. Avoid vigorous vortexing to prevent VLP aggregation.
-
-
Immunization:
-
Administer 100 µL of the VLP-adjuvant preparation per mouse via the intramuscular (IM) or intraperitoneal (IP) route.
-
Perform a primary immunization (Day 0) followed by one or two booster immunizations at 3-week intervals (Day 21, Day 42).
-
-
Sample Collection:
-
Collect blood samples via tail bleed or retro-orbital sinus puncture at baseline (pre-immunization) and 10-14 days after each booster immunization.
-
Process the blood to collect serum and store at -20°C or -80°C for subsequent immunological analysis.
-
Experimental Workflow: Mouse Immunization and Analysis
Caption: Workflow for mouse immunization with Ebov-GP VLPs and subsequent immunological analysis.
Application 2: Serological Assays and Antibody Detection
Ebov-GP VLPs serve as an excellent antigen for the detection and quantification of Ebola virus-specific antibodies in serum samples from vaccinated or previously infected individuals.
Experimental Protocol: VLP-Based Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the steps for a standard indirect ELISA to measure anti-Ebov-GP antibody titers.
Materials:
-
High-binding 96-well ELISA plates
-
Ebov-GP VLPs
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T)
-
Wash Buffer (PBS with 0.05% Tween-20; PBS-T)
-
Serum samples (test and control)
-
Secondary antibody conjugated to HRP (e.g., anti-mouse IgG-HRP or anti-human IgG-HRP)
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute Ebov-GP VLPs to 1-2 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted VLP solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Incubation with Primary Antibody (Serum Samples):
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the serum samples in Blocking Buffer (e.g., starting at 1:100).
-
Add 100 µL of the diluted serum to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Incubation with Secondary Antibody:
-
Wash the plate three times with Wash Buffer.
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a plate reader.
-
The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the background (e.g., 2-3 times the absorbance of the negative control).
-
Experimental Workflow: VLP-Based ELISA
Caption: Step-by-step workflow for a VLP-based ELISA to detect anti-Ebov-GP antibodies.
Application 3: High-Throughput Screening (HTS) for Entry Inhibitors
Ebov-GP VLPs can be adapted for use in high-throughput screening assays to identify compounds that inhibit Ebola virus entry into host cells. This is often achieved by packaging a reporter gene within the VLP.
Experimental Protocol: VLP-Based Entry Inhibition Assay
This protocol describes a general method for an HTS assay using Ebov-GP VLPs containing a reporter (e.g., luciferase or beta-lactamase).
Materials:
-
Ebov-GP VLPs carrying a reporter gene
-
Target cells (e.g., HeLa or Vero E6 cells)
-
Cell culture medium
-
Compound library
-
Assay plates (e.g., 384-well or 1536-well)
-
Reporter gene detection reagents (e.g., luciferase substrate)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Plating:
-
Seed target cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a CO₂ incubator.
-
-
Compound Addition:
-
Using an automated liquid handler, add the compounds from the library to the assay plates at the desired final concentration. Include appropriate controls (e.g., DMSO for negative control, known entry inhibitor for positive control).
-
Incubate the plates with the compounds for 1 hour at 37°C.
-
-
VLP Infection:
-
Add the reporter-containing Ebov-GP VLPs to each well.
-
Incubate the plates for 24-48 hours at 37°C to allow for VLP entry and reporter gene expression.
-
-
Signal Detection:
-
Add the appropriate substrate for the reporter gene to each well.
-
Measure the reporter signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the controls.
-
Identify "hits" as compounds that show significant and reproducible inhibition of VLP entry without causing cytotoxicity.
-
HTS Workflow for Ebola Entry Inhibitors
Caption: High-throughput screening workflow for identifying inhibitors of Ebov-GP VLP entry.
Signaling Pathway: Ebola Virus Entry
The entry of Ebola virus into host cells is a complex, multi-step process. Ebov-GP VLPs utilize the same entry pathway, making them a valuable tool for studying these mechanisms.
Caption: Simplified signaling pathway of Ebola virus entry into a host cell.[1][2][3][4][5]
VLP Production and Purification Workflow
The generation of high-quality Ebov-GP VLPs is crucial for all downstream applications. The following diagram outlines a typical workflow for VLP production in mammalian cells and subsequent purification.
Caption: General workflow for the production and purification of Ebov-GP VLPs.
References
In Vivo Models for Studying Ebola Virus Glycoprotein (EBOV-GP) Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing various in vivo models to study the function of the Ebola virus glycoprotein (EBOV-GP). EBOV-GP is the sole viral protein on the virion surface, mediating host cell attachment and entry, and is the primary target for neutralizing antibodies and vaccine development.[1][2] Understanding its function in a whole-organism context is crucial for the development of effective countermeasures against Ebola virus disease (EVD).
Application Notes
Overview of In Vivo Models
A range of animal models are utilized to study EBOV-GP function, each with distinct advantages and limitations. The choice of model depends on the specific research question, which can range from initial screening of vaccine candidates to advanced studies of pathogenesis and therapeutic efficacy.
-
Rodent Models (Mice, Guinea Pigs, Hamsters): These are the most commonly used models for initial research due to their cost-effectiveness, availability of immunological reagents, and ease of handling.[3] However, wild-type EBOV does not typically cause disease in adult immunocompetent rodents.[4] Therefore, studies in these models often require the use of mouse-adapted EBOV strains (MA-EBOV) or immunodeficient mouse strains.[5][6]
-
Mouse-adapted EBOV (MA-EBOV): Serial passaging of EBOV in mice has led to the development of strains that cause lethal disease in adult mice, recapitulating some aspects of human EVD, such as high viral loads in the liver and spleen.[5][6]
-
Immunodeficient Mice: Mice lacking key components of the immune system, such as SCID mice or those with defects in the type I interferon response, are susceptible to wild-type EBOV.[3] Humanized mice, engrafted with human immune cells, provide a model to study the human immune response to EBOV infection.[7][8]
-
-
Ferret Model: The domestic ferret has emerged as a valuable non-rodent small animal model that can be infected with non-adapted EBOV strains and develops a lethal disease that mirrors many aspects of human EVD.[9]
-
Non-Human Primate (NHP) Models (Macaques): NHPs, particularly cynomolgus and rhesus macaques, are considered the "gold standard" for EVD research.[3] Filovirus infection in macaques closely mimics the human disease course, including the development of hemorrhagic fever.[3] These models are essential for the advanced evaluation of vaccines and therapeutics under the FDA's "Animal Rule."[3]
Key Applications of In Vivo Models for EBOV-GP Function
-
Pathogenesis Studies: Investigating the role of EBOV-GP in viral tropism, tissue damage, and the dysregulation of the host immune response.
-
Vaccine Efficacy Testing: Evaluating the immunogenicity and protective efficacy of GP-based vaccines.
-
Therapeutic Agent Evaluation: Assessing the efficacy of monoclonal antibodies, small molecule inhibitors, and other therapeutics targeting EBOV-GP.
-
Viral Entry and Fusion Studies: Elucidating the molecular mechanisms of GP-mediated viral entry in a physiological context.
Quantitative Data Summary
The following tables summarize key quantitative data from representative in vivo studies of EBOV-GP function.
Table 1: Survival and Viral Load in Mouse Models of EBOV Infection
| Mouse Strain | Virus Strain | Challenge Dose | Route | Survival Rate | Peak Viral Load (Tissue) | Reference(s) |
| BALB/c | Mouse-adapted EBOV | 100 pfu | Intraperitoneal | 0% | >10^9 pfu/g (Liver, Spleen) | [6] |
| C57BL/6 | Mouse-adapted EBOV | 100 pfu | Intraperitoneal | 0% | >10^9 pfu/g (Liver, Spleen) | [6] |
| CD-1 | Mouse-adapted EBOV | 1000 TCID50 | Intraperitoneal | 0% | ~10^8-10^9 vRNA copies/g (Liver, Spleen) | [5] |
| CD-1 | Wild-type EBOV | 1000 TCID50 | Intraperitoneal | 100% | ~10^4-10^6 vRNA copies/g (Liver, Spleen) | [5] |
| Humanized BLT | Wild-type EBOV (Mayinga) | 1 x 10^5 TCID50 | Intraperitoneal | 0% | >10^7 TCID50 equivalents/mL (Blood) | [7] |
Table 2: Efficacy of GP-Based Vaccines in Non-Human Primates (Cynomolgus Macaques)
| Vaccine Platform | Vaccine Dose | Challenge Virus | Challenge Dose | Time to Challenge | Survival Rate | Reference(s) |
| rVSVΔG-ZEBOV-GP | ≥7.2 × 10^7 pfu (1 dose) | EBOV (Kikwit) | 1000 pfu | ~4 months | 88-93% | [10] |
| rVSVΔG-ZEBOV-GP | ≥7.2 × 10^7 pfu (1 dose) | EBOV (Kikwit) | 1000 pfu | ~8 months | 88-93% | [10] |
| rVSVΔG-ZEBOV-GP | ≥7.2 × 10^7 pfu (1 dose) | EBOV (Kikwit) | 1000 pfu | ~12 months | 53% | [10] |
| Synthetic EBOV-GP DNA | 2 injections | EBOV (Makona) | 1000 TCID50 | Not specified | 100% | [11][12] |
| Synthetic EBOV-GP DNA | 3 injections | EBOV (Makona) | 1000 TCID50 | Not specified | 100% | [11][12] |
Experimental Protocols
Protocol 1: Mouse Model of Lethal EBOV Infection using Mouse-Adapted EBOV
This protocol describes a general procedure for inducing lethal EVD in mice using a mouse-adapted EBOV strain. All work with live Ebola virus must be conducted in a BSL-4 facility.
Materials:
-
Mouse-adapted EBOV (MA-EBOV) stock of known titer.
-
6-8 week old BALB/c or C57BL/6 mice.
-
Sterile Dulbecco's Modified Eagle Medium (DMEM) or Phosphate-Buffered Saline (PBS).
-
Syringes and needles for injection.
-
Appropriate personal protective equipment (PPE) for BSL-4 work.
Procedure:
-
Virus Dilution: On the day of infection, thaw the MA-EBOV stock and prepare the desired challenge dose by diluting in sterile DMEM or PBS. A typical challenge dose is 100-1000 pfu per mouse.
-
Animal Inoculation:
-
Anesthetize the mice using an approved method (e.g., isoflurane inhalation).
-
Administer the virus inoculum via intraperitoneal (IP) injection in a volume of 100-200 µL.
-
-
Monitoring:
-
Monitor the animals at least once daily for clinical signs of disease, including weight loss, ruffled fur, lethargy, and hunched posture.
-
Record body weights daily.
-
Euthanize animals that exhibit severe signs of disease or reach a predetermined endpoint (e.g., >20% weight loss) according to approved animal care and use protocols.
-
-
Sample Collection (Optional):
-
At specified time points or at the time of euthanasia, blood and tissues (e.g., liver, spleen) can be collected for virological and immunological analyses.
-
Tissues can be flash-frozen for RNA/protein analysis or fixed in formalin for histology.
-
Protocol 2: Evaluation of a GP-Based Vaccine in Non-Human Primates
This protocol provides a general framework for assessing the efficacy of a candidate vaccine against EBOV in a macaque model. All work with live Ebola virus must be conducted in a BSL-4 facility.
Materials:
-
Candidate EBOV-GP vaccine.
-
Adult cynomolgus or rhesus macaques.
-
Wild-type EBOV stock of known titer.
-
Anesthetic agents (e.g., ketamine).
-
Equipment for blood collection and processing.
-
Appropriate PPE for BSL-4 work.
Procedure:
-
Pre-Vaccination Screening: Screen animals for pre-existing antibodies to EBOV and ensure they are healthy.
-
Vaccination:
-
Administer the candidate vaccine according to the planned regimen (e.g., prime-boost schedule, specific dose, and route of administration).
-
Include a control group receiving a placebo.
-
-
Immunogenicity Assessment:
-
Collect blood samples at regular intervals post-vaccination to assess the development of an immune response.
-
Analyze serum for EBOV-GP specific antibodies (e.g., ELISA, neutralization assays).
-
Analyze peripheral blood mononuclear cells (PBMCs) for T-cell responses (e.g., ELISpot, intracellular cytokine staining).
-
-
Virus Challenge:
-
Post-Challenge Monitoring:
-
Monitor the animals daily for clinical signs of EVD, including fever, rash, and behavioral changes.
-
Collect blood samples at regular intervals to measure viral load (by RT-qPCR or plaque assay) and monitor hematological and biochemical parameters.
-
Record survival data.
-
-
Euthanasia and Necropsy: Euthanize animals that develop severe EVD according to approved protocols. Perform a full necropsy to assess tissue pathology.
Visualizations
Caption: EBOV-GP mediated viral entry pathway.
Caption: General experimental workflow for an in vivo study of EBOV-GP.
Caption: Logical relationships for selecting an appropriate in vivo model.
References
- 1. Therapeutic Strategies against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ebolavirus glycoprotein structure and mechanism of entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models of Ebolavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Mouse models of Ebola virus tolerance and lethality: characterization of CD-1 mice infected with wild-type, guinea pig-adapted, or mouse-adapted virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Vaccines and Therapeutics Against Ebolaviruses in the Domestic Ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Protective Efficacy and Long-Term Immunogenicity in Cynomolgus Macaques by Ebola Virus Glycoprotein Synthetic DNA Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation in Nonhuman Primates of Vaccines against Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Recombinant Ebov-GP Folding and Stability
Welcome to the technical support center for the optimization of recombinant Ebolavirus Glycoprotein (Ebov-GP) folding and stability. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the expression, purification, and handling of recombinant Ebov-GP.
Issue 1: Low Yield of Recombinant Ebov-GP
Question: We are observing very low yields of our recombinant Ebov-GP from our mammalian cell culture. What are the potential causes and how can we improve our yield?
Answer: Low expression levels are a common issue. Here are several factors to consider and steps to take for optimization:
-
Codon Optimization: The codon usage of the native Ebolavirus GP gene may not be optimal for expression in your host system (e.g., human cell lines like HEK293).[1][2]
-
Expression System: The choice of expression system is critical. While E. coli can be used, it often leads to inclusion bodies.[3] Mammalian cells, such as HEK293, are generally preferred for producing properly folded and glycosylated Ebov-GP.[4][5][6]
-
Recommendation: If you are not already using a mammalian expression system, consider switching to one. The Expi293™ Expression System is a high-density culture system that can produce yields of approximately 1 mg of purified protein per 30 mL of cell culture.[4]
-
-
Plasmid and Transfection Efficiency: The quality of your expression vector and the efficiency of transfection can directly impact protein yield.
-
Recommendation: Ensure your plasmid has a strong promoter. Optimize your transfection protocol, including the DNA-to-transfection reagent ratio and cell density at the time of transfection.
-
-
Culture Conditions: Suboptimal culture conditions can limit cell growth and protein production.
-
Recommendation: Maintain optimal cell viability and density. For transient transfections, harvest the supernatant at the time of maximal protein expression, which can be determined through a time-course experiment (e.g., testing at 4, 5, 6, and 7 days post-transfection).[4]
-
Issue 2: Protein Aggregation and Formation of Inclusion Bodies
Question: Our purified recombinant Ebov-GP shows significant aggregation. How can we prevent this?
Answer: Protein aggregation is a common challenge, especially when expressing viral glycoproteins. Here are some strategies to mitigate this issue:
-
Expression Temperature: High expression temperatures can sometimes lead to misfolding and aggregation.
-
Recommendation: For bacterial expression, lowering the induction temperature to 18-25°C can slow down protein synthesis, allowing more time for proper folding.[7] For mammalian cells, a temperature shift to hypothermic conditions during production can also improve product quality and reduce aggregation.[8]
-
-
Buffer Composition: The composition of your lysis and purification buffers is crucial for maintaining protein stability.
-
Recommendation:
-
pH: The stability of the Ebov-GP ectodomain is pH-dependent, with higher stability observed at a lower pH (around 5.3).[9][10] Consider using buffers in this pH range during purification if compatible with your chromatography method.
-
Additives: The inclusion of certain additives can help prevent aggregation. A mix of 50 mM Arginine and 50 mM Glutamate can shield hydrophobic and charged patches on the protein surface, reducing the likelihood of aggregation.[11]
-
-
-
Fusion Tags: The use of solubility-enhancing fusion tags can be beneficial, particularly in bacterial expression systems.
-
Purification Strategy: The purification process itself can induce aggregation.
-
Recommendation: Minimize the number of purification steps and avoid harsh elution conditions. Select chromatography resins that have minimal secondary interactions with your protein.[12]
-
Issue 3: Cytotoxicity Observed in Host Cells
Question: We are observing significant cell death in our cultures expressing Ebov-GP. What is causing this, and can it be reduced?
Answer: Overexpression of Ebov-GP is known to be cytotoxic.[13][14][15] This is thought to be due to several factors, including the masking of cellular surface molecules and overloading of the endoplasmic reticulum.[13][14]
-
Control of Expression Levels: High levels of GP expression are directly correlated with increased cytotoxicity.[15][16]
-
Recommendation:
-
Use an inducible expression system to control the timing and level of GP expression.
-
Reduce the amount of plasmid DNA used for transfection. This can lead to lower, more manageable levels of protein expression and improved cell viability.[8]
-
-
-
Role of Soluble GP (sGP): Co-expression of the soluble form of the glycoprotein (sGP) has been shown to reduce the cytotoxicity associated with the full-length GP.[16]
-
Recommendation: If your experimental design allows, consider co-expressing sGP to mitigate the cytotoxic effects of the transmembrane GP.
-
Frequently Asked Questions (FAQs)
Expression and Folding
Q1: What is the role of N-linked glycosylation in Ebov-GP folding and stability?
A1: N-linked glycosylation plays a critical role in the proper folding, stability, and function of Ebov-GP. The GP2 subunit contains two highly conserved N-linked glycosylation sites (N563 and N618) that are essential for GP expression and function.[17] While all 15 N-glycosylation sites on the GP1 subunit can be removed without compromising expression, the glycans on GP2 are crucial for proper maturation and conformation.[18][19][20] Glycosylation also shields the protein from neutralizing antibodies.[21]
Q2: How does pH affect the stability of recombinant Ebov-GP?
A2: The stability of the Ebov-GP2 ectodomain is highly dependent on pH. Studies on designed protein mimics of the GP2 α-helical bundle have shown that the protein is significantly more stable at a lower pH.[10] For example, the melting temperature (Tm) of a designed GP2 mimic was 86.8°C at pH 5.3, while a small increase in pH to 6.1 resulted in a dramatic decrease in stability.[9][10] This suggests that a low pH environment, similar to that found in late endosomes, stabilizes the post-fusion conformation of GP2.[22]
Purification
Q3: What is a recommended purification strategy for recombinant Ebov-GP expressed in mammalian cells?
A3: A common and effective strategy for purifying recombinant Ebov-GP from mammalian cell culture supernatant involves a two-step chromatography process:
-
Immobilized Metal Affinity Chromatography (IMAC): If your recombinant protein has a polyhistidine tag (His-tag), Ni-NTA affinity chromatography is an excellent first step for capture and initial purification.[4]
-
Anion Exchange Chromatography: This can be used as a polishing step to further purify the protein and remove remaining contaminants.[4]
Q4: What are some recommended buffer conditions for storing purified Ebov-GP?
A4: For long-term storage, purified recombinant Ebov-GP should be stored at -80°C. A common storage buffer is Phosphate-Buffered Saline (PBS) supplemented with glycerol, arginine, and glutamic acid to improve stability and prevent aggregation.
Data Presentation
Table 1: Effect of pH on the Thermal Stability of a Designed Ebov-GP2 Mimic
| pH | Melting Temperature (Tm) |
| 5.3 | 86.8 ± 2.0°C |
| 5.8 | 77.8 ± 1.6°C |
Data summarized from studies on designed protein mimics of the GP2 α-helical bundle.[10]
Table 2: Typical Yield of Recombinant Ebov-GP from Different Expression Systems
| Expression System | Typical Yield | Purity | Reference |
| Expi293™ (HEK293) | ~1 mg / 30 mL culture | >90% | [4] |
| 293-6E HEK | 0.4 mg/mL (ECD form) | ~70% | [5][6] |
| 293-6E HEK | 0.2 mg/mL (Full-length) | ~50% | [5][6] |
Experimental Protocols
Protocol 1: Transient Expression of Recombinant Ebov-GP in HEK293 Cells
-
Cell Culture: Culture HEK293 cells (e.g., Expi293F™ cells) in an appropriate expression medium in a humidified incubator at 37°C with 8% CO2 and shaking at 130 rpm.[4]
-
Transfection:
-
Expression:
-
Incubate the transfected cells for 4-7 days. Optimal expression time should be determined empirically.[4]
-
For secreted forms of Ebov-GP, harvest the cell culture supernatant by centrifugation to remove cells.
-
Protocol 2: Purification of His-tagged Recombinant Ebov-GP
-
Buffer Exchange: Dialyze the cell culture supernatant against a binding buffer (e.g., 20 mM HEPES, pH 7.3, 200 mM NaCl, 40 mM imidazole) to prepare for affinity chromatography.[4]
-
IMAC (Ni-NTA) Purification:
-
Anion Exchange Chromatography (Polishing Step):
-
Buffer exchange the eluted fractions into a low-salt buffer suitable for anion exchange.
-
Load the sample onto an anion exchange column (e.g., a Q column).
-
Elute the protein with a salt gradient.
-
-
Analysis: Analyze the purified fractions by SDS-PAGE and Western blot to confirm purity and identity.
Protocol 3: Western Blot Analysis of Recombinant Ebov-GP
-
Sample Preparation: Mix the protein sample with SDS-PAGE loading buffer and heat if necessary.
-
Electrophoresis: Separate the proteins on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 3% powdered milk in PBS with 0.05% Tween 20) for at least 3 hours at room temperature.[24]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Ebov-GP (e.g., mouse monoclonal anti-EBOV GP) overnight at 4°C.[25]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG) for 1 hour at room temperature.[25]
-
Detection: Visualize the protein bands using a chemiluminescent substrate.[25]
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Effect of Codon Optimization on Expression Levels of a Functionally Folded Malaria Vaccine Candidate in Prokaryotic and Eukaryotic Expression Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Induction of Cell-Cell Fusion by Ebola Virus Glycoprotein: Low pH Is Not a Trigger - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Uncovering methods for the prevention of protein aggregation and improvement of product quality in a transient expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Designed protein mimics of the Ebola virus glycoprotein GP2 α-helical bundle: stability and pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Designed protein mimics of the Ebola virus glycoprotein GP2 α-helical bundle: Stability and pH effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Ebolavirus Glycoprotein GP Masks both Its Own Epitopes and the Presence of Cellular Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ebola Virus GP Activates Endothelial Cells via Host Cytoskeletal Signaling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Roles of Ebola Virus Soluble Glycoprotein in Replication, Pathogenesis, and Countermeasure Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Comprehensive Functional Analysis of N-Linked Glycans on Ebola Virus GP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 20. Mechanistic understanding of N-glycosylation in Ebola virus glycoprotein maturation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Marburg Virus Glycoprotein GP2: pH-Dependent Stability of the Ectodomain α-Helical Bundle - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ebola Virus Glycoprotein Strongly Binds to Membranes in the Absence of Receptor Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development of an Enzyme-Linked Immunosorbent Assay to Determine the Expression Dynamics of Ebola Virus Soluble Glycoprotein during Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Ebola virus soluble glycoprotein contributes to viral pathogenesis by activating the MAP kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield of EBOV-GP Pseudotyped Viruses
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields of Ebola virus glycoprotein (EBOV-GP) pseudotyped viruses. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My EBOV-GP pseudovirus titer is significantly lower than expected. What are the most common causes?
A1: Low titers of EBOV-GP pseudoviruses are a frequent issue. The most common culprits are related to the expression level of the EBOV glycoprotein (GP), the health of the producer cells, and the transfection efficiency. High levels of EBOV-GP expression can be toxic to producer cells and can impair the production and release of virus-like particles.[1][2][3] It is crucial to optimize the ratio of the EBOV-GP expression plasmid to the viral backbone plasmid.
Q2: How does the amount of EBOV-GP plasmid DNA affect virus production?
A2: The concentration of the EBOV-GP plasmid during transfection is a critical parameter that requires careful optimization. Contrary to what one might expect, increasing the amount of GP plasmid DNA does not always lead to higher infectious titers. In fact, excessive expression of EBOV-GP can significantly reduce the yield of infectious pseudoviruses.[1][3] One study found that maximal infectious titers were achieved with an intermediate amount of GP DNA, and a 256-fold increase from this optimal amount led to a 25-fold drop in virus titer.[1]
Q3: What is the recommended ratio of EBOV-GP plasmid to the backbone plasmid?
A3: The optimal ratio of EBOV-GP plasmid to the backbone plasmid (e.g., HIV-1, MLV, or VSV) can vary depending on the specific expression vectors and producer cell line used. However, a common starting point is a 1:1 or 1:2 ratio of GP plasmid to backbone plasmid. It is highly recommended to perform a titration experiment to determine the optimal ratio for your specific system.
Quantitative Data Summary
For ease of comparison, the following table summarizes key quantitative parameters mentioned in the literature for optimizing EBOV-GP pseudovirus production.
| Parameter | Recommended Range/Value | Notes | Reference |
| EBOV-GP Plasmid DNA | 16 ng (optimal in one study) | Higher amounts (e.g., 4 µg) drastically reduced titers. | [1] |
| Backbone Plasmid DNA (e.g., HIVΔEnv) | 500 ng | This was kept constant while varying the GP plasmid amount. | [1] |
| VP40 Plasmid DNA (for VLPs) | 100 ng | This was kept constant while varying the GP plasmid amount. | [1] |
| Harvest Time | 24-48 hours post-transfection | Peak titers for one lentiviral system were observed between 24-36 hours. | [4] |
Experimental Protocols
General Protocol for Production of EBOV-GP Pseudotyped Lentiviral Viruses
This protocol provides a general framework for the production of EBOV-GP pseudotyped viruses using a lentiviral backbone in HEK293T cells.
Materials:
-
HEK293T cells
-
Complete DMEM medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Lentiviral backbone plasmid (e.g., pNL4-3.luc.R-E-)
-
EBOV-GP expression plasmid (e.g., pcDNA3.1-EBOV-GP)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Phosphate-Buffered Saline (PBS)
-
0.45 µm filter
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.
-
Plasmid Preparation: Prepare a mix of the lentiviral backbone plasmid and the EBOV-GP expression plasmid. A starting ratio of 1:1 or 2:1 (backbone:GP) is recommended. For a 10 cm dish, a total of 10-15 µg of DNA is typically used.
-
Transfection:
-
Dilute the plasmid DNA mixture in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Medium Change (Optional but Recommended): After 6-8 hours, gently remove the medium containing the transfection complexes and replace it with fresh, pre-warmed complete DMEM to reduce cytotoxicity.
-
Virus Harvest: At 24-48 hours post-transfection, harvest the supernatant containing the pseudoviruses.
-
Clarification and Filtration: Centrifuge the harvested supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet cell debris. Filter the clarified supernatant through a 0.45 µm filter.
-
Storage: Aliquot the filtered pseudovirus supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.
Visualizations
Experimental Workflow for EBOV-GP Pseudovirus Production
Caption: Workflow for producing EBOV-GP pseudotyped viruses.
Troubleshooting Logic for Low EBOV-GP Pseudovirus Yield
Caption: Decision tree for troubleshooting low pseudovirus yield.
References
- 1. Less Is More: Ebola Virus Surface Glycoprotein Expression Levels Regulate Virus Production and Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. The Application of a Safe Neutralization Assay for Ebola Virus Using Lentivirus-Based Pseudotyped Virus - PMC [pmc.ncbi.nlm.nih.gov]
Reducing background in Ebov-GP ELISA assays
Welcome to the technical support center for EBOV-GP ELISA assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments, with a specific focus on reducing high background signals.
Frequently Asked Questions (FAQs)
Here are some of the most common questions and answers regarding high background in EBOV-GP ELISA assays.
Q1: What are the primary causes of high background in my EBOV-GP ELISA?
High background in an ELISA can obscure results and reduce assay sensitivity.[1] The most common causes include:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies to the plate surface.[2][3]
-
Inadequate Washing: Residual unbound antibodies or reagents that are not completely removed during wash steps can lead to a high background signal.[4][5]
-
High Antibody Concentrations: Using primary or secondary antibodies at concentrations that are too high can result in non-specific binding.[5][6]
-
Cross-Reactivity: The antibodies may be cross-reacting with other proteins in the sample or with components of the blocking buffer.[5] In the context of EBOV-GP, cross-reactivity between different Ebolavirus species can also be a factor.[7]
-
Substrate Issues: The substrate solution may have been prepared too early, become contaminated, or the reaction may not have been stopped effectively, leading to continuous color development.[4]
-
Sample Contamination: Contamination of samples or reagents can introduce substances that contribute to the background signal.[5]
Q2: How can I optimize the blocking step to reduce background?
Effective blocking is crucial for preventing non-specific binding.[2] Consider the following optimization strategies:
-
Choice of Blocking Buffer: While Bovine Serum Albumin (BSA) and non-fat dry milk are common blocking agents, one may perform better than the other depending on the specific antibodies and sample matrix.[2][6] It is recommended to test different blocking buffers to find the most effective one for your assay.
-
Concentration of Blocking Agent: The concentration of the blocking agent can be optimized. For example, you can test a range of BSA concentrations (e.g., 1%, 2%, 5%) to determine the optimal concentration that minimizes background without affecting the specific signal.
-
Incubation Time and Temperature: Increasing the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C) can improve blocking efficiency.[6]
-
Addition of Detergents: Including a non-ionic detergent like Tween-20 (typically at 0.05%) in your blocking buffer can help reduce non-specific binding.[2]
Q3: What is the recommended washing procedure to minimize background?
Thorough washing is essential to remove unbound reagents.[3] Here are some tips for an effective washing protocol:
-
Number of Washes: Increasing the number of wash cycles (e.g., from 3 to 5) can help reduce background.[8]
-
Soak Time: Introducing a short soak time (e.g., 30-60 seconds) during each wash step can improve the removal of non-specifically bound material.[8]
-
Wash Buffer Composition: Using a wash buffer containing a detergent like Tween-20 (typically 0.05% in PBS or TBS) is standard practice.[9]
-
Proper Aspiration: Ensure that the wells are completely aspirated after each wash to remove all residual buffer.[3] However, be careful not to scratch the bottom of the wells.[10]
Q4: How do I determine the optimal concentrations for my primary and secondary antibodies?
Using excessive antibody concentrations is a common cause of high background.[5] To find the optimal concentrations, you should perform a checkerboard titration. This involves testing a range of dilutions for both the primary and secondary antibodies to identify the combination that provides the best signal-to-noise ratio.
Q5: Could cross-reactivity be an issue in my EBOV-GP ELISA?
Yes, cross-reactivity can be a concern. The Ebola virus has several species (e.g., Zaire, Sudan, Bundibugyo), and antibodies raised against the GP of one species may show some level of cross-reactivity with the GP of another.[7] If you are working with samples that may contain different Ebolavirus species, it is important to use highly specific monoclonal antibodies or to validate your assay for potential cross-reactivity.
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues related to high background in EBOV-GP ELISA assays.
Guide 1: Troubleshooting High Background Due to Ineffective Blocking
If you suspect that insufficient blocking is the cause of your high background, follow this guide to optimize your blocking protocol.
Experimental Protocol: Optimizing Blocking Buffer
-
Prepare Different Blocking Buffers:
-
1% BSA in PBS
-
5% BSA in PBS
-
1% Non-fat dry milk in PBS
-
5% Non-fat dry milk in PBS
-
Commercial blocking buffer
-
-
Coat ELISA Plate: Coat the wells of a 96-well plate with EBOV-GP antigen at the predetermined optimal concentration and incubate as per your standard protocol.
-
Wash Plate: Wash the plate three times with wash buffer (e.g., PBST).
-
Apply Blocking Buffers: Add 200 µL of each of the prepared blocking buffers to different sets of wells. Include a set of wells with no blocking buffer as a control.
-
Incubate: Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash Plate: Wash the plate three times with wash buffer.
-
Proceed with ELISA: Continue with the remaining steps of your ELISA protocol (i.e., adding primary antibody, secondary antibody, and substrate).
-
Analyze Results: Compare the background signal (wells with no antigen) and the specific signal for each blocking buffer. The optimal blocking buffer will be the one that provides the lowest background signal without significantly reducing the specific signal.
Quantitative Data Summary
The following tables summarize key quantitative data for consideration when optimizing your EBOV-GP ELISA.
Table 1: Recommended Starting Concentrations for EBOV-GP ELISA Reagents
| Reagent | Concentration Range | Reference |
| Coating Antigen (EBOV rGP) | 0.5 - 2 µg/mL | [11] |
| Primary Antibody (anti-EBOV GP) | 1 - 10 µg/mL (perform titration) | [7] |
| Secondary Antibody-HRP Conjugate | 1:1,000 - 1:10,000 dilution | [1] |
| Blocking Buffer (BSA or Non-fat milk) | 1% - 5% (w/v) | [2] |
| Tween-20 in Wash/Blocking Buffer | 0.05% (v/v) | [2] |
Table 2: Typical Incubation Times and Temperatures for EBOV-GP ELISA
| Step | Incubation Time | Temperature | Reference |
| Antigen Coating | Overnight | 4°C | [7] |
| Blocking | 1 - 3 hours | Room Temperature | [1] |
| Primary Antibody | 1 - 2 hours | Room Temperature | [1] |
| Secondary Antibody | 1 hour | Room Temperature | [1] |
| Substrate Development | 15 - 30 minutes | Room Temperature (in the dark) | [8] |
Visual Guides
The following diagrams illustrate key workflows and concepts for troubleshooting high background in EBOV-GP ELISA assays.
Caption: Workflow for troubleshooting high background in EBOV-GP ELISA.
Caption: Workflow for optimizing antibody concentrations using a checkerboard titration.
References
- 1. Quantitative Serology Assays for Determination of Antibody Responses to Ebola Virus Glycoprotein and Matrix Protein in Nonhuman Primates and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 4. iacld.com [iacld.com]
- 5. assaygenie.com [assaygenie.com]
- 6. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. Development of an Enzyme-Linked Immunosorbent Assay to Determine the Expression Dynamics of Ebola Virus Soluble Glycoprotein during Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. novateinbio.com [novateinbio.com]
- 9. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
- 10. ethosbiosciences.com [ethosbiosciences.com]
- 11. Development, qualification, and validation of the Filovirus Animal Nonclinical Group anti-Ebola virus glycoprotein immunoglobulin G enzyme-linked immunosorbent assay for human serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallizing the Ebola Virus Glycoprotein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the crystallization of the Ebola virus glycoprotein (GP).
Frequently Asked Questions (FAQs) & Troubleshooting
Protein Expression and Purification
Q1: My expression yields for the full-length Ebola GP are consistently low. What can I do to improve them?
A1: Low expression yields are a common issue due to the cytotoxic nature of the full-length GP. Consider the following strategies:
-
Construct Design: Express a truncated version of the glycoprotein. Successful crystallization has been achieved with constructs where the transmembrane (TM) and/or the mucin-like domain (MLD) have been removed (GPΔTM, GPΔMLD, or GPΔTMΔMLD).[1][2] The MLD is heavily glycosylated and unstructured, which can interfere with proper folding and expression.
-
Expression System: Mammalian cells (e.g., HEK293T or CHO cells) are preferred for expressing Ebola GP as they can perform the necessary complex post-translational modifications, including glycosylation.
-
Codon Optimization: Optimizing the gene sequence for the expression host can significantly improve protein yields.
Q2: I'm observing significant heterogeneity in my purified GP sample, which is preventing crystallization. What are the likely sources and how can I address them?
A2: Heterogeneity is a major obstacle and often stems from two primary sources: glycosylation and conformational flexibility.
-
Glycosylation: The Ebola GP is heavily glycosylated, with both N-linked and O-linked glycans contributing to a heterogeneous population of protein molecules.[1][3][4]
-
Enzymatic Deglycosylation: Treat the purified protein with enzymes like PNGase F to remove N-linked glycans.[2] However, be aware that some glycosylation sites may be resistant to enzymatic cleavage.[2]
-
Glycosylation Site Mutation: Mutating specific N-linked glycosylation sites (e.g., T42V and T230V) has been shown to improve sample homogeneity.[2]
-
Expression in Glycosylation-Deficient Cell Lines: While this can improve homogeneity, it may also affect the protein's stability and solubility.
-
-
Conformational Flexibility: The GP molecule is intrinsically flexible, particularly in its prefusion state.[1][5]
Crystallization
Q3: I've tried numerous crystallization screening conditions with my purified GP, but I'm not getting any crystals. What troubleshooting steps can I take?
A3: Failure to obtain crystals is often linked to the inherent properties of the Ebola GP. Here's a logical workflow to troubleshoot this issue:
-
Assess Sample Purity and Homogeneity: Before proceeding with extensive screening, ensure your protein sample is of the highest possible purity and homogeneity. Use techniques like SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to confirm this.
-
Domain Truncation and Deglycosylation: As mentioned, using a truncated and/or deglycosylated version of the GP can significantly increase the chances of crystallization.[1][2]
-
Co-crystallization with a Fab Fragment: This is one of the most effective strategies. The antibody fragment provides a rigid scaffold that can facilitate the formation of a crystal lattice.[1][2][3] The KZ52 antibody has been shown to be particularly effective.[6]
-
Extensive Screen Variation: If initial screens fail, broaden your search by varying precipitants (e.g., PEGs, salts), pH, and temperature. Additive screens can also be beneficial.
-
Protein Concentration: Systematically vary the protein concentration. Sometimes, a lower or higher concentration than initially tested can yield crystals.
Q4: I'm getting amorphous precipitates or poorly formed crystals. How can I optimize my conditions to get diffraction-quality crystals?
A4: This indicates that the conditions are close to, but not ideal for, crystal formation.
-
Refine Screening Conditions: Use the conditions that produced the initial hits as a starting point for finer optimization screens. Vary the precipitant concentration and pH in smaller increments.
-
Seeding: If you have any crystalline material, micro- or macro-seeding can be a powerful technique to promote the growth of larger, more well-ordered crystals.
-
Temperature Control: Slowly varying the temperature during crystallization can sometimes improve crystal quality.
-
Detergents: If you are working with a membrane-proximal construct, a detergent screen might be necessary to aid in solubilization and crystallization.
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the expression and purification of different Ebola GP constructs used for crystallization.
Table 1: Comparison of Ebola Virus Glycoprotein Constructs for Crystallization
| Construct | Modifications | Expression System | Purification Method | Reported Success in Crystallization | Reference |
| GPΔmucΔtm | Mucin-like and transmembrane domains excised, two N-linked glycosylation sites mutated (T42V/T230V) | Mammalian cells | Affinity, Ion-Exchange, Size-Exclusion Chromatography | Yes, in complex with Fab KZ52 | [1],[2] |
| Full-length GP | None | Mammalian cells | Not reported | No | - |
| GP2 ectodomain | GP2 subunit only | E. coli | Not specified | Yes | [7] |
Table 2: Key N-linked Glycosylation Sites in Ebola GP
| Subunit | Number of N-linked Glycosylation Sites | Key Sites for Function/Structure | Reference |
| GP1 | 15 | - | [4] |
| GP2 | 2 | Asn563, Asn618 (essential for function) | [4],[8] |
Experimental Protocols
Protocol 1: Expression and Purification of Ebola GPΔmucΔtm in Complex with Fab KZ52
This protocol is a generalized procedure based on successful reports.[1][2]
-
Gene Synthesis and Cloning:
-
Synthesize a codon-optimized gene for the Zaire ebolavirus GP with deletions of the mucin-like domain and transmembrane domain.
-
Introduce point mutations at desired N-linked glycosylation sites (e.g., T42V, T230V).
-
Clone the construct into a mammalian expression vector (e.g., pCDNA3.1).
-
-
Expression:
-
Transfect HEK293T cells with the expression vector using a suitable transfection reagent.
-
Grow the cells in serum-free media for 5-7 days.
-
Harvest the supernatant containing the secreted GPΔmucΔtm.
-
-
Purification of GPΔmucΔtm:
-
Clarify the supernatant by centrifugation.
-
Perform affinity chromatography using a Galanthus nivalis lectin column.
-
Elute the protein with a high-mannose solution.
-
Further purify the protein using size-exclusion chromatography.
-
-
Fab KZ52 Production and Purification:
-
Express the heavy and light chains of the KZ52 antibody in a suitable expression system (e.g., mammalian or bacterial).
-
Purify the Fab fragment using standard antibody purification techniques (e.g., Protein A/G chromatography followed by size-exclusion chromatography).
-
-
Complex Formation and Purification:
-
Mix the purified GPΔmucΔtm and Fab KZ52 in a 1:1.2 molar ratio.
-
Incubate for at least one hour at room temperature.
-
Purify the complex using size-exclusion chromatography to separate it from any unbound components.
-
-
Concentration and Storage:
-
Concentrate the purified complex to a suitable concentration for crystallization trials (e.g., 5-10 mg/mL).
-
Store the protein at -80°C.
-
Visualizations
Experimental Workflow for Ebola GP Crystallization
Caption: A generalized workflow for the expression, purification, and crystallization of Ebola GP.
Troubleshooting Logic for Ebola GP Crystallization
References
- 1. Ebolavirus glycoprotein structure and mechanism of entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the Ebola virus glycoprotein bound to a human survivor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the Ebola virus glycoprotein bound to an antibody from a human survivor [www-ssrl.slac.stanford.edu]
- 4. Mechanistic understanding of N-glycosylation in Ebola virus glycoprotein maturation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 6. Structural Basis for Differential Neutralization of Ebolaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of the Ebola virus membrane fusion subunit, GP2, from the envelope glycoprotein ectodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: EBOV-GP Pulldown Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with non-specific binding in Ebola virus glycoprotein (EBOV-GP) pulldown assays.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of non-specific binding in EBOV-GP pulldown assays?
Non-specific binding in EBOV-GP pulldown assays can originate from several sources:
-
Interaction with the affinity resin (beads): Proteins can non-specifically adhere to the surface of agarose or magnetic beads.
-
Binding to the antibody: The antibody used for immunoprecipitation may cross-react with other cellular proteins, or proteins may bind non-specifically to the Fc region of the antibody.
-
Hydrophobic and electrostatic interactions: The EBOV-GP itself is a heavily glycosylated protein, which can lead to non-specific interactions with other proteins and cellular components.[1][2]
-
Binding to plastic surfaces: Proteins can adhere to the surfaces of microcentrifuge tubes.[3]
Q2: Why might a heavily glycosylated protein like EBOV-GP be more prone to non-specific binding?
The extensive N-linked and O-linked glycans on EBOV-GP increase its surface complexity and potential for non-specific interactions.[1][2] Glycans can participate in low-affinity, non-specific binding with various cellular proteins, a phenomenon that has been observed with other glycosylated proteins.
Q3: What are the essential negative controls for an EBOV-GP pulldown assay?
To identify non-specific binding, the following negative controls are crucial:
-
Beads-only control: Incubating the cell lysate with beads that have not been conjugated to an antibody helps identify proteins that bind directly to the beads.
-
Isotype control antibody: Using a non-specific antibody of the same isotype as your anti-EBOV-GP antibody will reveal proteins that bind non-specifically to the immunoglobulin.
-
Bait-free control: If using a tagged recombinant EBOV-GP as bait, a pulldown with the tag alone can identify proteins that interact with the tag rather than the GP protein.
Troubleshooting Guide
Problem: High background with multiple non-specific bands on the gel/blot.
This is one of the most common issues in pulldown assays. The following steps can help reduce high background.
1. Pre-clearing the Lysate:
-
Rationale: This step removes proteins that non-specifically bind to the affinity resin before the specific antibody is added.
-
Procedure: Incubate the cell lysate with the affinity beads (e.g., Protein A/G agarose) for 1-2 hours at 4°C. Pellet the beads by centrifugation and transfer the supernatant to a new tube for the immunoprecipitation.
2. Optimizing Lysis and Wash Buffers:
-
Rationale: The stringency of the lysis and wash buffers is critical for disrupting weak, non-specific interactions while preserving the specific interaction of interest.
-
Recommendations:
-
Increase Salt Concentration: Gradually increase the NaCl concentration in your wash buffer (e.g., from 150 mM up to 500 mM) to disrupt electrostatic interactions.
-
Add/Increase Detergent: Incorporate or increase the concentration of a non-ionic detergent (e.g., NP-40, Triton X-100) to reduce hydrophobic interactions. Start with a low concentration (e.g., 0.1%) and increase if necessary.
-
Include Blocking Agents: Adding blocking agents like Bovine Serum Albumin (BSA) or non-fat dry milk to the lysis and wash buffers can help saturate non-specific binding sites.[4]
-
3. Increasing the Number and Duration of Washes:
-
Rationale: Thorough washing is essential to remove unbound and weakly interacting proteins.
-
Procedure: Increase the number of wash steps (e.g., from 3 to 5) and the incubation time for each wash (e.g., from 5 to 10 minutes) with gentle agitation.
4. Blocking the Affinity Beads:
-
Rationale: Pre-incubating the beads with a blocking agent can prevent non-specific protein adherence.
-
Procedure: Before adding the antibody, incubate the beads with a solution of 1% BSA in PBS for at least one hour at 4°C.
Quantitative Data Summary
The optimal buffer conditions can vary depending on the specific interacting partners and should be empirically determined. The following table provides a starting point for optimization.
| Buffer Component | Lysis Buffer Concentration | Wash Buffer Concentration | Rationale |
| Tris-HCl (pH 7.4-8.0) | 20-50 mM | 20-50 mM | Maintains a stable pH. |
| NaCl | 100-150 mM | 150-500 mM | Disrupts non-specific electrostatic interactions. Higher concentrations increase stringency. |
| Non-ionic Detergent (NP-40 or Triton X-100) | 0.5-1.0% | 0.1-0.5% | Reduces non-specific hydrophobic interactions. |
| EDTA | 1-5 mM | 1-5 mM | Chelates divalent cations and can inhibit metalloproteases. |
| BSA | 0.1-0.5% | 0.1-0.5% | Acts as a blocking agent to reduce non-specific binding to beads and antibodies.[4][5] |
| Protease Inhibitors | 1x Cocktail | 1x Cocktail | Prevents protein degradation. |
| Phosphatase Inhibitors | 1x Cocktail | 1x Cocktail | Prevents dephosphorylation if studying phosphorylation-dependent interactions. |
Note: The provided concentrations are general recommendations. For a specific EBOV-GP immunoprecipitation protocol, a lysis buffer containing 1% Nonidet P-40, 0.4% sodium deoxycholate, 0.5% BSA, 5 mM EDTA, 100 mM NaCl, and 20 mM Tris-HCl (pH 7.6) has been reported.[5]
Experimental Protocols
Detailed Protocol for EBOV-GP Pulldown Assay
This protocol provides a general framework. Optimization of incubation times, antibody concentration, and wash conditions is recommended.
1. Cell Lysis a. Culture and harvest cells expressing the target proteins. b. Wash the cell pellet once with ice-cold PBS. c. Resuspend the cell pellet in ice-cold lysis buffer (see table above for a starting formulation) supplemented with protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cell lysate) to a new pre-chilled tube.
2. Pre-clearing the Lysate a. Add 20-30 µL of a 50% slurry of Protein A/G beads to the cell lysate. b. Incubate for 1-2 hours at 4°C with gentle rotation. c. Centrifuge at 2,500 x g for 3 minutes at 4°C. d. Carefully transfer the supernatant to a new pre-chilled tube.
3. Immunoprecipitation a. Add the primary antibody against EBOV-GP to the pre-cleared lysate. b. Incubate overnight at 4°C with gentle rotation. c. Add 30-50 µL of a 50% slurry of Protein A/G beads. d. Incubate for 2-4 hours at 4°C with gentle rotation.
4. Washing a. Pellet the beads by centrifugation at 2,500 x g for 3 minutes at 4°C. b. Discard the supernatant and resuspend the beads in 1 mL of ice-cold wash buffer. c. Repeat the wash step 3-5 times.
5. Elution a. After the final wash, remove all supernatant. b. Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and heating at 95-100°C for 5-10 minutes. c. Centrifuge to pellet the beads, and collect the supernatant for analysis by SDS-PAGE and Western blotting.
Visualizations
Caption: Experimental workflow for an EBOV-GP pulldown assay.
Caption: Troubleshooting logic for reducing non-specific binding.
References
- 1. Glycosylation of viral proteins: Implication in virus–host interaction and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosylation of viral surface proteins probed by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.purdue.edu [bio.purdue.edu]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Processing of the Ebola virus glycoprotein by the proprotein convertase furin - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing fixation and permeabilization for Ebov-GP immunofluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize fixation and permeabilization for the immunodetection of Ebola virus glycoprotein (EBOV-GP) via immunofluorescence.
Troubleshooting Guide
High Background Staining
High background can obscure the specific signal from EBOV-GP, leading to false positives or difficulty in image analysis. Here are common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Antibody concentration too high | Decrease the concentration of the primary and/or secondary antibody. Titrate both to find the optimal signal-to-noise ratio.[1][2][3] |
| Insufficient blocking | Increase the blocking incubation time (e.g., to 1 hour at room temperature).[4] Use a blocking buffer containing serum from the same species as the secondary antibody (e.g., 5% normal goat serum for a goat anti-mouse secondary).[4][5] Consider adding a low concentration of a mild detergent like Tween-20 to the blocking buffer.[6] |
| Inadequate washing | Increase the number and/or duration of wash steps after primary and secondary antibody incubations. Use a buffer like PBS with a small amount of Tween-20 (e.g., 0.05%) for more effective washing.[1] |
| Non-specific secondary antibody binding | Run a control where the primary antibody is omitted. If staining persists, the secondary antibody may be binding non-specifically.[2] Consider using a pre-adsorbed secondary antibody or one from a different host species. |
| Over-fixation | Excessive cross-linking with paraformaldehyde can sometimes lead to increased background. Reduce the fixation time or the concentration of the fixative.[7][8] |
| Autofluorescence | Check for fluorescence in an unstained sample. If present, consider using a different fixative, as some can induce autofluorescence.[9] Using fluorophores that emit in the far-red spectrum can also help minimize autofluorescence. |
Weak or No EBOV-GP Signal
A faint or absent signal can be due to a variety of factors, from epitope masking to incorrect antibody usage.
| Potential Cause | Troubleshooting Steps |
| Suboptimal fixation | The chosen fixative may be masking the EBOV-GP epitope. If using paraformaldehyde, the epitope might be hidden by cross-linking.[6][10] If using methanol or acetone, the epitope may be denatured.[10][11] Try alternative fixation methods (see table below). |
| Ineffective permeabilization | The antibody may not be able to access the intracellular EBOV-GP. Ensure the permeabilization agent and incubation time are sufficient for the antibody to penetrate the cell membrane.[10][12] For nuclear or extensive cytoplasmic staining, a stronger detergent like Triton X-100 may be necessary. For membrane-associated or cytoplasmic proteins, a milder detergent like saponin may be preferable.[7][13][14] |
| Antibody concentration too low | Increase the concentration of the primary antibody and/or the incubation time (e.g., overnight at 4°C).[2][9] |
| Primary and secondary antibody incompatibility | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a primary antibody raised in mice).[2] |
| Low EBOV-GP expression | Confirm the expression of EBOV-GP in your cells using an alternative method like Western blotting or RT-qPCR.[9] |
| Incorrect filter sets on the microscope | Verify that the excitation and emission filters on the microscope are appropriate for the fluorophore conjugated to your secondary antibody. |
Frequently Asked Questions (FAQs)
Q1: Which fixative is best for EBOV-GP immunofluorescence?
A1: The optimal fixative can depend on the specific EBOV-GP epitope being targeted and the antibody used. A common starting point is 4% paraformaldehyde (PFA) in PBS, as it generally preserves cellular morphology well.[15][16] However, PFA can sometimes mask epitopes through cross-linking.[6][10] Methanol or acetone fixation can also be effective and have the advantage of simultaneously permeabilizing the cells.[7][12] However, these organic solvents can alter protein conformation and may not be suitable for all epitopes.[10][11][17] It is recommended to test different fixation methods to determine the best one for your specific antibody and experimental setup.
Q2: What is the difference between Triton X-100 and saponin for permeabilization?
A2: Triton X-100 is a harsh, non-ionic detergent that solubilizes all cellular membranes, including the plasma and nuclear membranes.[7][13] This makes it suitable for targeting nuclear antigens but can lead to the extraction of membrane-associated proteins and lipids.[14][18] Saponin is a milder detergent that selectively interacts with cholesterol in the cell membrane, creating pores that allow antibodies to enter while generally leaving organellar membranes intact.[14][18][19] For a viral glycoprotein like EBOV-GP, which is associated with cellular membranes, saponin may be a better initial choice to preserve the protein's localization.[19]
Q3: Can I fix and permeabilize my cells at the same time?
A3: Yes, using organic solvents like ice-cold methanol or acetone will both fix and permeabilize your cells in a single step.[7][12][18] This can be a time-saving method. However, be aware that these fixatives can be harsh and may not be optimal for all antibodies or for preserving fine cellular structures.[10][17]
Q4: How long should I incubate my cells with the primary antibody?
A4: A common starting point for primary antibody incubation is 1-2 hours at room temperature or overnight at 4°C.[9] Overnight incubation at 4°C can often increase signal intensity without significantly increasing background. However, the optimal time can vary depending on the antibody's affinity and concentration.
Q5: What should I use as a blocking buffer?
A5: A good blocking buffer typically contains a protein to block non-specific binding sites. A common and effective blocking buffer is 3-5% Bovine Serum Albumin (BSA) or normal serum from the host species of the secondary antibody in PBS.[4] For example, if your secondary antibody was raised in a goat, you would use normal goat serum.[5] Including a low concentration of a detergent like Tween-20 (e.g., 0.1%) in your blocking and antibody dilution buffers can also help reduce non-specific interactions.
Experimental Protocols
Protocol 1: Paraformaldehyde Fixation and Saponin Permeabilization
This protocol is a good starting point for membrane-associated or cytoplasmic EBOV-GP, as it uses a mild permeabilization agent.
-
Cell Culture: Grow cells expressing EBOV-GP on sterile glass coverslips in a culture dish.
-
Washing: Gently wash the cells twice with Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% saponin in PBS for 10 minutes at room temperature.
-
Blocking: Block non-specific binding by incubating in PBS containing 5% normal goat serum and 0.05% saponin for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody against EBOV-GP diluted in the blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.05% saponin for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.05% saponin for 5 minutes each, protected from light.
-
Nuclear Staining (Optional): Incubate with a nuclear stain like DAPI for 5 minutes.
-
Final Wash: Wash once with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence microscope with the appropriate filters.
Protocol 2: Methanol Fixation and Permeabilization
This protocol is a quicker alternative that can be effective for some EBOV-GP epitopes.
-
Cell Culture: Grow cells expressing EBOV-GP on sterile glass coverslips.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation and Permeabilization: Fix and permeabilize the cells with ice-cold 100% methanol for 10 minutes at -20°C.[7]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating in PBS containing 5% normal goat serum for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody against EBOV-GP diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Staining (Optional): Incubate with a nuclear stain like DAPI for 5 minutes.
-
Final Wash: Wash once with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence microscope.
Data Summary Tables
Table 1: Comparison of Common Fixatives
| Fixative | Mechanism | Advantages | Disadvantages |
| Paraformaldehyde (PFA) | Cross-links proteins by forming chemical bonds.[6] | Good preservation of cellular morphology.[7] | Can mask epitopes, potentially requiring antigen retrieval.[6][10] Can induce autofluorescence.[6] |
| Methanol/Acetone | Dehydrates and precipitates proteins.[10][11] | Simultaneously fixes and permeabilizes.[7][12] Can expose some epitopes masked by PFA.[10] | Can alter protein conformation and destroy some epitopes.[10][11] May not preserve cellular structure as well as PFA.[17] Can cause loss of soluble proteins.[10][17] |
Table 2: Comparison of Common Permeabilizing Agents
| Permeabilizing Agent | Mechanism | Best For | Considerations |
| Triton X-100 / NP-40 | Non-ionic detergents that solubilize all membranes.[7][13] | Nuclear and cytoplasmic antigens. | Can extract membrane-associated proteins and lipids.[14][18] Use at low concentrations (0.1-0.2%) for short durations (10 min).[7][13] |
| Saponin | Mild detergent that interacts with cholesterol in the plasma membrane.[14][18] | Cytoplasmic and membrane-associated antigens where organelle integrity is important. | Permeabilization is reversible and should be included in subsequent wash and antibody incubation steps. |
| Tween-20 | A milder non-ionic detergent than Triton X-100.[13] | Cytoplasmic antigens. | Generally less disruptive to membranes than Triton X-100.[13] |
Visualizations
References
- 1. sinobiological.com [sinobiological.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunofluorescence Blocking Buffer | Cell Signaling Technology [cellsignal.com]
- 6. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. ibidi.com [ibidi.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. researchgate.net [researchgate.net]
- 12. bitesizebio.com [bitesizebio.com]
- 13. researchgate.net [researchgate.net]
- 14. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 15. Frontiers | Development of an imaging system for visualization of Ebola virus glycoprotein throughout the viral lifecycle [frontiersin.org]
- 16. Comparative Analysis of Ebola Virus Glycoprotein Interactions With Human and Bat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of acetone, methanol, or paraformaldehyde on cellular structure, visualized by reflection contrast microscopy and transmission and scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Permeabilization of cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mild fixation and permeabilization protocol for preserving structures of endosomes, focal adhesions, and actin filaments during immunofluorescence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Live-Cell Imaging of EBOV-GP Trafficking
Welcome to the technical support center for researchers, scientists, and drug development professionals working with live-cell imaging of Ebola virus glycoprotein (EBOV-GP) trafficking. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome common artifacts and challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during live-cell imaging of EBOV-GP trafficking. The guides are in a question-and-answer format to help you quickly identify and resolve your experimental challenges.
Category 1: Phototoxicity-Related Artifacts
Question 1: My cells expressing EBOV-GP-GFP are rounding up and detaching from the plate during imaging. What could be the cause?
Answer: This is a classic sign of phototoxicity, where the high-intensity light used for fluorescence excitation is damaging the cells.[1][2] Several factors can contribute to this:
-
Excessive Light Exposure: Using a laser power or exposure time that is too high can rapidly induce cellular stress.[3]
-
High Fluorophore Concentration: Overexpression of EBOV-GP fused to a fluorescent protein can lead to the formation of reactive oxygen species (ROS) upon illumination, which are toxic to the cell.
-
Suboptimal Imaging Medium: The imaging medium may lack the necessary components to buffer against pH changes or scavenge ROS.
Troubleshooting Steps:
-
Reduce Light Exposure:
-
Optimize Fluorophore Expression:
-
Titrate the amount of plasmid DNA used for transfection to achieve the lowest possible expression level of the EBOV-GP-FP fusion protein that is still visible.
-
Use a weaker promoter to drive the expression of your construct.
-
-
Improve Imaging Conditions:
-
Use a specialized live-cell imaging medium that is buffered and may contain antioxidants.
-
Ensure your microscope is equipped with an environmental chamber to maintain optimal temperature, humidity, and CO2 levels.[3]
-
Question 2: I am observing abnormal EBOV-GP trafficking patterns, such as aggregation or mislocalization, that are not consistent with published data. Could this be an artifact?
Answer: Yes, subtle phototoxicity can manifest as altered cellular processes without causing overt signs of cell death like rounding and detachment.[1] These subtle artifacts are particularly problematic as they can be misinterpreted as genuine biological phenomena.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for abnormal EBOV-GP trafficking.
Category 2: Fluorescent Protein-Related Artifacts
Question 3: The EBOV-GP-mCherry fusion protein I created is forming large aggregates in the endoplasmic reticulum (ER) and is not trafficking to the Golgi. What is the problem?
Answer: This issue often stems from the fluorescent protein (FP) tag itself interfering with the proper folding, processing, or trafficking of EBOV-GP.
-
FP-Induced Misfolding: Large FPs can sterically hinder the correct folding of EBOV-GP, leading to its retention in the ER and subsequent aggregation.
-
Oligomerization of FPs: Some FPs have a tendency to oligomerize, which can cause artificial clustering of the fusion protein.
-
Incorrect Fusion Position: The position of the FP tag (N- or C-terminus) can significantly impact the function and localization of the fusion protein.
Troubleshooting Steps:
-
Choose a Monomeric Fluorescent Protein: Use FPs that are truly monomeric, such as mEGFP, mVenus, or mScarlet, to avoid aggregation issues.
-
Change the Fusion Position: If your FP is C-terminally tagged, try moving it to the N-terminus, or vice versa. Be mindful of signal peptides and transmembrane domains in EBOV-GP. A common strategy for EBOV-GP is to replace the mucin-like domain (MLD) with a fluorescent protein.[4][5]
-
Use a Smaller Tag: Consider using smaller tags like the HaloTag or SNAP-tag, which can be labeled with bright, photostable organic dyes.
-
Perform a Control Experiment: Express the FP alone and observe its localization. It should be diffusely localized in the cytoplasm and nucleus. If it forms aggregates on its own, the FP is the problem.
Category 3: Experimental Setup and Imaging Parameter Artifacts
Question 4: My signal-to-noise ratio is very low, and I can barely see the EBOV-GP trafficking vesicles.
Answer: A low signal-to-noise ratio can be caused by several factors related to the sample preparation and microscope settings.
Troubleshooting Guide:
| Potential Cause | Recommended Solution |
| Low Expression Level | Increase the amount of plasmid DNA for transfection or use a stronger promoter. Be cautious of overexpression artifacts. |
| Photobleaching | Reduce laser power and exposure time. Use a more photostable fluorophore. |
| High Background Fluorescence | Use a phenol red-free imaging medium. Ensure thorough washing after transfection to remove residual reagents.[2] |
| Incorrect Microscope Settings | Use a high numerical aperture (NA) objective. Ensure the correct filter sets are being used for your fluorophore.[2] Optimize camera settings (e.g., gain, binning). |
| Out-of-Focus Signal | Use a robust autofocus system, especially for long-term imaging.[3] |
Question 5: The images I acquire have a high level of background noise, making it difficult to analyze the data.
Answer: High background can originate from the cells themselves (autofluorescence), the imaging medium, or the imaging hardware.
Troubleshooting Steps:
-
Reduce Autofluorescence:
-
Image cells in a phenol red-free medium.[2]
-
Use longer wavelength fluorophores (e.g., red or far-red) as cellular autofluorescence is typically stronger in the blue and green spectra.
-
-
Optimize Labeling:
-
If using antibody-based labeling for fixed-cell controls, ensure adequate blocking and washing steps to minimize non-specific binding.
-
-
Adjust Imaging Parameters:
-
Use a confocal microscope to reject out-of-focus light.
-
Apply image processing techniques like background subtraction, but be mindful of altering the quantitative nature of your data.
-
Experimental Protocols
Protocol 1: Transient Transfection of HEK293T Cells with EBOV-GP-GFP Plasmid
This protocol is for seeding and transfecting HEK293T cells in a 35 mm glass-bottom dish suitable for live-cell imaging.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
pKUNrep4-GP or similar EBOV-GP expression plasmid (e.g., with a fluorescent tag)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
35 mm glass-bottom imaging dishes
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells in a 35 mm glass-bottom dish at a density that will result in 70-80% confluency on the day of transfection.
-
-
Transfection Complex Preparation:
-
In tube A, dilute 2.5 µg of the EBOV-GP plasmid DNA into 125 µL of Opti-MEM.
-
In tube B, dilute 5 µL of Lipofectamine 3000 into 125 µL of Opti-MEM.
-
Add the contents of tube A to tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the 250 µL of DNA-lipid complex dropwise to the cells in the imaging dish.
-
Gently rock the dish to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator.
-
After 4-6 hours, replace the medium with fresh, pre-warmed complete culture medium.
-
-
Imaging:
-
Live-cell imaging can typically be performed 24-48 hours post-transfection.
-
Protocol 2: Live-Cell Imaging of EBOV-GP Trafficking
This protocol provides general guidelines for setting up a live-cell imaging experiment to observe EBOV-GP trafficking.
Equipment and Reagents:
-
Inverted fluorescence microscope equipped with an environmental chamber (temperature, CO2, and humidity control).
-
High-sensitivity camera (EMCCD or sCMOS).
-
High numerical aperture oil-immersion objective (e.g., 60x or 100x).
-
Appropriate laser lines and filter sets for the chosen fluorescent protein.
-
Live-cell imaging medium (phenol red-free).
Procedure:
-
Microscope Setup:
-
Turn on the microscope, laser sources, and environmental chamber. Allow the system to equilibrate to 37°C and 5% CO2 for at least 1 hour.
-
-
Sample Preparation:
-
Replace the culture medium in your 35 mm dish of transfected cells with pre-warmed live-cell imaging medium.
-
-
Mounting the Sample:
-
Place the dish on the microscope stage within the environmental chamber.
-
-
Image Acquisition Setup:
-
Find a Region of Interest: Locate cells with a low to moderate expression level of the EBOV-GP fusion protein.
-
Set Imaging Parameters:
-
Laser Power: Start with a very low laser power (e.g., 1-5%) and gradually increase until you have a sufficient signal.
-
Exposure Time: Use the shortest exposure time possible that gives a good signal-to-noise ratio (e.g., 50-200 ms).
-
Time Interval: For tracking trafficking vesicles, an interval of 1-5 seconds between frames is often a good starting point. Adjust based on the speed of the process you are observing.
-
Z-stack (Optional): If you need to capture events in 3D, set up a z-stack with the minimal number of slices required to cover the cell volume of interest.
-
-
-
Acquisition:
-
Start the time-lapse acquisition.
-
Monitor the first few frames to ensure the cells appear healthy and the signal is stable.
-
Data Presentation
Table 1: Recommended Starting Laser Power and Exposure Times for Common Fluorescent Proteins
| Fluorescent Protein | Excitation Wavelength (nm) | Recommended Laser Power (%) | Recommended Exposure Time (ms) |
| mEGFP | 488 | 1 - 10 | 50 - 200 |
| mVenus | 514 | 1 - 10 | 50 - 200 |
| mCherry | 561 | 2 - 15 | 100 - 300 |
| mScarlet | 561 | 1 - 10 | 50 - 200 |
Note: These are starting recommendations and should be optimized for your specific microscope setup and experimental conditions.
Visualizations
EBOV-GP Trafficking Pathway
Caption: Simplified overview of the EBOV-GP trafficking pathway.[4]
References
- 1. A quantitative method for measuring phototoxicity of a live cell imaging microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 4. Development of an imaging system for visualization of Ebola virus glycoprotein throughout the viral lifecycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of an imaging system for visualization of Ebola virus glycoprotein throughout the viral lifecycle [frontiersin.org]
Technical Support Center: Optimizing smFRET Studies of EBOV GP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (SNR) in single-molecule Förster Resonance Energy Transfer (smFRET) studies of the Ebola virus glycoprotein (EBOV GP).
Troubleshooting Guides
Low signal-to-noise is a frequent challenge in smFRET experiments. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low Fluorescence Intensity and/or High Background Noise
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Labeling | - Verify labeling efficiency and specificity.[1][2] - Ensure fluorophores are attached at sites that undergo conformational changes.[1][2] | Increased fluorescence signal from specifically labeled molecules. |
| High Background Fluorescence | - Use high-quality, low-fluorescence coverslips and immersion oil. - Implement total internal reflection fluorescence (TIRF) microscopy to reduce background from out-of-focus fluorophores.[3] - Employ background subtraction algorithms during data analysis.[3][4] | Reduction in background noise, leading to a better signal-to-noise ratio. |
| Photobleaching | - Minimize laser excitation intensity.[5][6] - Use antioxidant additives in the imaging buffer (e.g., Trolox, cyclooctatetraene).[5][6][7] - Consider using fluorophores with higher photostability. | Longer observation times for individual molecules before photobleaching occurs, allowing for the collection of more data points.[8] |
| Sample Impurities | - Purify the labeled EBOV GP to remove free dyes and aggregated protein. | Reduced background noise and fewer non-specific fluorescent events. |
| Incorrect Imaging Conditions | - Optimize the concentration of immobilized molecules to ensure they are well-separated. - Adjust the camera integration time to balance signal collection and photobleaching.[8] | Clear, distinct spots corresponding to single molecules with minimal overlap. |
Problem: Noisy FRET Traces and Inaccurate State Assignment
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Shot Noise | - Increase the total number of photons collected per time point by optimizing laser power and integration time.[8][9] | Smoother FRET trajectories with less fluctuation, facilitating more accurate state identification. |
| Instrumental Noise | - Ensure proper alignment of the excitation laser and detection optics. - Use a stable laser source and a low-noise detector. | Reduced noise from the experimental setup, leading to cleaner data. |
| Data Analysis Artifacts | - Apply appropriate filtering and denoising algorithms to the raw data.[4] - Use robust methods for identifying FRET states, such as Hidden Markov Models (HMM).[1] | More reliable identification of distinct FRET states and their corresponding dwell times. |
| Fluorophore Blinking | - Use imaging buffers with additives that reduce fluorophore blinking (e.g., triplet state quenchers).[7][10] | Fewer transient drops to zero intensity in the fluorescence traces, preventing misinterpretation of data. |
Frequently Asked Questions (FAQs)
Q1: What are the key sources of noise in smFRET experiments with EBOV GP?
A1: The primary sources of noise in smFRET experiments include:
-
Shot noise , which is the inherent statistical fluctuation in the arrival of photons at the detector.[9]
-
Background noise from autofluorescence of the sample, impurities, and the imaging setup.[3]
-
Instrumental noise from the laser, detector, and other electronic components.
-
Photophysical artifacts such as fluorophore blinking and photobleaching.[5][6]
-
Sample heterogeneity , including improperly folded or aggregated protein.
Q2: How can I optimize the labeling of EBOV GP for smFRET studies?
A2: Optimizing the labeling of EBOV GP is crucial for obtaining a good signal. Key considerations include:
-
Site-specific labeling: Introduce specific mutations (e.g., cysteine residues) or peptide tags at desired locations within the GP1 and GP2 subunits to attach donor and acceptor fluorophores.[1][2] This allows for probing specific conformational changes.
-
Labeling efficiency: Maximize the incorporation of fluorophores at the target sites while minimizing non-specific labeling. This can be achieved by optimizing the labeling reaction conditions (e.g., dye concentration, incubation time, and temperature).
-
Purification: After labeling, it is essential to remove any free, unreacted dyes and protein aggregates through methods like size-exclusion chromatography or affinity chromatography.
Q3: What are the recommended criteria for selecting good smFRET trajectories for analysis?
A3: To ensure the quality of your data, it is important to filter your smFRET trajectories based on a set of criteria. A common set of criteria includes:
-
Minimum total fluorescence intensity: The sum of donor and acceptor intensities should be above a certain threshold to distinguish real signals from noise.[1]
-
Minimum trajectory duration: The trajectory should last for a sufficient number of frames to observe potential conformational dynamics.[1]
-
Anticorrelated donor-acceptor signal: A clear anticorrelation between the donor and acceptor fluorescence intensities is a hallmark of FRET and indicates that the observed changes are due to energy transfer rather than simultaneous photoblinking or other artifacts.[1][8]
-
Signal-to-noise ratio: The signal intensity should be significantly higher than the background noise. A signal-to-noise ratio greater than 8 is often used as a threshold.[1]
Q4: How does photobleaching affect my smFRET data, and how can I minimize it?
A4: Photobleaching is the irreversible destruction of a fluorophore upon prolonged exposure to excitation light. It limits the observation time of a single molecule, thereby reducing the amount of data that can be collected from each molecule.[5][6] To minimize photobleaching:
-
Reduce excitation laser power: Use the lowest laser power that still provides an adequate signal.[6]
-
Use photoprotective agents: Add antioxidants like Trolox, β-mercaptoethanol (BME), or a combination of protocatechuic acid (PCA) and protocatechuate-3,4-dioxygenase (PCD) to the imaging buffer to quench reactive oxygen species that cause photobleaching.[7][10]
-
Choose photostable dyes: Select fluorophores that are known for their high photostability.
-
Oxygen scavenging systems: Removing dissolved oxygen from the imaging buffer can significantly reduce photobleaching.[10]
Q5: What is the role of Hidden Markov Models (HMM) in analyzing smFRET data?
A5: Hidden Markov Models (HMM) are powerful statistical tools used to analyze smFRET time traces. They are particularly useful for:
-
Objective state identification: HMM can objectively identify the number of distinct FRET states present in a trajectory and determine the FRET efficiency of each state.[1]
-
Dwell time analysis: HMM can determine the lifetime of each conformational state, providing kinetic information about the transitions between them.
-
Idealizing noisy data: HMM can create an "idealized" trace from the noisy experimental data, which represents the most likely sequence of conformational states.
Experimental Protocols
Protocol 1: Site-Specific Fluorescent Labeling of EBOV GP
This protocol describes a general method for labeling the EBOV glycoprotein (GP) for smFRET studies, based on established procedures.[1][2]
-
Protein Expression and Purification:
-
Express a modified EBOV GP (e.g., GPΔTM, a soluble ectodomain) containing specific labeling sites (e.g., cysteine residues or peptide tags) in a suitable expression system (e.g., HEK293 cells).
-
Purify the expressed protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
-
Fluorophore Labeling:
-
Prepare the purified GP in a suitable labeling buffer (e.g., PBS, pH 7.4).
-
Add a 5-10 fold molar excess of the donor and acceptor fluorophores (e.g., maleimide-functionalized dyes for cysteine labeling).
-
Incubate the reaction mixture in the dark at 4°C for several hours to overnight.
-
-
Removal of Free Dye:
-
Separate the labeled protein from the unreacted free dyes using a desalting column or size-exclusion chromatography.
-
-
Characterization of Labeled Protein:
-
Determine the labeling efficiency by measuring the protein and dye concentrations using UV-Vis spectrophotometry.
-
Confirm the integrity and functionality of the labeled protein using appropriate assays.
-
Protocol 2: smFRET Data Acquisition using TIRF Microscopy
This protocol outlines the general steps for acquiring smFRET data for immobilized EBOV GP molecules using Total Internal Reflection Fluorescence (TIRF) microscopy.
-
Sample Immobilization:
-
Prepare a clean coverslip functionalized with a capture ligand (e.g., biotinylated PEG).
-
Incubate the coverslip with a cognate binding partner (e.g., streptavidin).
-
Introduce the biotinylated, fluorescently labeled EBOV GP at a low concentration to achieve single-molecule density.
-
-
Microscope Setup:
-
Use a TIRF microscope equipped with appropriate lasers for exciting the donor fluorophore.
-
Ensure proper alignment of the laser to achieve total internal reflection.
-
Use a sensitive EMCCD or sCMOS camera for detection.
-
-
Imaging:
-
Acquire a series of images (a movie) with a specific integration time (e.g., 50-200 ms per frame).[3]
-
Simultaneously record the donor and acceptor fluorescence signals using a dual-view or two-camera setup.
-
-
Data Pre-processing:
-
Correct for background noise by subtracting the average intensity of a region without molecules.[3]
-
Correct for spectral crosstalk between the donor and acceptor channels.
-
Data Presentation
Table 1: Common Fluorophore Pairs for smFRET
| Donor | Acceptor | R₀ (Å) | Excitation (nm) | Emission (nm) |
| Cy3 | Cy5 | ~54 | ~550 | ~670 |
| Alexa Fluor 555 | Alexa Fluor 647 | ~51 | ~555 | ~665 |
| ATTO 550 | ATTO 647N | ~65 | ~554 | ~669 |
R₀ is the Förster distance at which FRET efficiency is 50%.
Table 2: Troubleshooting Quantitative Data
| Parameter | Problematic Value | Potential Cause | Suggested Action |
| Signal-to-Noise Ratio (SNR) | < 5 | High background, low signal | Improve sample purity, use TIRF, optimize laser power |
| Photobleaching Lifetime | < 10 seconds | High laser power, oxygen presence | Reduce laser power, use oxygen scavengers and antioxidants[7][10] |
| FRET Efficiency (E) | Unstable or unexpected values | Incorrect background correction, fluorophore blinking | Re-evaluate background subtraction, use triplet state quenchers[10] |
Visualizations
References
- 1. Real-Time Analysis of Individual Ebola Virus Glycoproteins Reveals Pre-Fusion, Entry-Relevant Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimal Background Estimators in Single-Molecule FRET Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toward automated denoising of single molecular Förster resonance energy transfer data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photobleaching Pathways in Single Molecule FRET Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shot-Noise Limited Single-Molecule FRET Histograms: Comparison between Theory and Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recovering true FRET efficiencies from smFRET investigations requires triplet state mitigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ebola Virus Glycoprotein (EBOV-GP)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of proteolytic degradation during the purification of Ebola Virus Glycoprotein (EBOV-GP).
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of recombinant EBOV-GP.
Question: I see multiple bands on my SDS-PAGE analysis of the purified EBOV-GP, suggesting degradation. What could be the cause and how can I fix it?
Answer: The presence of multiple bands can be attributed to several factors, including the activity of endogenous proteases from the expression host.[1] EBOV-GP is naturally processed by host cell proteases like furin into GP1 and GP2 subunits, which may appear as distinct bands.[2][3] However, additional bands may indicate unwanted proteolytic degradation.
Troubleshooting Steps:
-
Work Quickly and at Low Temperatures: It is crucial to perform all purification steps as quickly as possible and on ice or at 4°C to minimize the activity of degradative enzymes.[4]
-
Optimize Lysis Buffer:
-
pH Control: Maintain a neutral or slightly alkaline pH in your lysis buffer to reduce the activity of acid proteases.[4]
-
Protease Inhibitors: The most effective way to prevent degradation is to add a protease inhibitor cocktail to your lysis buffer immediately before use.[1][5] These cocktails contain a mixture of inhibitors that target various classes of proteases. For metalloproteases, ensure your cocktail contains a chelating agent like EDTA, unless it interferes with your purification method (e.g., His-tag affinity chromatography).[6]
-
-
Multi-Step Purification: Employ a multi-step purification strategy to separate EBOV-GP from contaminating proteases early in the process.[4][7] A common approach is to use affinity chromatography followed by size-exclusion chromatography.[8]
Question: My EBOV-GP yield is very low after purification. What are the potential reasons and solutions?
Answer: Low protein yield can be a result of degradation, aggregation, or suboptimal purification conditions.
Troubleshooting Steps:
-
Prevent Degradation: Follow the steps outlined above to minimize proteolytic degradation, as this is a common cause of yield loss.
-
Address Aggregation:
-
Buffer Composition: The ionic strength of your buffer can impact protein solubility. Typically, a salt concentration of around 150 mM NaCl is used to mimic physiological conditions and prevent aggregation.[9] You can also experiment with different salt concentrations to find the optimal condition for your protein.[2]
-
Additives: Consider adding stabilizing agents to your buffer, such as 5-15% (v/v) glycerol or a low concentration of non-denaturing detergents.[2][4]
-
Reducing Agents: If your protein has exposed cysteine residues, oxidation can lead to aggregation. Including a reducing agent like DTT or TCEP (typically at 5-10 mM) in your buffer can prevent this.[9]
-
-
Optimize Affinity Chromatography:
-
Binding Affinity: If you are using His-tag purification, ensure the tag is accessible and not sterically hindered.[10]
-
Incompatible Reagents: Some components of cell culture media or lysis buffers can interfere with IMAC resins. For instance, EDTA can strip metal ions from the column. In such cases, use an EDTA-resistant resin or perform a buffer exchange step before loading your sample.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the main classes of proteases I should be concerned about during EBOV-GP purification?
A1: There are four main classes of proteases: serine, cysteine, aspartic, and metalloproteases.[12] It is recommended to use a broad-spectrum protease inhibitor cocktail that targets all these classes to ensure comprehensive protection of your protein.[12]
Q2: Can I make my own protease inhibitor cocktail?
A2: Yes, you can prepare a custom protease inhibitor cocktail. This can be more cost-effective, especially for large-scale purifications.[13] A table with recommended concentrations of common inhibitors is provided below.
Q3: When should I add the protease inhibitor cocktail to my purification workflow?
A3: Protease inhibitor cocktails should be added to your lysis buffer immediately before you resuspend your cell pellet.[14] Some inhibitors have a short half-life in aqueous solutions, so adding them at the last moment ensures their maximum efficacy.[14] It may also be necessary to re-add inhibitors during subsequent purification steps if they are removed, for example, during dialysis.[4]
Q4: My protein is secreted into the cell culture medium. Do I still need to worry about proteases?
A4: Yes, proteases can be present in the cell culture medium from lysed cells. It is advisable to add a protease inhibitor cocktail specifically designed for tissue culture media to protect your secreted protein.[15]
Quantitative Data Summary
The following table provides a summary of commonly used protease inhibitors and their typical working concentrations. Commercial cocktails are often supplied as 100X solutions and should be used at a final concentration of 1X.[5]
| Protease Inhibitor | Target Protease Class | Typical Working Concentration | Reversibility | Notes |
| AEBSF (Pefabloc SC) | Serine | 0.1 - 1 mM | Irreversible | More stable in aqueous solution than PMSF.[3] |
| Aprotinin | Serine | 0.6 - 2 µg/mL | Reversible | A small protein inhibitor.[5] |
| Leupeptin | Serine, Cysteine | 0.5 - 10 µg/mL | Reversible | Effective against a range of proteases.[5][13] |
| E-64 | Cysteine | 1 - 10 µM | Irreversible | A specific inhibitor of cysteine proteases.[5] |
| Pepstatin A | Aspartic | 1 µM | Reversible | Inhibits proteases like pepsin and cathepsin D.[13] |
| EDTA | Metalloproteases | 1 - 5 mM | Reversible | Chelates metal ions required for protease activity.[6][13] |
| PMSF | Serine | 0.1 - 1 mM | Irreversible | Unstable in aqueous solutions, add fresh.[13] |
| Benzamidine HCl | Serine | 1 mM | Reversible | A common serine protease inhibitor.[13] |
Detailed Experimental Protocols
Protocol: Affinity Purification of His-tagged EBOV-GP
This protocol outlines a standard procedure for the purification of a recombinant, His-tagged EBOV-GP expressed in mammalian cells, with a focus on preventing proteolytic degradation.
1. Preparation of Lysis Buffer:
-
Buffer Composition: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0.
-
Immediately before use, supplement the lysis buffer with a broad-spectrum protease inhibitor cocktail to a final concentration of 1X.[5] If not using a pre-made cocktail, add individual inhibitors as detailed in the table above.
2. Cell Lysis:
-
Thaw the cell pellet on ice.
-
Resuspend the pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with gentle rocking to lyse the cells.
-
Clarify the lysate by centrifugation at >12,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble EBOV-GP.
3. Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified supernatant onto the column.
-
Wash Step 1: Wash the column with 10-20 column volumes of Wash Buffer 1 (50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0).
-
Wash Step 2: Wash the column with 10 column volumes of Wash Buffer 2 (50 mM Tris-HCl, 300 mM NaCl, 50 mM Imidazole, pH 8.0).
-
Elution: Elute the bound EBOV-GP with Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0). Collect fractions.
4. Post-Chromatography Analysis:
-
Analyze the collected fractions by SDS-PAGE to check for purity and identify fractions containing EBOV-GP.
-
For long-term storage, consider dialyzing the purified protein into a suitable storage buffer (e.g., PBS with 10% glycerol) and store at -80°C.[2][7]
Visualizations
Caption: A typical experimental workflow for the purification of His-tagged EBOV-GP.
Caption: A troubleshooting decision tree for addressing EBOV-GP degradation during purification.
References
- 1. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Protease Inhibitors [labome.com]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. bosterbio.com [bosterbio.com]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
- 7. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [sigmaaldrich.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. Protease Inhibitor Cocktails | Protease Inhibitors [gbiosciences.com]
Validation & Comparative
A Comparative Guide to the Glycoproteins of Ebola Virus Species
For Researchers, Scientists, and Drug Development Professionals
The Ebola virus glycoprotein (GP) is the sole viral protein on the virion surface, playing a critical role in host cell attachment, entry, and pathogenesis. It is, therefore, a primary target for the development of vaccines and therapeutics. This guide provides an objective comparison of the GP from different Ebola virus species, supported by experimental data, to aid in research and development efforts.
Structural and Functional Overview
The Ebola virus GP is a trimer of heterodimers, with each monomer consisting of a GP1 and a GP2 subunit, linked by a disulfide bond. GP1 is responsible for binding to host cell receptors, while GP2 mediates the fusion of the viral and host cell membranes. A key event in Ebola virus entry is the proteolytic cleavage of GP by host cathepsins in the endosome, which removes the mucin-like domain and glycan cap from GP1, exposing the receptor-binding site for the endosomal receptor Niemann-Pick C1 (NPC1).[1][2]
Comparative Analysis of Key Functions
Significant differences exist in the biological properties of GPs from various Ebola virus species, including Zaire ebolavirus (EBOV), Sudan ebolavirus (SUDV), Bundibugyo ebolavirus (BDBV), Taï Forest ebolavirus (TAFV), and Reston ebolavirus (RESTV). These differences have implications for viral pathogenesis, host range, and the efficacy of medical countermeasures.
Receptor Binding Affinity
The interaction between the cleaved GP (GPcl) and the host receptor NPC1 is a critical determinant of viral entry. While data for a direct comparative analysis of binding affinities across all species is limited, studies have determined the binding affinity for EBOV GPcl to human NPC1.
| Ebola Virus Species | Ligand | Analyte | Method | Dissociation Constant (Kd) | Reference |
| Zaire ebolavirus (EBOV) | GPcl | NPC1-C | Surface Plasmon Resonance (SPR) | ~100-158 µM | [3][4] |
| Zaire ebolavirus (EBOV) | GPcl | NPC1 domain C | ELISA | EC50 ≈0.5 nM | [5] |
Note: The significant difference in the reported affinity values may be due to the different experimental methodologies and conditions used. The ELISA-based measurement suggests a much higher avidity interaction. Further studies are needed to provide a direct comparison of the binding affinities of GPs from different Ebola virus species to NPC1.
Protease Cleavage Efficiency
The efficiency of GP cleavage by host cathepsins can vary between Ebola virus species, potentially impacting the kinetics of viral entry. For instance, Reston virus GP has been shown to have reduced cleavability by furin compared to Zaire virus GP, which may contribute to its lower pathogenicity in humans.
| Ebola Virus Species | Protease | Relative Cleavage Efficiency | Reference |
| Zaire ebolavirus (EBOV) | Furin | High | [6] |
| Reston ebolavirus (RESTV) | Furin | Reduced | [6] |
| Zaire ebolavirus (EBOV) | Cathepsin B/L | Efficient | [7][8][9][10] |
Membrane Fusion
The GP2 subunit mediates membrane fusion, a process that is essential for the release of the viral genome into the host cell cytoplasm. While direct comparative kinetic data for membrane fusion across different species is scarce, the process is known to be pH-dependent for EBOV, requiring an acidic environment within the endosome.[11] The A82V mutation in the EBOV GP, which became prevalent during the 2013-2016 West African outbreak, has been shown to increase membrane fusion activity.[12]
Antibody Neutralization
The susceptibility of different Ebola virus GPs to neutralization by monoclonal antibodies (mAbs) varies significantly, highlighting the antigenic differences between species. This has important implications for the development of broadly protective antibody-based therapies. The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected monoclonal antibodies against pseudoviruses bearing the GPs of different Ebola virus species.
| Monoclonal Antibody | Target Ebola Virus GP | IC50 (µg/mL) | Reference |
| EBOV-specific | |||
| KZ52 | EBOV | Neutralizing | |
| c13C6 | EBOV | Neutralizing | |
| Cross-reactive | |||
| mAb 114 | EBOV | Neutralizing | |
| SUDV | Weakly Neutralizing | ||
| BDBV | Weakly Neutralizing | ||
| FVM04 | EBOV | 0.08 | |
| SUDV | 0.12 | ||
| BDBV | 0.25 | ||
| CA45 | EBOV | 0.04 | |
| SUDV | 0.05 | ||
| BDBV | 0.1 |
Note: This table presents a selection of data from various sources and is not an exhaustive list. IC50 values can vary depending on the specific assay conditions.
Signaling Pathways Activated by Ebola Virus GP
Beyond its role in viral entry, the Ebola virus GP can also trigger host cell signaling pathways, contributing to viral pathogenesis.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. The soluble form of the Ebola virus glycoprotein (sGP) has been shown to activate the MAPK signaling pathway, leading to increased viral replication.[13] Conversely, the membrane-bound GP of highly pathogenic EBOV has been reported to reduce the levels of activated ERK1/2, a phenomenon linked to GP-induced cytotoxicity.[14]
References
- 1. Ebola Virus Entry into Host Cells: Identifying Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ebola Virus Entry: A Curious and Complex Series of Events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ebola Viral Glycoprotein Bound to Its Endosomal Receptor Niemann-Pick C1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Host-Primed Ebola Virus GP Exposes a Hydrophobic NPC1 Receptor-Binding Pocket, Revealing a Target for Broadly Neutralizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Ebola Virus Glycoprotein Interactions With Human and Bat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsin Cleavage Potentiates the Ebola Virus Glycoprotein To Undergo a Subsequent Fusion-Relevant Conformational Change - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cathepsin cleavage potentiates the Ebola virus glycoprotein to undergo a subsequent fusion-relevant conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteolysis of the Ebola Virus Glycoproteins Enhances Virus Binding and Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of cell-cell fusion mediated by Ebola virus glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular basis for the increased fusion activity of the Ebola virus glycoprotein epidemic variant A82V: Insights from simulations and experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Ebola virus soluble glycoprotein contributes to viral pathogenesis by activating the MAP kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The ERK Mitogen-Activated Protein Kinase Pathway Contributes to Ebola Virus Glycoprotein-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
EBOV-GP: A Validated Target for Ebola Virus Disease Therapeutics
A comparative analysis of therapeutic strategies targeting the Ebola virus glycoprotein (EBOV-GP) underscores its critical role in the viral life cycle and its validation as a primary target for antiviral intervention. The striking success of monoclonal antibody cocktails in clinical trials, alongside the ongoing development of small molecule inhibitors, provides compelling evidence of EBOV-GP's therapeutic potential.
The Ebola virus (EBOV) glycoprotein is the sole viral protein on the virion surface, mediating attachment to host cells and fusion of the viral and host membranes, making it an indispensable component for viral entry.[1][2] Its pivotal role has made it the focal point for the development of vaccines and therapeutics.[1][2] This guide provides a comparative overview of the performance of various therapeutic agents targeting EBOV-GP, supported by experimental data and detailed methodologies.
Monoclonal Antibody Cocktails: A Paradigm of Success
The clinical efficacy of monoclonal antibody (mAb) cocktails targeting EBOV-GP represents a landmark achievement in the fight against Ebola virus disease (EVD). Two therapies, REGN-EB3 (Inmazeb®) and mAb114 (Ebanga®), have received FDA approval for the treatment of EVD caused by Zaire ebolavirus.[3][4]
Comparative Efficacy of Monoclonal Antibody Therapies
The PALM (Pamoja Tulinde Maisha) clinical trial provided a head-to-head comparison of several investigational therapies for EVD. The results demonstrated the superior efficacy of REGN-EB3 and mAb114 compared to ZMapp, another mAb cocktail, and the antiviral drug remdesivir.[4][5][6]
| Therapeutic Agent | Description | Mortality Rate (Overall) | Mortality Rate (High Viral Load) | Reference |
| REGN-EB3 (Inmazeb®) | Cocktail of three human monoclonal antibodies (atoltivimab, maftivimab, and odesivimab) | 29% - 33.5% | 64% | [4][5][6] |
| mAb114 (Ebanga®) | Single human monoclonal antibody (ansuvimab) | 34% - 35.1% | 70% | [4][5][6] |
| ZMapp | Chimeric monoclonal antibody cocktail | 49% - 51.3% | 85% | [4][5][6] |
| Remdesivir | Small molecule antiviral | 53% | 85% | [4][5] |
Table 1: Comparative mortality rates of EBOV-GP targeted therapies from the PALM trial.
The superior performance of REGN-EB3 and mAb114 led to the early termination of the trial and their subsequent approval.[4][5] These therapies are now recommended by the World Health Organization (WHO) for the treatment of EVD.[3]
Mechanism of Action of Monoclonal Antibodies
Monoclonal antibodies targeting EBOV-GP function primarily by neutralizing the virus, preventing it from entering host cells. They bind to specific epitopes on the GP, interfering with its ability to interact with host cell receptors and/or mediate membrane fusion.[7] The ZMapp cocktail, for instance, comprises three antibodies that bind to different sites on the GP, including the glycan cap and the base of the protein.[7] REGN-EB3's three antibodies also bind to non-overlapping epitopes on the GP, which may contribute to its efficacy and reduce the likelihood of viral escape.[7]
Small Molecule Inhibitors: An Expanding Frontier
In addition to monoclonal antibodies, a growing number of small molecule inhibitors targeting EBOV-GP are under investigation. These molecules offer potential advantages in terms of production costs and oral bioavailability. They primarily function by inhibiting viral entry.
| Compound | Target/Mechanism | IC50/EC50 | Reference |
| MBX2254 | Inhibits GP-NPC1 interaction | ~0.28 µM (EBOV) | [8] |
| MBX2270 | Inhibits GP-NPC1 interaction | ~10 µM (EBOV) | [8] |
| Procyanidin B2 | EBOV entry inhibitor | 0.83 µM (EBOVpp) | [9] |
| Procyanidin C1 | EBOV entry inhibitor | 1.8 µM (EBOVpp) | [9] |
| 2e | EBOV entry inhibitor | 4.8 µM (HIV-EBOV GP) | [2] |
Table 2: In vitro efficacy of selected small molecule inhibitors targeting EBOV-GP.
In Vivo Models: Validating Therapeutic Efficacy
Animal models are indispensable for the preclinical evaluation of EBOV therapeutics. Rodents, such as mice and guinea pigs, are often used for initial screening, while non-human primates (NHPs), which closely mimic human disease, are the gold standard for efficacy studies.[1][10]
| Animal Model | Virus Strain | Therapeutic Agent | Protection | Reference |
| Mice | Mouse-adapted EBOV | 8 different mAbs (100 µg) | 100% | [11] |
| Guinea Pigs | Guinea pig-adapted EBOV | Mix of 3 neutralizing mAbs | 100% (post-exposure) | [11] |
| Ferrets | Wild-type EBOV | - | Susceptible to oral & nasal exposure | [12] |
| Rhesus Macaques | EBOV | ZMapp | 100% (post-exposure) | [10] |
Table 3: Protective efficacy of EBOV-GP targeted therapies in various animal models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the validation of EBOV-GP as a therapeutic target.
Viral Neutralization Assay (Pseudovirus-based)
This assay is a safe and effective method to screen for neutralizing antibodies and small molecules in a BSL-2 laboratory setting.[13][14]
-
Pseudovirus Production: Co-transfect HEK293T cells with a plasmid encoding the EBOV-GP and a lentiviral or vesicular stomatitis virus (VSV) backbone plasmid that expresses a reporter gene (e.g., luciferase or GFP).[14]
-
Harvest and Titer: Harvest the pseudovirus-containing supernatant 24-48 hours post-transfection and determine the viral titer.[14]
-
Neutralization Reaction: Serially dilute the test antibody or small molecule and incubate with a standardized amount of pseudovirus for 1 hour at 37°C.
-
Infection: Add the virus-antibody/compound mixture to susceptible target cells (e.g., Vero E6 or Huh-7) and incubate for 48-72 hours.[14]
-
Readout: Measure the reporter gene expression (luciferase activity or GFP fluorescence). The reduction in reporter signal compared to the virus-only control indicates neutralization.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.[15]
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of interactions between molecules in real-time.[16][17]
-
Ligand Immobilization: Covalently couple purified recombinant EBOV-GP (the ligand) to the surface of a sensor chip.[16]
-
Analyte Injection: Inject a series of concentrations of the monoclonal antibody or small molecule (the analyte) over the sensor surface.[16]
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound to the ligand. This generates a sensorgram showing the association and dissociation phases of the interaction.[17]
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte from the ligand, preparing the surface for the next injection.[17]
-
Data Analysis: Fit the sensorgram data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Animal Model of Ebola Virus Disease (Mouse Model)
The mouse-adapted EBOV model is a well-established system for evaluating the in vivo efficacy of vaccines and therapeutics.[18][19]
-
Animal Selection: Use a susceptible mouse strain, such as CD-1 or C57BL/6.[18][19]
-
Challenge: Infect the mice via intraperitoneal (IP) injection with a lethal dose (e.g., 1000 LD50) of mouse-adapted EBOV.[19]
-
Therapeutic Administration: Administer the test therapeutic (e.g., monoclonal antibody) at a specified dose and time point relative to the challenge (e.g., one day before or after).[11]
-
Monitoring: Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, hunched posture) and survival for a defined period (e.g., 28 days).[19]
-
Data Analysis: Compare the survival rates and clinical scores of the treated group to a control group that received a placebo or no treatment.
Visualizing the Landscape of EBOV-GP Therapeutics
Diagrams created using Graphviz provide a clear visual representation of the key concepts and workflows in the validation of EBOV-GP as a therapeutic target.
Caption: The EBOV entry pathway highlights the critical roles of GP.
Caption: Therapeutic strategies targeting EBOV-GP.
Caption: Workflow for validating EBOV-GP targeted therapeutics.
References
- 1. Frontiers | Animal models for Ebola and Marburg virus infections [frontiersin.org]
- 2. Small molecule drug discovery for Ebola virus disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WHO Recommends Two Monoclonal Antibodies For Ebola Treatment; Calls To Expand Access In Developing Countries - Health Policy Watch [healthpolicy-watch.news]
- 4. Review: Insights on Current FDA-Approved Monoclonal Antibodies Against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two monoclonal antibodies show promise in PALM Ebola trial [clinicaltrialsarena.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure of the Inmazeb cocktail and resistance to Ebola virus escape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ebola Entry Inhibitors Discovered from Maesa perlarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models of Ebolavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ebola GP-Specific Monoclonal Antibodies Protect Mice and Guinea Pigs from Lethal Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. virosin.org [virosin.org]
- 15. Neutralization of ebolavirus GP-pseudotyped HIV [bio-protocol.org]
- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. path.ox.ac.uk [path.ox.ac.uk]
- 18. Mouse models of Ebola virus tolerance and lethality: characterization of CD-1 mice infected with wild-type, guinea pig-adapted, or mouse-adapted virus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ebola Virus Glycoprotein Domains Associated with Protective Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ebola Virus and Marburg Virus Glycoproteins
For Immediate Release
[City, State] – In the landscape of viral hemorrhagic fevers, the Ebola virus (EBOV) and Marburg virus (MARV) stand out for their high mortality rates and potential for epidemic outbreaks. Central to their pathogenicity is the surface glycoprotein (GP), which orchestrates the initial stages of infection. This guide provides a detailed comparative analysis of the EBOV and MARV glycoproteins, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data.
The filovirus glycoprotein is the sole viral protein on the virion surface, making it a critical target for the host immune response and the primary focus for the development of vaccines and antiviral therapies.[1][2][3] Both EBOV-GP and MARV-GP are class I viral fusion proteins, existing as trimers on the viral envelope, and are composed of two subunits, GP1 and GP2, which are responsible for receptor binding and membrane fusion, respectively.[1][4][5] Despite these structural and functional similarities, significant differences exist in their amino acid sequence, glycosylation, and interaction with the host immune system, which may account for the observed variations in their pathogenicity and immunological profiles.
Physicochemical and Genomic Properties
A comparative analysis of the physicochemical properties of EBOV-GP and MARV-GP reveals subtle but potentially significant differences. While both have a similar estimated half-life, MARV-GP exhibits a higher instability index, suggesting it is less stable than EBOV-GP.[6] Genomically, the EBOV GP gene is unique in that it encodes for multiple products through transcriptional editing, including a soluble version (sGP), whereas the MARV GP is transcribed from a single open reading frame.[7]
| Property | Ebolavirus GP (EBOV-GP) | Marburgvirus GP (MARV-GP) | Reference |
| Amino Acid Count | 676 | 681 | [6] |
| Molecular Weight (Da) | 74464.4 | 74481 | [6] |
| Overall Charge | -9 | -11 | [6] |
| Theoretical pI | 6.16 | 5.85 | [6] |
| Instability Index | 38.36 (stable) | 42.82 (unstable) | [6] |
| Estimated Half-life | 30 hours | 30 hours | [6] |
Host Cell Entry Mechanism
The entry of both EBOV and MARV into host cells is a multi-step process initiated by the GP. While sharing a general pathway, key differences exist in their dependence on host factors. Both viruses enter cells via a pH-dependent endocytotic process.[8] However, studies using pseudotyped viruses have shown they have differential sensitivities to treatments that alter N-glycosylation on target cells, suggesting they rely on different cell surface molecules for entry.[8]
Following endocytosis, the GPs are cleaved by endosomal proteases, primarily cathepsins, which is a crucial step for exposing the receptor-binding site and triggering membrane fusion.[9] Notably, EBOV entry is dependent on Cathepsin B, whereas MARV can enter cells independently of this enzyme.[1] The Niemann-Pick C1 (NPC1) protein has been identified as a critical intracellular receptor for both viruses.
Below is a generalized workflow for the experimental investigation of filovirus entry using pseudotyped viruses.
References
- 1. Ebolavirus glycoprotein structure and mechanism of entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. scilit.com [scilit.com]
- 4. Structural and Functional Studies on the Marburg Virus GP2 Fusion Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the Transcription and Replication Strategies of Marburg Virus and Ebola Virus by Using Artificial Replication Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct Mechanisms of Entry by Envelope Glycoproteins of Marburg and Ebola (Zaire) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and function of the complete internal fusion loop from Ebolavirus glycoprotein 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Monoclonal Antibodies Against Ebolavirus Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
The development of broadly effective countermeasures against Ebolaviruses remains a critical global health priority. The significant genetic diversity among Ebolavirus species, particularly in the surface glycoprotein (GP), poses a considerable challenge to the development of universal vaccines and antibody-based therapeutics. This guide provides a comparative analysis of the cross-reactivity of various monoclonal antibodies (mAbs) against different Ebolavirus GP strains, supported by experimental data and detailed methodologies to aid in the evaluation and selection of potential therapeutic candidates.
Performance Comparison of Cross-Reactive Monoclonal Antibodies
The following tables summarize the binding and neutralization profiles of several well-characterized monoclonal antibodies against multiple Ebolavirus species. These antibodies target various epitopes on the viral glycoprotein, leading to differing breadths of reactivity and neutralization potency.
Table 1: Cross-Reactivity Profile of Selected Anti-Ebolavirus GP Monoclonal Antibodies
| Antibody | Target Epitope | Zaire ebolavirus (EBOV) | Sudan ebolavirus (SUDV) | Bundibugyo ebolavirus (BDBV) | Taï Forest ebolavirus (TAFV) | Reston ebolavirus (RESTV) | Reference |
| ADI-15946 | Internal Fusion Loop (IFL) | Neutralizing | Weakly Neutralizing | Neutralizing | Not Reported | Not Reported | [1] |
| ADI-15878 | Internal Fusion Loop (IFL) | Neutralizing | Non-neutralizing | Non-neutralizing | Not Reported | Not Reported | [1] |
| EBOV-520 | Internal Fusion Loop (IFL) | Neutralizing | Neutralizing | Neutralizing | Not Reported | Not Reported | [1] |
| BDBV223 | GP Stalk/MPER | Neutralizing | Non-neutralizing | Neutralizing | Not Reported | Not Reported | [1] |
| CA45 | Cathepsin Cleavage Loop | Neutralizing | Neutralizing | Not Reported | Not Reported | Not Reported | [1][2] |
| 6D6 | Not Specified | Neutralizing | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
| S3, S12, S17, S33 | GP1 (linear/conformational) | Binding | Binding | Binding | Binding | Binding | [3] |
| KL-2E5, KL-2H7 | Conformational | Binding | Binding | Binding | Binding | Binding | [4] |
| 11886 | Glycan Cap/GP2 N-terminus | Neutralizing | Neutralizing | Neutralizing | Binding | Binding | [5] |
| 11883 | Receptor Binding Region (RBR)/Glycan Cap | Neutralizing | Neutralizing | Non-neutralizing | Binding | Binding | [5] |
| 2G1 | Not Specified | Neutralizing | Neutralizing | Neutralizing | Not Reported | Binding | [6] |
Table 2: Quantitative Neutralization Data (IC50/EC50) of Select Cross-Reactive Antibodies
| Antibody | EBOV (ng/mL) | SUDV (ng/mL) | BDBV (ng/mL) | Assay Type | Reference |
| 11886 | <1000 | <1000 | <1000 | Pseudovirus Neutralization | [5] |
| 11883 | <1000 | <1000 | >10000 | Pseudovirus Neutralization | [5] |
| 2G1 | 8.7 (EC50) | 9.7 (EC50) | 24.1 (EC50) | ELISA (Binding) | [6] |
Note: Direct comparison of IC50/EC50 values across different studies should be done with caution due to variations in experimental assays and conditions.
Experimental Methodologies
The characterization of antibody cross-reactivity relies on a variety of in vitro assays. Below are detailed protocols for key experiments cited in the comparison data.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Assessment
This assay is used to determine the binding affinity of monoclonal antibodies to different Ebolavirus glycoproteins.
Protocol:
-
Antigen Coating: 96-well microplates are coated with soluble, transmembrane-deleted, trimeric glycoproteins of EBOV, SUDV, RESTV, TAFV, and BDBV[3]. Plates are incubated overnight at 4°C.
-
Blocking: Plates are washed and blocked with a suitable blocking buffer (e.g., 5% skim milk in PBS with 0.05% Tween-20) for 1-2 hours at room temperature to prevent non-specific binding.
-
Antibody Incubation: Purified monoclonal antibodies are serially diluted and added to the wells. Plates are incubated for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human or anti-mouse IgG) is added and incubated for 1 hour at room temperature.
-
Detection: Plates are washed again, and a substrate solution (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., 2N H2SO4).
-
Data Analysis: The optical density is measured at a specific wavelength (e.g., 450 nm). The half-maximal effective concentration (EC50) is calculated from the resulting binding curves.
Pseudovirus Neutralization Assay
This assay measures the ability of an antibody to inhibit viral entry mediated by the Ebolavirus GP. It utilizes a safe, replication-deficient viral vector (e.g., VSV or lentivirus) expressing the GP of a specific Ebolavirus strain and a reporter gene (e.g., luciferase or GFP).
Protocol:
-
Antibody Dilution: Monoclonal antibodies are serially diluted in cell culture medium in a 96-well plate.
-
Virus Incubation: A fixed amount of pseudovirus is added to each well containing the diluted antibody and incubated for 1 hour at 37°C to allow for antibody-virus binding.
-
Cell Infection: Target cells (e.g., Vero E6) are added to the antibody-virus mixture.
-
Incubation: The plates are incubated for 24-48 hours at 37°C to allow for viral entry and reporter gene expression.
-
Signal Quantification: Depending on the reporter gene, the signal is quantified. For luciferase, a lysis buffer and luciferase substrate are added, and luminescence is measured. For GFP, fluorescence is measured.
-
Data Analysis: The percentage of neutralization is calculated relative to control wells with no antibody. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
Western Blot Analysis
Western blotting is used to determine if an antibody recognizes a linear or conformational epitope on the GP.
Protocol:
-
Protein Separation: Recombinant Ebolavirus GPs are denatured and separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with the primary monoclonal antibody.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system. Detection of a band indicates that the antibody recognizes a linear epitope[3].
Visualizing Experimental Workflows and Biological Interactions
The following diagrams illustrate the general workflow for assessing antibody cross-reactivity and the mechanism of Ebolavirus entry and antibody neutralization.
Caption: Workflow for characterizing cross-reactive antibodies.
Caption: Ebolavirus entry and antibody neutralization mechanism.
References
- 1. Achieving cross-reactivity with pan-ebolavirus antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Development and Characterization of Broadly Cross-reactive Monoclonal Antibodies Against All Known Ebolavirus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. A broadly-neutralizing antibody against Ebolavirus glycoprotein that potentiates the breadth and neutralization potency of other antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent neutralizing monoclonal antibodies against Ebola virus isolated from vaccinated donors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Neutralizing Epitopes on Ebola Virus Glycoprotein (EBOV-GP)
For Researchers, Scientists, and Drug Development Professionals
The Ebola virus (EBOV) glycoprotein (GP) is the sole viral protein responsible for mediating entry into host cells, making it the primary target for neutralizing antibodies and vaccine development. A comprehensive understanding of the neutralizing epitopes on EBOV-GP is crucial for the rational design of effective countermeasures. This guide provides a comparative overview of key neutralizing epitopes, the antibodies that target them, and the experimental data supporting their characterization.
Key Neutralizing Epitopes on EBOV-GP
The EBOV-GP is a trimer of heterodimers, with each monomer consisting of a GP1 and GP2 subunit. Neutralizing epitopes have been identified on various domains of the GP, each with distinct mechanisms of action. The primary sites of vulnerability include the GP base , the glycan cap , the receptor-binding site (RBS) , and the internal fusion loop (IFL) .
Data Presentation: Comparative Analysis of Neutralizing Antibodies
The following tables summarize the quantitative data for a selection of well-characterized monoclonal antibodies (mAbs) targeting different epitopes on EBOV-GP.
Table 1: Neutralization Potency of Anti-EBOV-GP Monoclonal Antibodies
| Antibody | Epitope Region | Target Virus | Assay | IC50 (nM) | Reference |
| KZ52 | GP Base | EBOV | PRNT | ~1.0 | [1] |
| 16F6 | GP Base | SUDV | PRNT | Not specified | [2] |
| c2G4 (ZMapp) | GP Base | EBOV | Pseudovirus | ~0.1 | [3] |
| c4G7 (ZMapp) | GP Base | EBOV | Pseudovirus | ~0.05 | [3] |
| mAb114 | RBS / Glycan Cap | EBOV | rVSV | 1.55 | [4] |
| 1A2 | RBS / Glycan Cap | EBOV | rVSV | 0.48 | [4] |
| c13C6 (ZMapp) | Glycan Cap | EBOV | Pseudovirus | ~0.5 | [3] |
| ADI-15878 | Fusion Loop | Pan-Ebolavirus | rVSV | ~0.1-1.0 | [5] |
| CA45 | Fusion Loop | Pan-Ebolavirus | Not specified | Not specified | [6] |
| 2G1 | GP1/GP2 Interface | Pan-Ebolavirus | Pseudovirus | ~0.01-0.1 | [7] |
Table 2: Binding Affinity of Anti-EBOV-GP Monoclonal Antibodies
| Antibody | Epitope Region | Ligand | Method | KD (nM) | Reference |
| KZ52 | GP Base | EBOV GP | SPR | ~5-10 | [8] |
| c2G4 (ZMapp) | GP Base | EBOV GP | BLI | ~0.1 | [9] |
| c4G7 (ZMapp) | GP Base | EBOV GP | BLI | ~0.05 | [9] |
| mAb114 | RBS / Glycan Cap | EBOV GP | BLI | <1.0 x 10-3 | [4] |
| 1A2 | RBS / Glycan Cap | EBOV GP | BLI | <1.0 x 10-3 | [4] |
| c13C6 (ZMapp) | Glycan Cap | EBOV GP | BLI | ~0.2 | [9] |
| ADI-15878 | Fusion Loop | EBOV GP | Not specified | Not specified | [5] |
Table 3: Key Epitope Residues for Select Neutralizing Antibodies
| Antibody | Epitope Region | Key Residues | Reference |
| KZ52 | GP Base | GP1: 42-43; GP2: 505-514, 549-556 | [1] |
| 226/8.1 | Cathepsin Cleavage Site | GP1: 134, 194, 199 | [1][10] |
| c2G4 (ZMapp) | GP Base | Q508 | [3] |
| c4G7 (ZMapp) | GP Base | Q508 | [3] |
| mAb114 | RBS / Glycan Cap | Overlaps with NPC1 binding site | [8] |
| 1A2 | RBS / Glycan Cap | GP1: 114–120, 144–148, 221–231 | [4] |
| ADI-15878 | Fusion Loop | G528 | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of EBOV-GP neutralizing epitopes.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding
Objective: To determine the binding specificity and relative affinity of antibodies to EBOV-GP.
Methodology:
-
Coating: 96-well microtiter plates are coated with a purified recombinant EBOV-GP or a specific GP domain (e.g., GPdTM, sGP) at a concentration of 100 ng/well in phosphate-buffered saline (PBS) and incubated overnight at 4°C.[11]
-
Blocking: The plates are washed with PBS containing 0.05% Tween 20 (PBST) and then blocked with a blocking buffer (e.g., 1-3% Bovine Serum Albumin (BSA) or skim milk in PBS) for 1-3 hours at room temperature to prevent non-specific binding.[11][12]
-
Antibody Incubation: Serially diluted antibody samples are added to the wells and incubated for 1-2 hours at room temperature or 37°C.[11]
-
Detection: After washing with PBST, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody's species and isotype is added and incubated for 1 hour.[11]
-
Substrate Addition: The plates are washed again, and a chromogenic substrate (e.g., TMB) is added. The enzymatic reaction produces a colored product.[11]
-
Measurement: The reaction is stopped with an acid solution, and the optical density (OD) is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The OD values are proportional to the amount of bound antibody.[11]
Plaque Reduction Neutralization Test (PRNT)
Objective: To quantify the titer of neutralizing antibodies in a sample by measuring the reduction in viral plaques.
Methodology:
-
Serum Dilution: Test serum samples are serially diluted in a cell culture medium.[13]
-
Virus-Antibody Incubation: A known amount of infectious EBOV (or a recombinant virus expressing EBOV-GP, such as rVSV-EBOV-GP) is mixed with each serum dilution and incubated for 1 hour at 37°C to allow antibodies to neutralize the virus.[14]
-
Infection of Cells: The virus-antibody mixtures are then added to confluent monolayers of susceptible cells (e.g., Vero E6 cells) in 6-well plates and incubated for another hour to allow for viral adsorption.[14]
-
Overlay: The inoculum is removed, and the cell monolayers are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus, leading to the formation of localized plaques.[13][15]
-
Incubation: The plates are incubated for several days (e.g., 7 days for live EBOV) at 37°C in a CO2 incubator to allow for plaque development.[14]
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.[13][14]
-
Titer Calculation: The neutralizing antibody titer (e.g., PRNT50) is defined as the reciprocal of the highest serum dilution that results in a 50% or greater reduction in the number of plaques compared to the virus control (no antibody).[16]
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To measure the real-time binding kinetics (association and dissociation rates) and affinity of antibody-antigen interactions.
Methodology:
-
Sensor Chip Preparation: One of the interacting molecules (the ligand, e.g., EBOV-GP) is immobilized on the surface of a sensor chip.[17][18]
-
Analyte Injection: The other molecule (the analyte, e.g., the antibody) is flowed over the sensor chip surface at various concentrations in a continuous stream of buffer.[17]
-
Association Phase: As the analyte binds to the immobilized ligand, the refractive index at the sensor surface changes, which is detected in real-time and recorded as an increase in the SPR signal (measured in Resonance Units, RU).[19]
-
Dissociation Phase: After the injection of the analyte, the buffer is flowed over the chip, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.[19]
-
Data Analysis: The resulting sensorgram (a plot of RU versus time) is fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka), which is a measure of binding affinity.[17]
Mandatory Visualization
EBOV Entry and Neutralization Mechanisms
The following diagram illustrates the entry pathway of the Ebola virus into a host cell and highlights the stages at which neutralizing antibodies targeting different epitopes can interfere with this process.
Caption: EBOV entry pathway and points of antibody neutralization.
Experimental Workflow for Epitope Mapping and Antibody Characterization
This diagram outlines a typical workflow for identifying and characterizing neutralizing antibodies and their epitopes on EBOV-GP.
Caption: Workflow for neutralizing antibody discovery and epitope mapping.
Logical Relationship of EBOV-GP Domains and Epitopes
This diagram illustrates the relationship between the different domains of the EBOV-GP monomer and the location of the major neutralizing epitope regions.
Caption: Domain organization and major neutralizing epitopes of EBOV-GP.
References
- 1. Neutralizing Ebolavirus: structural insights into the envelope glycoprotein and antibodies targeted against it - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for Differential Neutralization of Ebolaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Binding to Ebola Virus Glycoprotein by the ZMapp, ZMAb, and MB-003 Cocktail Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The evolution and determinants of neutralization of potent head-binding antibodies against Ebola virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis of Broad Ebolavirus Neutralization by a Human Survivor Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prominent Neutralizing Antibody Response Targeting the Ebolavirus Glycoprotein Subunit Interface Elicited by Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. Structures of Ebola Virus GP and sGP in Complex with Therapeutic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Protective Epitopes on Ebola Virus Glycoprotein at the Single Amino Acid Level by Using Recombinant Vesicular Stomatitis Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Development of an Enzyme-Linked Immunosorbent Assay to Determine the Expression Dynamics of Ebola Virus Soluble Glycoprotein during Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 14. High degree of correlation between Ebola virus BSL-4 neutralization assays and pseudotyped VSV BSL-2 fluorescence reduction neutralization test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sitesv2.anses.fr [sitesv2.anses.fr]
- 16. academic.oup.com [academic.oup.com]
- 17. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
- 18. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 19. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
Efficacy of different Ebov-GP-based vaccine platforms
A Comparative Guide to the Efficacy of Ebolavirus Glycoprotein (EBOV-GP)-Based Vaccine Platforms
The Zaire ebolavirus (EBOV) glycoprotein (GP) is the primary target for neutralizing antibodies and is therefore the central immunogen in virtually all leading Ebola vaccine candidates.[1][2][3][4] The urgent need for effective vaccines, underscored by the devastating 2013–2016 West African epidemic, has accelerated the development and clinical testing of multiple vaccine platforms.[5][6] This guide provides a comparative analysis of the efficacy of different EBOV-GP-based vaccine platforms, supported by experimental data from preclinical and clinical studies.
Viral Vector Vaccine Platforms
Viral vector vaccines use a harmless or attenuated virus (the vector) to deliver the genetic code for the EBOV GP antigen into host cells, stimulating a robust immune response.[6]
Recombinant Vesicular Stomatitis Virus (rVSV)
The rVSV-ZEBOV vaccine (Ervebo®) is a replication-competent vector where the native VSV glycoprotein is replaced by the EBOV GP.[2][5][6] This platform has demonstrated remarkable efficacy and is the first Ebola vaccine to receive FDA approval.[6]
Efficacy and Immunogenicity:
-
Clinical Efficacy: A phase III ring vaccination trial in Guinea showed 100% efficacy in preventing EVD in individuals vaccinated immediately.[6][7] In the 2018-2020 DRC outbreak, the vaccine demonstrated a real-world effectiveness of approximately 97.5% at stopping EBOV transmission.[6][8]
-
Preclinical Efficacy: In non-human primates (NHPs), a single intramuscular dose provides complete protection against lethal EBOV challenge when administered 7 to 28 days prior.[9] The vaccine also shows partial post-exposure efficacy, with 50% of rhesus macaques surviving a lethal challenge when the vaccine was administered 30 minutes after exposure.[5]
-
Immune Response: The vaccine induces high titers of EBOV-GP-specific IgG and neutralizing antibodies within 14-28 days of a single dose.[5][9][10] These antibody responses have been shown to be durable for at least two years.[6] It also induces EBOV-GP-specific CD8+ T cells.[9] A key advantage is the rapid onset of protection.[5]
Adenovirus-Based Vectors (rAd)
These are typically non-replicating vectors. To circumvent pre-existing immunity to common human adenovirus serotypes, platforms using chimpanzee adenovirus (ChAd3) or rare human serotypes (Ad26, Ad5) have been developed.[6][10][11]
-
ChAd3-EBO-Z: Developed by NIAID and GSK, this vaccine uses a chimpanzee adenovirus vector.[6][12] Phase I/II trials showed it to be safe and immunogenic, particularly when followed by a booster dose of a Modified Vaccinia Ankara (MVA) vector (MVA-BN-Filo).[6] Antibody responses after a single ChAd3 dose were comparable to rVSV-ZEBOV at 4 weeks but were less durable at 12 months without the MVA boost.[6]
-
Ad26.ZEBOV and MVA-BN-Filo (Zabdeno®/Mvabea®): This is a two-dose, prime-boost regimen. The first dose (Zabdeno) uses a human Ad26 vector, and the second dose (Mvabea), given about 8 weeks later, uses an MVA vector.[6] This regimen has been shown to induce strong and durable humoral responses in clinical trials.[6] Preclinical studies in NHPs demonstrated full protection against lethal EBOV challenge.[6]
-
Ad5-EBOV: While showing 100% efficacy in NHPs with a single high dose, its utility in humans is hampered by widespread pre-existing immunity to the Ad5 vector, which can significantly reduce humoral and T-cell responses.[10] High doses can help mitigate this effect but may increase reactogenicity.[10]
Nucleic Acid Vaccine Platforms
Nucleic acid vaccines introduce the genetic material (DNA or mRNA) encoding the EBOV-GP, allowing host cells to produce the antigen and trigger an immune response. They are known for their safety, stability, and potential for rapid development.[13][14]
DNA Vaccines
DNA vaccines consist of a plasmid containing the gene for EBOV-GP.[13][14] To enhance immunogenicity, they often require specialized delivery methods like electroporation (EP).[14][15]
Efficacy and Immunogenicity:
-
Preclinical Efficacy: In cynomolgus macaques, a three-dose regimen of a synthetic EBOV-GP DNA vaccine delivered via intramuscular injection with electroporation (IM-EP) provided 100% protection against lethal EBOV-Makona challenge.[15] Strong and durable antibody and T-cell responses were observed for over a year.[13][15]
-
Clinical Data: A phase I trial of an intradermally delivered DNA vaccine (INO-4212) showed 100% seroconversion after two doses, a significant improvement over intramuscular administration.[16] The addition of a plasmid encoding IL-12 as an adjuvant also enhanced seroreactivity.[16]
-
Prime-Boost Strategy: DNA vaccines have shown promise as a priming agent. A DNA prime followed by an rAd5-GP boost protected 100% of NHPs from lethal challenge, with protection correlating to antibody levels and CD8+ T-cell responses.[17]
mRNA Vaccines
mRNA vaccines, encapsulated in lipid nanoparticles (LNPs) for delivery, have emerged as a highly effective platform. They are safe, easily produced, and highly immunogenic.[18]
Efficacy and Immunogenicity:
-
Preclinical Efficacy: In guinea pigs, two intramuscular doses of an LNP-formulated mRNA vaccine encoding EBOV-GP induced robust EBOV-specific IgG and neutralizing antibody responses, providing 100% protection against lethal EBOV infection.[18][19]
Virus-Like Particle (VLP) and Subunit Vaccines
These platforms use non-infectious components of the virus to stimulate an immune response, offering a high safety profile.
Virus-Like Particle (VLP) Vaccines
VLPs are multi-protein structures that mimic the conformation of authentic virus particles but lack genetic material, making them non-infectious.[1] For Ebola, VLPs typically consist of the GP and the matrix protein VP40.[1][20]
Efficacy and Immunogenicity:
-
Preclinical Efficacy: In rodent models, vaccination with VLPs composed of GP and VP40 resulted in 100% protection from lethal EBOV infection.[1] A three-dose regimen of VLPs containing GP, VP40, and nucleoprotein (NP) protected NHPs against lethal challenge.[1][14] Protection is believed to be primarily dependent on the GP-induced humoral response.[1]
Recombinant Subunit Protein Vaccines
This approach uses a purified EBOV GP protein, often with an adjuvant to enhance the immune response.
Efficacy and Immunogenicity:
-
Clinical Data: A phase 1 trial of a recombinant EBOV GP nanoparticle vaccine with a Matrix-M adjuvant was well tolerated.[21] A two-dose regimen with the adjuvant induced a rapid and robust increase in anti-EBOV GP IgG titers, which were sustained for one year.[21]
Quantitative Comparison of EBOV-GP Vaccine Platforms
| Vaccine Platform | Candidate(s) | Key Feature | Protection in NHPs (Single Dose) | Protection in NHPs (Prime-Boost) | Key Immune Correlate | Clinical Status |
| rVSV | rVSV-ZEBOV (Ervebo®) | Replication-competent, rapid protection | 100% protection[9] | N/A (single-dose regimen) | Antibodies[22] | FDA Approved[6] |
| Adenovirus | Ad26.ZEBOV/MVA-BN-Filo | Heterologous prime-boost | Not typically single dose | 100% protection[6] | Antibodies, T-cells | Approved in Europe |
| Adenovirus | ChAd3-EBO-Z | Chimpanzee vector to avoid pre-existing immunity | Partially protective | 100% with MVA boost[11] | Antibodies, T-cells | Phase III Trials |
| DNA Vaccine | INO-4212 | Requires electroporation for optimal delivery | Not typically single dose | 100% (3 doses)[15] | Antibodies, T-cells | Phase I Trials[16] |
| mRNA Vaccine | LNP-encapsulated mRNA | Rapid development, high immunogenicity | Data not available | 100% in Guinea Pigs (2 doses)[18] | Neutralizing Antibodies | Preclinical[18] |
| VLP Vaccine | GP/VP40 VLPs | Mimics virus structure, high safety | Not typically single dose | 100% (3 doses)[1] | Antibodies | Preclinical[1] |
| Subunit Protein | GP Nanoparticle + Matrix-M | High safety, requires adjuvant | Not typically single dose | High immunogenicity (2 doses)[21] | Antibodies | Phase I Trials[21] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing efficacy data across different studies.
Vaccine Administration and Animal Models
-
Non-Human Primates (NHPs): Cynomolgus or rhesus macaques are the gold standard for EBOV vaccine testing as the disease progression closely resembles that in humans.[1]
-
Vaccination: Typically administered intramuscularly (IM). Doses vary by platform, for instance, 1x10¹⁰ or 1x10¹¹ viral particles for adenovirus vectors or 2x10⁷ PFU for rVSV vectors.[5][10][17] DNA vaccines are often delivered IM followed by electroporation.[15]
-
Challenge: Animals are typically challenged 4-8 weeks post-vaccination via IM injection with a target dose of 1000 plaque-forming units (PFU) of a lethal EBOV strain (e.g., Zaire ebolavirus, Makona variant).[15][23]
-
-
Rodent Models: Mice and guinea pigs are used for initial screening and immunogenicity studies, often requiring a mouse- or guinea pig-adapted EBOV strain for lethal challenge.[18][24][25]
Immunological Assays
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the titers of EBOV GP-specific binding antibodies (e.g., IgG) in serum samples.[5][16]
-
Plaque Reduction Neutralization Test (PRNT): A functional assay to measure the concentration of neutralizing antibodies in serum that can prevent EBOV infection of cultured cells (e.g., Vero-E6 cells).[19] Pseudovirion-based neutralization assays are also commonly used for higher throughput and safety.[26]
-
Enzyme-Linked Immunospot (ELISPOT) Assay: Used to measure the frequency of antigen-specific T cells that secrete cytokines (e.g., IFN-γ) upon stimulation with EBOV GP-derived peptides.[15]
-
Intracellular Cytokine Staining (ICS): A flow cytometry-based method to characterize the phenotype and function of EBOV GP-specific T cells (e.g., CD4+ and CD8+) by detecting cytokine production (e.g., IFN-γ, TNF-α, IL-2) at the single-cell level.[15][27]
Visualizations
Caption: General workflow for preclinical evaluation of EBOV vaccine efficacy in non-human primates.
Caption: Simplified signaling pathway for inducing adaptive immunity via a viral vector vaccine.
References
- 1. Ebola virus vaccines: an overview of current approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Immunogenicity and Efficacy of Poxvirus-Based Vaccine Candidates against Ebola Virus Expressing GP and VP40 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ebola vaccines in clinical trial: The promising candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The vesicular stomatitis virus-based Ebola virus vaccine: From concept to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current state of Ebola virus vaccines: A snapshot - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and effectiveness of an rVSV-vectored vaccine in preventing Ebola virus disease: final results from the Guinea ring vaccination, open-label, cluster-randomised trial (Ebola Ça Suffit!) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Therapeutic vaccination strategies against EBOV by rVSV-EBOV-GP: the role of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical development of Ebola vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. A Replicating Single-Cycle Adenovirus Vaccine Against Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Ebola Virus Disease Vaccines: Development, Current Perspectives & Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Frontiers | Ebola-GP DNA Prime rAd5-GP Boost: Influence of Prime Frequency and Prime/Boost Time Interval on the Immune Response in Non-human Primates [frontiersin.org]
- 18. Modified mRNA-Based Vaccines Elicit Robust Immune Responses and Protect Guinea Pigs From Ebola Virus Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. mdpi.com [mdpi.com]
- 21. Ebola virus vaccine(Novavax, Inc.) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 22. Ebola Virus Glycoprotein Domains Associated with Protective Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Durability of Immunogenicity and Protection of rVSV∆G-ZEBOV-GP Vaccine in a Nonhuman Primate EBOV Challenge Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. | BioWorld [bioworld.com]
- 26. Safety and Immunogenicity of DNA Vaccines Encoding Ebolavirus and Marburgvirus Wild-Type Glycoproteins in a Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchexperts.utmb.edu [researchexperts.utmb.edu]
A Comparative Guide to Small Molecule Inhibitors of Ebola Virus Glycoprotein (EBOV-GP)
For Researchers, Scientists, and Drug Development Professionals
The Ebola virus (EBOV) glycoprotein (GP) is a critical component for viral entry into host cells, making it a prime target for antiviral therapeutics. EBOV-GP mediates attachment to the cell surface, endocytosis, and subsequent fusion of the viral and host membranes, releasing the viral genome into the cytoplasm. This guide provides a comparative analysis of selected small molecule inhibitors that target EBOV-GP, supported by experimental data and detailed methodologies to aid in the evaluation and development of potent anti-Ebola agents.
Comparative Efficacy of EBOV-GP Inhibitors
Several small molecules, many of which are FDA-approved drugs repurposed for antiviral activity, have been identified as inhibitors of EBOV-GP-mediated entry. These compounds often function by directly binding to the GP, inducing conformational changes that prevent the fusion process. Below is a summary of their in vitro efficacy.
| Inhibitor | Type | Target/Mechanism of Action | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Binding Affinity (Kd) |
| Toremifene | Selective Estrogen Receptor Modulator (SERM) | Binds to a pocket between GP1 and GP2, destabilizing the prefusion state and inhibiting membrane fusion.[1][2][3][4] | ~9.8 (IC50) | >100 | >10.2 | 16 µM[4] |
| Sertraline | Selective Serotonin Reuptake Inhibitor (SSRI) | Interacts with the same GP pocket as Toremifene, destabilizing the protein and blocking viral entry after internalization.[4][5] | ~5.0 (EC50)[5] | >50 | >10 | 0.95 mM[4] |
| Benztropine | Muscarinic Receptor Antagonist | Binds within the GP1-GP2 cavity, inhibiting a step after initial attachment but before membrane fusion.[4][5] | 2.6 - 3.7 (IC50/EC50)[5][6] | >50 | >13.5 | 1.3 mM[4] |
| MBX2254 | Sulfonamide-based compound | Inhibits the interaction between EBOV-GP and the host receptor Niemann-Pick C1 (NPC1).[7] | ~0.28 (IC50)[7] | >50[7] | >178 | Not Reported |
Signaling Pathways and Experimental Workflows
EBOV-GP Mediated Viral Entry and Inhibition
Ebola virus entry is a multi-step process initiated by the GP protein. The virus first attaches to various factors on the host cell surface and is then internalized into endosomes, primarily through macropinocytosis.[8][9][10] Within the acidic environment of the late endosome, host proteases, such as Cathepsin B and L, cleave the GP1 subunit.[11][12] This cleavage primes GP to bind to its intracellular receptor, Niemann-Pick C1 (NPC1).[7][13] The interaction with NPC1, along with other factors, triggers a conformational change in the GP2 subunit, leading to the fusion of the viral envelope with the endosomal membrane and the release of the viral nucleocapsid into the cytoplasm.[9][14] The inhibitors discussed, such as Toremifene, Sertraline, and Benztropine, bind to a conserved hydrophobic pocket at the interface of the GP1 and GP2 subunits, destabilizing this prefusion conformation and prematurely triggering the fusion machinery, thus preventing successful entry.[1][4]
Caption: EBOV-GP mediated entry pathway and point of inhibition.
Workflow for Validation of EBOV-GP Inhibitors
The identification and validation of small molecule inhibitors for EBOV-GP typically follow a structured experimental pipeline. This process begins with a high-throughput screen (HTS) of compound libraries using a safe and manageable system, such as pseudotyped viruses. Hits from the primary screen are then subjected to a series of secondary and tertiary assays to confirm their activity, determine their potency and toxicity, and elucidate their mechanism of action.
Caption: General experimental workflow for inhibitor validation.
Experimental Protocols
Pseudotyped Virus Entry Assay
This assay is a primary tool for screening and quantifying the activity of entry inhibitors in a BSL-2 environment. It utilizes a replication-defective viral core (e.g., from HIV-1 or VSV) that is "pseudotyped" with EBOV-GP on its surface and carries a reporter gene, such as luciferase.[7][15]
Methodology:
-
Pseudovirus Production: Co-transfect 293T cells with three plasmids:
-
A plasmid encoding the viral core proteins (e.g., HIV-1 Gag-Pol).
-
A plasmid containing a reporter gene flanked by viral packaging signals (e.g., pNL4-3-Luc-R-E-).
-
A plasmid expressing the EBOV glycoprotein (EBOV-GP).
-
-
Virus Harvest: After 48-72 hours, collect the cell culture supernatant containing the pseudotyped viral particles. Clarify the supernatant by centrifugation and filtration (0.45 µm filter).
-
Inhibition Assay:
-
Seed target cells (e.g., Vero E6 or 293T) in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours.
-
Add the pseudovirus-containing supernatant to the wells.
-
Incubate for 48-72 hours to allow for viral entry and reporter gene expression.
-
-
Readout: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.
-
Data Analysis: Normalize the reporter signal to a no-drug control. Calculate the IC50 value, which is the compound concentration that inhibits viral entry by 50%, by fitting the data to a dose-response curve.[16]
Cytotoxicity Assay (MTT/CTG)
This assay is performed in parallel with the entry assay to determine if the observed inhibition is due to a specific antiviral effect or simply to compound-induced cell death.[17][18]
Methodology:
-
Cell Plating: Seed the same target cells used in the entry assay into a 96-well plate at the same density.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells, mirroring the concentrations used in the antiviral assay.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Viability Reagent Addition:
-
For MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
For CTG (CellTiter-Glo) Assay: Add the CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Readout:
-
MTT: Solubilize the formazan crystals with a solvent (e.g., DMSO or isopropanol) and measure the absorbance at ~570 nm.
-
CTG: Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the results to a no-drug control. Calculate the CC50 value, the compound concentration that reduces cell viability by 50%.[16]
Time-of-Addition Assay
This assay helps to pinpoint the stage of the viral lifecycle that is blocked by the inhibitor.
Methodology:
-
Infection Setup: Synchronize infection by pre-chilling cells and virus at 4°C, allowing attachment but not entry. After an attachment period, wash the cells and shift the temperature to 37°C to initiate entry.
-
Compound Addition: Add the inhibitor at a fixed, effective concentration at different time points relative to the temperature shift (e.g., during attachment, immediately after the shift, and at various times post-entry).
-
Readout: After a full replication cycle (e.g., 24-48 hours), quantify the level of infection using a suitable method (e.g., luciferase assay for pseudoviruses or plaque assay for infectious virus).
-
Data Analysis: Plot the percentage of inhibition against the time of addition. If a compound loses its inhibitory effect when added after a certain time point, it indicates that it targets a step at or before that time. For EBOV-GP inhibitors, the block is expected early in the infection cycle.[16]
References
- 1. Toremifene interacts with and destabilizes the Ebola virus glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toremifene interacts with and destabilizes the Ebola virus glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA-Approved Selective Estrogen Receptor Modulators Inhibit Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Identification and Mode of Action of Four Chemically Divergent Drugs against Ebolavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Agents Against Ebola Virus Infection: Repositioning Old Drugs and Finding Novel Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 53 compounds that block Ebola virus-like particle entry via a repurposing screen of approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Ebola virus glycoprotein mediates entry via a non-classical dynamin-dependent macropinocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ebola Virus Entry: From Molecular Characterization to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Ebolavirus glycoprotein structure and mechanism of entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current status of small molecule drug development for Ebola virus and other filoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Ebola virus soluble glycoprotein contributes to viral pathogenesis by activating the MAP kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Ebola Virus Inhibitors Targeting GP2 Using Principles of Molecular Mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Ebola Virus Entry by Using Pseudotyped Viruses: Identification of Receptor-Deficient Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assays for the Identification of Novel Antivirals against Bluetongue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
A Tale of Two States: Unraveling the Structural Dynamics of Ebola Virus Glycoprotein
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The Ebola virus (EBOV), a member of the Filoviridae family, is the causative agent of a severe and often fatal hemorrhagic fever. Central to its life cycle is the envelope glycoprotein (GP), the sole viral protein on the virion surface. EBOV-GP is a class I viral fusion protein that mediates attachment to host cells, fusion of the viral and host membranes, and ultimately, the entry of the viral genome into the cytoplasm. This process is orchestrated by a dramatic conformational change in the GP structure, transitioning from a metastable pre-fusion state to a highly stable post-fusion state. Understanding the intricacies of these two conformations is paramount for the development of effective vaccines and antiviral therapeutics.
This guide provides a comprehensive comparative structural analysis of the pre-fusion and post-fusion states of EBOV-GP, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the associated molecular processes.
At a Glance: Pre-fusion vs. Post-fusion EBOV-GP
The transition from the pre-fusion to the post-fusion conformation is a complex, multi-step process triggered by environmental cues within the host cell's endosome. This transformation is essential for the virus to breach the host cell membrane and initiate infection.
| Feature | Pre-fusion EBOV-GP | Post-fusion EBOV-GP | Reference(s) |
| Overall Shape | Chalice-like trimer | Elongated, rod-like six-helix bundle (6HB) | [1] |
| Dimensions | ~95 Å x 95 Å x 70 Å | Significantly more elongated | [1] |
| Subunit Composition | Trimer of GP1-GP2 heterodimers | Primarily composed of the refolded GP2 subunit | [1][2] |
| GP1 Subunit Role | Forms the "chalice bowl", shields the fusion machinery, and contains the receptor-binding site | Dissociates or undergoes a major rearrangement to expose GP2 | [1][2] |
| GP2 Subunit Role | Wraps around the base of the GP1 chalice in a metastable state | Forms the highly stable six-helix bundle (6HB) that drives membrane fusion | [1][2] |
| Fusion Loop | Sequestered at the interface of GP1 and GP2 subunits | Exposed and inserted into the host cell membrane | [3] |
| Receptor Binding | The receptor-binding site on GP1 is initially shielded by a glycan cap and mucin-like domain. After cleavage by cathepsins in the endosome, it is exposed to bind to the endosomal receptor NPC1.[4] | N/A (occurs post-receptor binding) | [4] |
| Stability | Metastable, primed for conformational change | Highly stable, low-energy state | [1] |
| Binding Affinity to NPC1 (cleaved GP) | Kd of about 100 μM | N/A | [5] |
The Fusion Cascade: A Step-by-Step Visualization
The entry of the Ebola virus into a host cell is a highly regulated process that involves a series of molecular events. This signaling pathway culminates in the fusion of the viral and endosomal membranes, releasing the viral genetic material into the cytoplasm.
Deconstructing the Science: Experimental Protocols
The structural elucidation of EBOV-GP in its pre- and post-fusion states has been made possible through sophisticated biophysical techniques, primarily cryo-electron microscopy (cryo-EM) and X-ray crystallography. Below are generalized protocols that outline the key steps involved in these experimental workflows.
Expression and Purification of Recombinant EBOV-GP
The production of sufficient quantities of pure, properly folded EBOV-GP is a critical prerequisite for structural studies.[6][7]
-
Gene Synthesis and Cloning: A gene encoding the EBOV-GP ectodomain (lacking the transmembrane and cytoplasmic tail regions) is synthesized with codon optimization for expression in mammalian cells. This gene is then cloned into a suitable mammalian expression vector, often with a C-terminal tag (e.g., His-tag, Strep-tag) to facilitate purification.
-
Transient Transfection: High-density suspension cultures of mammalian cells (e.g., HEK293 or CHO cells) are transiently transfected with the expression plasmid.
-
Protein Expression and Harvesting: The cells are cultured for several days to allow for protein expression. The secreted glycoprotein is then harvested from the cell culture supernatant.
-
Affinity Chromatography: The supernatant is clarified and passed over an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Strep-Tactin for Strep-tagged proteins). The bound GP is then eluted.
-
Size-Exclusion Chromatography: To obtain a homogenous sample of trimeric GP, the eluate from the affinity chromatography step is further purified by size-exclusion chromatography. This step separates properly folded trimers from aggregates and monomers.
-
Quality Control: The purity and integrity of the purified protein are assessed by SDS-PAGE and Western blotting.
Cryo-Electron Microscopy (Cryo-EM) Workflow
Cryo-EM has been instrumental in visualizing the native, fully glycosylated structure of EBOV-GP.
-
Grid Preparation: A small aliquot of the purified EBOV-GP sample is applied to an electron microscopy grid. The grid is then rapidly plunged into liquid ethane, which vitrifies the sample, preserving the native structure of the protein in a thin layer of amorphous ice.
-
Data Collection: The vitrified grids are loaded into a transmission electron microscope (TEM) equipped with a cryo-stage. A large number of images (micrographs) are automatically collected at different tilt angles.
-
Image Processing:
-
Motion Correction: The collected movies are processed to correct for beam-induced motion.
-
Contrast Transfer Function (CTF) Estimation: The CTF of the microscope is determined and corrected for each micrograph.
-
Particle Picking: Individual EBOV-GP particles are identified and selected from the micrographs.
-
2D Classification: The selected particles are classified into different 2D classes to remove noise and select for homogenous populations.
-
3D Reconstruction: An initial 3D model is generated, and the 2D class averages are used to reconstruct a 3D density map of the EBOV-GP trimer. This map is then refined to high resolution.
-
-
Model Building and Refinement: An atomic model of EBOV-GP is built into the final 3D density map and refined to fit the experimental data.
X-ray Crystallography Workflow
X-ray crystallography has provided the first high-resolution structures of the EBOV-GP core.
-
Crystallization: The purified EBOV-GP is screened against a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to identify conditions that promote the formation of well-ordered crystals.
-
Data Collection: The crystals are cryo-cooled in liquid nitrogen and then exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector.
-
Data Processing: The diffraction data are processed to determine the intensities and positions of the diffraction spots. This information is then used to calculate an electron density map of the repeating unit cell of the crystal.
-
Structure Solution and Refinement: The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing. An initial atomic model is built into the electron density map and then refined to improve the fit to the experimental data.
-
Validation: The final atomic model is validated to ensure its stereochemical quality and agreement with the diffraction data.
Conclusion
The structural characterization of the pre-fusion and post-fusion conformations of the Ebola virus glycoprotein has provided invaluable insights into the mechanism of viral entry. This knowledge is being actively leveraged to design novel vaccines that can elicit neutralizing antibodies targeting the metastable pre-fusion state and to develop small-molecule inhibitors that block the conformational changes required for membrane fusion. The continued application of advanced structural biology techniques will undoubtedly uncover further details of this intricate molecular machine, paving the way for the development of broadly effective countermeasures against this deadly pathogen.
References
- 1. Structure of the Ebola virus glycoprotein bound to a human survivor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ebolavirus glycoprotein structure and mechanism of entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Structures of Ebola Virus GP and sGP in Complex with Therapeutic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
A Head-to-Head Comparison of Ebola Virus Glycoprotein (EBOV-GP) Neutralizing Antibodies
For Researchers, Scientists, and Drug Development Professionals
The Ebola virus (EBOV), a member of the Filoviridae family, is the causative agent of a severe and often fatal hemorrhagic fever. The viral surface glycoprotein (GP) is crucial for viral entry into host cells, making it the primary target for neutralizing antibodies and vaccine development. This guide provides a detailed comparison of prominent EBOV-GP neutralizing antibodies, summarizing their performance based on available experimental data.
Overview of EBOV-GP Neutralizing Antibodies
Monoclonal antibodies (mAbs) have emerged as a highly effective therapeutic strategy against Ebola virus disease (EVD). Several mAbs and antibody cocktails have demonstrated significant efficacy in preclinical and clinical studies. These antibodies primarily target three main epitopes on the EBOV-GP: the glycan cap, the GP1/GP2 interface (base), and the receptor-binding site (RBS) on the GP1 subunit head.
This comparison focuses on some of the most well-characterized and clinically relevant neutralizing antibodies and cocktails:
-
mAb114 (Ansuvimab/Ebanga®): A single monoclonal antibody isolated from a human survivor of the 1995 Kikwit Ebola outbreak.[1]
-
REGN-EB3 (Inmazeb®): A cocktail of three human monoclonal antibodies: atoltivimab, maftivimab, and odesivimab.[2][3]
-
ZMapp: A cocktail of three chimeric monoclonal antibodies: c2G4, c4G7, and c13C6.[4][5]
-
KZ52: A human monoclonal antibody isolated from a survivor of the 1995 Kikwit outbreak.[6]
-
Pan-Ebolavirus Antibodies (e.g., 2G1): Antibodies designed to neutralize multiple species of Ebolavirus.[7][8]
Quantitative Performance Comparison
The following tables summarize the in vitro neutralization potency and in vivo protective efficacy of selected EBOV-GP neutralizing antibodies based on published data.
| Antibody/Cocktail | Target Epitope | Virus Strain | Assay | IC50 (µg/mL) | Citation |
| mAb114 (Ansuvimab) | GP1 Head (RBS) | Zaire ebolavirus | Pseudovirus Neutralization | 0.0547 | [9] |
| REGN3479 (from REGN-EB3) | Fusion Loop | Zaire ebolavirus | Pseudovirus Neutralization | 0.0259 | [9] |
| KZ52 | GP1/GP2 Interface (Base) | Zaire ebolavirus | Pseudovirus Neutralization | 0.05 - 0.3 | [10] |
| 1A2 | GP1 Head | Zaire ebolavirus | Pseudovirus Neutralization | 0.00048 (nM) | [7] |
| 1D5 | GP1 Head | Zaire ebolavirus | Pseudovirus Neutralization | 0.00155 (nM) | [7] |
| m8C4 | Glycan Cap | Zaire ebolavirus | VSV-EBOV GP-Luc | ~20 | [11] |
Table 1: In Vitro Neutralization Potency of EBOV-GP Antibodies. IC50 values represent the concentration of antibody required to inhibit 50% of viral activity. Lower values indicate higher potency.
| Antibody/Cocktail | Animal Model | Challenge Virus | Treatment Regimen | Survival Rate (%) | Citation |
| REGN-EB3 | Human (PALM trial) | Zaire ebolavirus | Single IV infusion | 66.5 | [2][10] |
| mAb114 | Human (PALM trial) | Zaire ebolavirus | Single IV infusion | 64.9 | [1][9] |
| ZMapp | Human (PALM trial) | Zaire ebolavirus | Three IV infusions | 48.7 | [9] |
| 5D2, 5E6, 7C9 (mAbs) | Mouse | Mouse-adapted Zaire ebolavirus | 100 µg, 1 day pre-infection | 73-87 | [12] |
| Combination of m8C4 and FVM09 | Mouse | Ebola virus | Not specified | 100 | [13] |
Table 2: In Vivo Protective Efficacy of EBOV-GP Antibodies. Survival rates from preclinical and clinical studies are presented.
Experimental Protocols
Pseudovirus Neutralization Assay (PVNA)
This assay is a common method to determine the neutralizing activity of antibodies in a BSL-2 setting.[14]
-
Pseudovirus Production: Co-transfect HEK293T cells with a plasmid encoding the EBOV-GP and a lentiviral or vesicular stomatitis virus (VSV) backbone plasmid that lacks its native envelope protein and contains a reporter gene (e.g., luciferase or GFP).
-
Antibody Dilution: Prepare serial dilutions of the monoclonal antibody to be tested.
-
Neutralization Reaction: Incubate the pseudovirus particles with the diluted antibodies for 1 hour at 37°C.
-
Infection: Add the antibody-virus mixture to target cells (e.g., Vero E6) and incubate for 48-72 hours.
-
Readout: Measure the reporter gene expression (luciferase activity or GFP fluorescence).
-
IC50 Calculation: The IC50 value is calculated as the antibody concentration that causes a 50% reduction in reporter gene expression compared to the control (virus only).[7]
Plaque Reduction Neutralization Test (PRNT)
This is the gold standard for measuring virus neutralization and requires a BSL-4 facility for live Ebola virus.
-
Virus Preparation: A known titer of live Ebola virus is used.
-
Antibody Dilution: Serial dilutions of the test antibody are prepared.
-
Neutralization: The virus is incubated with the antibody dilutions for 1 hour at 37°C.
-
Infection of Monolayers: The virus-antibody mixtures are added to confluent monolayers of susceptible cells (e.g., Vero E6) in multi-well plates.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells, forming localized plaques.
-
Incubation and Staining: The plates are incubated for several days to allow for plaque formation. The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting: The number of plaques in each well is counted.
-
PRNT50 Calculation: The PRNT50 is the antibody dilution that reduces the number of plaques by 50% compared to the virus control.[7]
Visualizations
EBOV Entry Signaling Pathway
References
- 1. Review: Insights on Current FDA-Approved Monoclonal Antibodies Against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ebola virus glycoprotein mediates entry via a non-classical dynamin-dependent macropinocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Cross-Reactive Monoclonal Antibodies against Ebolavirus Glycoproteins Show Protection in a Murine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic analysis of monoclonal antibodies against Ebola virus GP defines features that contribute to protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. The evolution and determinants of neutralization of potent head-binding antibodies against Ebola virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. Structure of the Inmazeb cocktail and resistance to Ebola virus escape - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neutralizing Antibody Fails to Impact the Course of Ebola Virus Infection in Monkeys | PLOS Pathogens [journals.plos.org]
- 11. Cooperativity Enables Non-neutralizing Antibodies to Neutralize Ebolavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validating In Silico Models of Ebolavirus Glycoprotein-Drug Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Ebolavirus (EBOV) glycoprotein (GP) is a critical component of the viral machinery, mediating entry into host cells and serving as a prime target for therapeutic intervention. In silico modeling has emerged as a powerful tool to accelerate the discovery of potential EBOV-GP inhibitors. This guide provides a comparative overview of various in silico models and the experimental validation that underpins their predictive power, offering a resource for researchers engaged in the fight against this deadly pathogen.
Performance of In Silico Models: A Comparative Analysis
The success of in silico screening is ultimately measured by its ability to identify compounds that demonstrate tangible antiviral activity in experimental settings. The following tables summarize the quantitative data from several studies that have successfully bridged computational predictions with experimental validation.
| In Silico Model | Drug Candidate | Predicted Binding/Activity | Experimental Validation Method | Experimental Result (IC₅₀/EC₅₀) | Reference |
| Structure-Based Virtual Screening (DOCK program) | Compound I01 | Binds to a putative pocket in GP2 | HIV/EBOV-GP pseudotyped virus entry assay | < 5 µM | [1] |
| Structure-Based Virtual Screening (DOCK program) | Compound I49 | Binds to a putative pocket in GP2 | HIV/EBOV-GP pseudotyped virus entry assay | < 5 µM | [1] |
| Structure-Based Virtual Screening (DOCK program) | Compound S31 | Binds to a putative pocket in GP2 | HIV/EBOV-GP pseudotyped virus entry assay | < 5 µM | [1] |
| Structure-Based Virtual Screening (DOCK program) | Compound S03 | Binds to a putative pocket in GP2 | HIV/EBOV-GP pseudotyped virus entry assay | < 10 µM | [1] |
| Structure-Based Virtual Screening (DOCK program) | Compound S33 | Binds to a putative pocket in GP2 | HIV/EBOV-GP pseudotyped virus entry assay | < 10 µM | [1] |
| Structure-Based Virtual Screening (DOCK program) | Compound S36 | Binds to a putative pocket in GP2 | HIV/EBOV-GP pseudotyped virus entry assay | < 10 µM | [1] |
| Structure-Based Virtual Screening (DOCK program) | Compound S49 | Binds to a putative pocket in GP2 | HIV/EBOV-GP pseudotyped virus entry assay | < 10 µM | [1] |
| Structure-Based Docking (Schrödinger suite) | Compound 118a (from TCM database) | Binds to a common cavity between GP1 and GP2 | EBOVpp infection assay | 0.05 ± 0.01 µM (IC₅₀) | [2][3] |
| Structure-Based Docking (Schrödinger suite) | Compound 118 (from TCM database) | Binds to a common cavity between GP1 and GP2 | EBOVpp infection assay | 3.1 ± 0.02 µM (IC₅₀) | [2][3] |
| Structure-Based Docking (Schrödinger suite) | Toremifene (Positive Control) | Binds to a common cavity between GP1 and GP2 | EBOVpp infection assay | 0.09 ± 0.08 µM (IC₅₀) | [2][3] |
| Bayesian Machine Learning Model | Quinacrine | Predicted inhibitor of EBOV replication | In vitro EBOV replication assay | 350 nM (EC₅₀) | [4][5] |
| Bayesian Machine Learning Model | Pyronaridine | Predicted inhibitor of EBOV replication | In vitro EBOV replication assay | 420 nM (EC₅₀) | [4][5] |
| Bayesian Machine Learning Model | Tilorone | Predicted inhibitor of EBOV replication | In vitro EBOV replication assay | 230 nM (EC₅₀) | [4][5] |
| High-Throughput Screening | MBX2254 | Inhibits EBOV entry | HIV-based pseudotyped virus assay | ~0.28 µmol/L (IC₅₀) | [6][7] |
| High-Throughput Screening | MBX2270 | Inhibits EBOV entry | HIV-based pseudotyped virus assay | ~10 µmol/L (IC₅₀) | [6][7] |
Key Experimental Validation Protocols
The validation of in silico predictions relies on robust experimental methodologies. Below are detailed protocols for key assays cited in the validation of EBOV-GP-drug interactions.
Pseudotyped Virus Entry Assay
This assay is a common and safe method to study viral entry mediated by the glycoprotein of a highly pathogenic virus like EBOV, by using a surrogate, replication-deficient viral core.
Objective: To quantify the inhibition of EBOV-GP-mediated viral entry into host cells by a test compound.
Materials:
-
HEK293T cells (or other susceptible cell lines like Vero or A549)
-
Plasmids encoding a viral backbone (e.g., HIV-1 or VSV) lacking its own envelope protein and carrying a reporter gene (e.g., luciferase or GFP).
-
Plasmid encoding the EBOV glycoprotein (GP).
-
Test compounds and controls (e.g., DMSO as a negative control, and a known inhibitor like E64 or toremifene as a positive control).[1][3]
-
Cell culture reagents.
-
Luciferase assay system.
Procedure:
-
Pseudovirus Production: Co-transfect HEK293T cells with the viral backbone plasmid and the EBOV-GP expression plasmid. The cells will produce viral particles pseudotyped with EBOV-GP.
-
Cell Plating: Seed susceptible host cells in 96-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 1 hour) before infection.
-
Infection: Add the EBOV-GP pseudotyped virus to the wells containing the treated cells.
-
Incubation: Incubate the plates for a period that allows for viral entry and reporter gene expression (e.g., 48-72 hours).
-
Quantification: Measure the reporter gene expression. For luciferase, lyse the cells and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the reporter signal to the DMSO control and calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.
AlphaLISA for EBOV-GP and NPC1 Interaction
This assay is used to investigate the direct interaction between the EBOV glycoprotein and its host cell receptor, Niemann-Pick C1 (NPC1), and to screen for inhibitors of this interaction.[6][7]
Objective: To quantify the inhibitory effect of a compound on the binding of EBOV-GP to the C-domain of NPC1.
Materials:
-
Recombinant EBOV-GP and NPC1-domain C.
-
AlphaLISA acceptor and donor beads.
-
Test compounds.
-
Assay buffer.
-
Microplates.
-
AlphaLISA-compatible plate reader.
Procedure:
-
Reaction Setup: In a microplate, mix the recombinant EBOV-GP, NPC1-domain C, and the test compound at various concentrations.
-
Bead Addition: Add the AlphaLISA acceptor beads conjugated to an antibody or tag that binds one of the proteins, and donor beads that bind the other protein.
-
Incubation: Incubate the mixture to allow for protein-protein interaction and bead association.
-
Signal Detection: In the presence of a binding interaction, the donor and acceptor beads are brought into close proximity. Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission. This signal is measured by the plate reader.
-
Data Analysis: A decrease in the AlphaLISA signal in the presence of the compound indicates inhibition of the GP-NPC1 interaction. The IC₅₀ value can be determined from the dose-response curve.
Time-of-Addition Experiment
This experiment helps to pinpoint the stage of the viral life cycle that is inhibited by a drug.
Objective: To determine whether a compound inhibits an early (entry) or late (post-entry) stage of viral infection.
Procedure:
-
Cell Plating: Seed host cells in a multi-well plate.
-
Infection: Infect the cells with EBOV or a pseudovirus.
-
Compound Addition at Different Time Points: Add the test compound at various times relative to the infection: before infection (-1h), at the time of infection (0h), and at different time points after infection (e.g., 2h, 4h, 12h).[7]
-
Incubation: Incubate the cells for a full infection cycle (e.g., 48 hours).
-
Quantification: Measure the viral replication or reporter gene expression.
-
Analysis: If the compound is only effective when added early, it likely targets viral entry. If it remains effective when added at later time points, it likely targets a post-entry step.
Visualizing the Pathways and Processes
Diagrams are essential for illustrating the complex relationships in viral infection and drug discovery workflows.
Caption: Workflow for in silico screening and experimental validation of EBOV-GP inhibitors.
Caption: Simplified signaling pathway of Ebolavirus entry into a host cell.
The successful validation of in silico models through rigorous experimental testing provides a clear pathway for the development of novel therapeutics against Ebolavirus. The integration of computational and experimental approaches is crucial for accelerating the discovery pipeline and identifying potent drug candidates.
References
- 1. Identification of Ebola Virus Inhibitors Targeting GP2 Using Principles of Molecular Mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based in Silico Screening Identifies a Potent Ebolavirus Inhibitor from a Traditional Chinese Medicine Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Machine learning models identify molecules active... | F1000Research [f1000research.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Pathogenicity: A Comparative Guide to Chimeric Viruses with Diverse Ebolavirus Glycoproteins
For Immediate Release
A detailed comparison of chimeric viruses carrying different Ebolavirus glycoproteins (EBOV-GP) reveals critical insights into viral pathogenicity. This guide, intended for researchers, scientists, and drug development professionals, synthesizes experimental data on how variations in the EBOV-GP affect virus virulence and host response. The findings underscore the pivotal role of the glycoprotein in determining the disease-causing potential of these viruses, offering valuable information for the development of vaccines and antiviral therapies.
This comparative guide provides a comprehensive overview of the pathogenicity of various chimeric viruses engineered to express different EBOV-GPs. By leveraging different viral backbones, such as Vesicular Stomatitis Virus (VSV) and Rabies Virus (RABV), or by exchanging glycoproteins between different Ebolavirus species, researchers have been able to dissect the specific contribution of the GP to the overall virulence of the virus. The data presented here, compiled from multiple in vivo studies, highlights key differences in survival rates, viral replication, and tissue tropism associated with specific glycoprotein variants.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies comparing the pathogenicity of chimeric viruses with different EBOV-GPs in animal models.
Table 1: Pathogenicity of Chimeric Vesicular Stomatitis Virus (VSV) Expressing different EBOV-GPs in Mice
| Chimeric Virus | EBOV-GP Variant | Animal Model | Challenge Dose | Survival Rate (%) | Mean Time to Death (Days) | Viral Titer (PFU/g or copies/g) in Liver | Viral Titer (PFU/g or copies/g) in Spleen | Citation(s) |
| rVSV-EBOV-GP | Wild-type Zaire EBOV | IFNAR-/- mice | 10 PFU | 0 | 6-8 | ~10^8 | ~10^8 | [1] |
| rVSV-EBOV-GP-ΔMLD | Zaire EBOV with Mucin-Like Domain deletion | SCID mice | 1 x 10^8 PFU | 18.75 | ~20 | Not Reported | Not Reported | [2][3] |
| rVSV-EBOV-GP | Full-length Zaire EBOV | SCID mice | 1 x 10^8 PFU | 50 | >100 | Not Reported | Not Reported | [2][3] |
| rVSV-EBOV-GP-ΔGCΔMLD | Zaire EBOV with Glycan Cap and Mucin-Like Domain deletion | CD-1 mice | 1000 LD50 | ~16.7 | ~7 | ~10^8 | ~10^8 | [4] |
| rVSV-EBOV-GP | Full-length Zaire EBOV | CD-1 mice | 1000 LD50 | 100 | N/A | Undetectable | ~10^2 | [4] |
Table 2: Pathogenicity of Chimeric Ebolaviruses with Swapped Glycoproteins in Mice
| Chimeric Virus | Viral Backbone | Glycoprotein | Animal Model | Challenge Dose | Survival Rate (%) | Mean Time to Death (Days) | Citation(s) |
| rZEBOV | Zaire ebolavirus | Zaire ebolavirus GP | STAT1-/- mice | 1000 PFU | 0 | 7-9 | [1] |
| rZEBOV-RGP | Zaire ebolavirus | Reston ebolavirus GP | STAT1-/- mice | 1000 PFU | 60 | 10-12 (for non-survivors) | [1] |
| rREBOV | Reston ebolavirus | Reston ebolavirus GP | STAT1-/- mice | 1000 PFU | 100 | N/A | [1] |
| rREBOV-ZGP | Reston ebolavirus | Zaire ebolavirus GP | STAT1-/- mice | 1000 PFU | 100 | N/A | [1] |
Table 3: Pathogenicity of Chimeric Rabies Virus (RABV) Expressing EBOV-GP in Mice
| Chimeric Virus | EBOV-GP Variant | Animal Model | Challenge Dose | Survival Rate (%) | Clinical Signs | Citation(s) |
| RV-GP (replication-competent) | Zaire EBOV | Adult mice (intracerebral) | Not Specified | 100 | Avirulent | [5] |
| RVΔG-GP (replication-deficient) | Zaire EBOV | Adult mice (intracerebral) | Not Specified | 100 | Avirulent | [5] |
| Inactivated RV-GP | Zaire EBOV | Balb/c mice | Not Applicable | 100 (protected from lethal EBOV challenge) | N/A | [5] |
Experimental Protocols
Generation of Chimeric VSV-EBOV-GP Viruses via Reverse Genetics
The generation of recombinant Vesicular Stomatitis Virus (VSV) expressing the Ebola virus glycoprotein (EBOV-GP) is a cornerstone technique for studying GP function and developing vaccine candidates. This process relies on a reverse genetics system.
-
Plasmid Construction: A full-length cDNA clone of the VSV genome is modified by replacing the open reading frame (ORF) of the VSV glycoprotein (G) with the ORF of the desired EBOV-GP variant.[6] This modified genome is cloned into a plasmid under the control of a T7 RNA polymerase promoter. Helper plasmids encoding the VSV nucleoprotein (N), phosphoprotein (P), large protein (L), and the T7 RNA polymerase are also required.[6][7]
-
Cell Culture and Transfection: Baby Hamster Kidney (BHK-21) cells, which are highly susceptible to VSV, are commonly used.[7] The cells are transfected with the plasmid containing the chimeric VSV genome and the helper plasmids.
-
Virus Rescue: The T7 RNA polymerase expressed in the cells transcribes the chimeric VSV genome and the helper protein mRNAs. The translated N, P, and L proteins encapsidate the genomic RNA, forming ribonucleoprotein (RNP) complexes. These RNPs are then transcribed and replicated by the viral polymerase complex, leading to the production of new chimeric virions.
-
Virus Amplification and Titration: The rescued chimeric viruses are harvested from the cell culture supernatant and can be further amplified by infecting fresh cell monolayers. Viral titers are typically determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay on a permissive cell line, such as Vero E6 cells.[8]
In Vivo Pathogenicity Studies in Mouse Models
Animal models are crucial for evaluating the virulence of chimeric viruses. Mouse models, particularly those with compromised immune systems, are frequently used.
-
Animal Models: Immunocompromised mice, such as STAT1 knockout (STAT1-/-) or interferon-alpha/beta receptor knockout (IFNAR-/-) mice, are often used as they are more susceptible to Ebolavirus infection.[1] For some studies, severe combined immunodeficiency (SCID) mice or immunocompetent strains like CD-1 are also utilized.[2][3][4]
-
Virus Inoculation: Mice are typically infected via intraperitoneal (i.p.) or intranasal (i.n.) routes with a defined dose of the chimeric virus, usually quantified in plaque-forming units (PFU) or TCID50.[9]
-
Monitoring: Following infection, animals are monitored daily for clinical signs of illness, such as weight loss, ruffled fur, and lethargy. Survival is recorded over a period of several weeks.
-
Viral Load Quantification: At specific time points post-infection, or upon euthanasia, blood and various organs (e.g., liver, spleen) are collected. Viral load is quantified by determining the amount of viral RNA using quantitative reverse transcription PCR (qRT-PCR) or by measuring infectious virus titers through plaque assays on permissive cell lines.[9][10]
-
Histopathological Analysis: Tissues can be collected, fixed in formalin, and processed for histological examination to assess the extent of tissue damage and inflammation. Immunohistochemistry can be used to detect viral antigens in specific cell types.
Visualizations
Ebola Virus Entry Pathway
The entry of Ebola virus into a host cell is a multi-step process orchestrated by the viral glycoprotein. The following diagram illustrates the key events in this pathway.
Caption: Ebola Virus Entry Pathway.
Experimental Workflow for Comparing Chimeric Virus Pathogenicity
This diagram outlines the typical experimental workflow for generating and comparing the pathogenicity of chimeric viruses expressing different Ebolavirus glycoproteins.
Caption: Chimeric Virus Pathogenicity Workflow.
References
- 1. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 2. Mucin-Like Domain of Ebola Virus Glycoprotein Enhances Selective Oncolytic Actions against Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mucin-Like Domain of Ebola Virus Glycoprotein Enhances Selective Oncolytic Actions against Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ebola Virus Glycoprotein Domains Associated with Protective Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Further characterization of the immune response in mice to inactivated and live rabies vaccines expressing Ebola virus glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rVSVΔG-ZEBOV-GP (also designated V920) recombinant vesicular stomatitis virus pseudotyped with Ebola Zaire Glycoprotein: Standardized template with key considerations for a risk/benefit assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Ebola virus replication kinetics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse models of Ebola virus tolerance and lethality: characterization of CD-1 mice infected with wild-type, guinea pig-adapted, or mouse-adapted virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Humanized Mouse Model of Ebola Virus Disease Mimics the Immune Responses in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Anti-Ebola Virus Glycoprotein Antibodies and the ZMapp™ Cocktail
For Immediate Release
This guide provides a detailed comparison of emerging monoclonal antibody therapeutics for Ebola virus disease (EVD) against the benchmark ZMapp™ cocktail. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on antibody composition, mechanism of action, and efficacy. It also provides detailed experimental protocols for the evaluation of these biologics.
Overview of Anti-Ebola Virus (EBOV) GP Antibodies
The EBOV glycoprotein (GP) is the primary target for neutralizing antibodies and, therefore, a focal point for therapeutic development. ZMapp™, an experimental cocktail of three chimeric monoclonal antibodies, demonstrated promise during the 2014-2016 West African Ebola outbreak.[1] This has paved the way for the development and approval of newer antibody therapies with improved efficacy. This guide focuses on a comparative analysis of ZMapp™ and two FDA-approved treatments, Inmazeb® (atoltivimab, maftivimab, and odesivimab-ebgn) and Ebanga® (ansuvimab-zykl), as well as a promising polyclonal antibody candidate, SAB-139.
Comparative Data
The following tables summarize the key characteristics and efficacy data for the anti-EBOV-GP antibodies discussed.
Table 1: Antibody Composition and Epitope Specificity
| Therapeutic | Antibody Component(s) | Target Epitope(s) on EBOV Glycoprotein |
| ZMapp™ | c13C6 | Glycan Cap[2][3] |
| c2G4 | GP base (critical residues: C511, N550, G553, C556)[2] | |
| c4G7 | GP base (critical residue: D552)[2] | |
| Inmazeb® | Atoltivimab | GP1 head and sGP[4] |
| Maftivimab | Fusion loop[4] | |
| Odesivimab-ebgn | Non-overlapping epitope on GP[4] | |
| Ebanga® | Ansuvimab-zykl | GP1 subunit, receptor binding domain (residues 111-119) |
| SAB-139 | Polyclonal human IgG | Multiple epitopes on EBOV GP |
Table 2: In Vitro and In Vivo Efficacy
| Therapeutic | Neutralization Potency (IC50/EC50) | Key Preclinical Efficacy Data | Clinical Efficacy (PALM Trial Mortality) |
| ZMapp™ | Not readily available in a directly comparable format. | 100% survival in rhesus macaques when administered 5 days post-infection.[2] | 49.7%[5][6] |
| Inmazeb® | Not readily available in a directly comparable format. | --- | 33.5%[5][7] |
| Ebanga® | EC50: 0.06 µg/mL (against Zaire ebolavirus Mayinga) | 100% protection in rhesus macaques when administered 5 days post-infection. | 35.1%[5][6] |
| SAB-139 | Not applicable (polyclonal). | 100% protection in mice when administered up to 3 days post-infection. | Not clinically tested in large trials. |
Mechanism of Action
Anti-EBOV-GP antibodies primarily function by neutralizing the virus, preventing its entry into host cells. This is achieved by binding to the GP and sterically hindering its interaction with host cell receptors. Additionally, the Fc region of these antibodies can engage immune effector cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC), a mechanism that eliminates infected cells.
Experimental Protocols
Detailed methodologies for key immunological assays are provided below to facilitate the evaluation of novel anti-EBOV-GP antibodies.
Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the titer of neutralizing antibodies in a sample.
Materials:
-
Vero E6 cells
-
Ebola virus stock of known titer
-
Serum/antibody samples
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Agarose or Methylcellulose overlay
-
Crystal Violet staining solution
Procedure:
-
Seed Vero E6 cells in 6-well plates and culture to form a confluent monolayer.
-
Prepare serial dilutions of the heat-inactivated serum or antibody samples.
-
Mix the diluted samples with an equal volume of Ebola virus suspension containing approximately 100 plaque-forming units (PFU).
-
Incubate the virus-antibody mixture for 1 hour at 37°C.
-
Inoculate the Vero E6 cell monolayers with the virus-antibody mixture and incubate for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.
-
Incubate the plates for 7-10 days at 37°C in a CO2 incubator.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well. The PRNT titer is the reciprocal of the highest serum dilution that reduces the plaque count by 50% (PRNT50) or 80% (PRNT80) compared to the virus control.[8]
Microneutralization Assay
A higher-throughput alternative to the PRNT for assessing neutralizing antibody titers.
Materials:
-
Vero E6 cells
-
Ebola virus stock
-
Serum/antibody samples
-
96-well microtiter plates
-
Cell culture medium and supplements
-
Fixation and permeabilization buffers
-
EBOV-specific primary antibody and a labeled secondary antibody
-
Substrate for the secondary antibody's enzyme
Procedure:
-
Seed Vero E6 cells in 96-well plates and grow to confluence.
-
Prepare serial dilutions of serum/antibody samples in the 96-well plates.
-
Add a standardized amount of Ebola virus to each well.
-
Incubate the plates for 1-2 hours at 37°C.
-
Wash the plates to remove the virus-antibody mixture.
-
Add fresh culture medium and incubate for 24-48 hours.
-
Fix and permeabilize the cells.
-
Add an EBOV-specific primary antibody followed by an enzyme-linked secondary antibody.
-
Add a substrate and measure the optical density. The neutralizing titer is the reciprocal of the highest dilution showing a significant reduction in signal compared to the virus control.[9]
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay measures the ability of antibodies to mediate the killing of target cells expressing EBOV GP by effector cells.[10][11]
Materials:
-
Target cells (e.g., CEM.NKr-CCR5 cells) coated with recombinant EBOV GP
-
Effector cells (e.g., peripheral blood mononuclear cells [PBMCs] or a natural killer [NK] cell line)
-
Serum/antibody samples
-
RPMI 1640 medium with 10% FBS
-
Luciferase assay reagent (for luciferase-based assays) or other cell viability dye
Procedure:
-
Prepare serial dilutions of the serum/antibody samples.
-
Add the diluted samples to wells of a 96-well plate.
-
Add the EBOV GP-coated target cells to the wells and incubate for 30 minutes at 37°C.
-
Add the effector cells at a specific effector-to-target ratio (e.g., 30:1).
-
Incubate the plates for 6-8 hours at 37°C in a CO2 incubator.
-
Measure cell lysis, for example, by quantifying the release of a cytoplasmic enzyme or using a luciferase reporter system.
-
Calculate the percentage of specific lysis for each antibody concentration.
Logical Relationship of Antibody Cocktails
The development of anti-EBOV antibody therapeutics has progressed from single antibody candidates to multi-antibody cocktails to enhance efficacy and combat potential viral escape.
Conclusion
The landscape of EVD therapeutics has evolved significantly since the introduction of ZMapp™. Newer antibody cocktails like Inmazeb® and single monoclonal antibodies like Ebanga® have demonstrated superior clinical efficacy. The data and protocols presented in this guide are intended to serve as a valuable resource for the continued research and development of potent anti-Ebola virus therapies. The use of multi-antibody cocktails that target distinct, non-overlapping epitopes on the viral glycoprotein appears to be a highly effective strategy to enhance potency and mitigate the risk of viral escape.
References
- 1. ZMapp - Wikipedia [en.wikipedia.org]
- 2. Mechanism of Binding to Ebola Virus Glycoprotein by the ZMapp, ZMAb, and MB-003 Cocktail Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Binding to Ebola Virus Glycoprotein by the ZMapp, ZMAb, and MB-003 Cocktail Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the Inmazeb cocktail and resistance to Ebola virus escape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DigitalCommons@PCOM - Research Day: Review of the New FDA-Approved Treatment Options for Ebola Virus Disease [digitalcommons.pcom.edu]
- 6. Ebanga™: The most recent FDA-approved drug for treating Ebola - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inmazeb.com [inmazeb.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Micro-neutralization (MN) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. A Novel Ebola Virus Antibody-Dependent Cell-Mediated Cytotoxicity (Ebola ADCC) Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emory Technology Listing | Emory University [emoryott.technologypublisher.com]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Ebov-GP-IN-1
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Ebov-GP-IN-1, a potent Ebolavirus glycoprotein inhibitor. The following procedures are designed to ensure the highest level of safety and operational integrity within a laboratory setting.
I. Personal Protective Equipment (PPE)
All personnel handling this compound must adhere to stringent PPE protocols, consistent with guidelines for handling the Ebola virus. The required PPE provides a barrier to prevent contact with infectious materials.[1][2][3] No skin, hair, or mucous membranes should be exposed.[4]
A. Core PPE Requirements:
-
Respiratory Protection: A Powered Air-Purifying Respirator (PAPR) with a full face shield or a NIOSH-certified N95 respirator with a face shield and goggles is mandatory.[1][5] Reusable respirators must be properly decontaminated after each use.[3][4]
-
Body Protection: A single-use, fluid-impermeable, head-to-toe coverall is required.[4] For tasks with a high risk of fluid exposure, a waterproof apron should be worn over the coverall.[4][6]
-
Hand Protection: Double gloving with single-use nitrile gloves is required. The outer gloves should have extended cuffs.[5][6]
-
Foot Protection: Single-use, impermeable shoe/boot covers are mandatory.[4]
B. PPE for Different Risk Levels:
| Risk Level | Required PPE |
| Lower-Risk Encounters | Fluid-impermeable coverall, double nitrile gloves, impermeable shoe/boot covers, eye protection (goggles or face shield), and a fluid-resistant facemask or N-95 respirator.[4] |
| Higher-Risk Encounters | PAPR with a full face shield, fluid-impermeable coverall with integrated hood, double nitrile gloves, and impermeable boot covers.[5] |
II. Operational Procedures
Strict adherence to operational protocols is critical to prevent contamination and ensure researcher safety.
A. Handling and Preparation:
-
All work with this compound should be conducted in a designated biosafety cabinet (BSC).
-
Limit the number of personnel in the laboratory during handling procedures.[7]
-
Ensure all necessary materials are inside the BSC before commencing work to minimize movement in and out of the containment area.
-
Use disposable medical equipment whenever possible.[6]
B. Donning and Doffing PPE:
A trained observer must supervise the donning and doffing of PPE to ensure procedures are followed correctly.[5]
-
Donning: Follow a systematic sequence to ensure full coverage and proper seal of all PPE components.
-
Doffing: This is a critical step where contamination is most likely to occur. Remove PPE slowly and deliberately in the designated doffing area. Disinfect outer gloves with an EPA-registered disinfectant wipe before removal.[5]
III. Disposal Plan
All waste generated from handling this compound is considered biohazardous and must be managed accordingly.
A. Waste Segregation and Packaging:
-
All disposable items, including PPE, must be placed in leak-proof biohazard bags immediately after use.[7]
-
Do not fill bags more than two-thirds full to allow for safe closure.[7]
-
Sharps must be disposed of in designated puncture-resistant containers.
-
All waste containers must be securely sealed and the outer surfaces decontaminated with an EPA-registered disinfectant before removal from the laboratory.[7]
B. Final Disposal:
-
All biohazardous waste must be autoclaved or incinerated.[6]
-
Follow all local, state, and federal regulations for the disposal of biohazardous waste.
IV. Emergency Procedures
In the event of an exposure or spill, immediate action is required.
A. Exposure Protocol:
-
Skin Contact: Immediately wash the affected area with soap and water.
-
Mucous Membrane Contact: Flush the affected area with copious amounts of water.
-
Report the exposure to the laboratory supervisor and institutional biosafety officer immediately.
-
Seek immediate medical evaluation.
B. Spill Response:
-
Isolate the area of the spill.[7]
-
Cover the spill with absorbent material.[7]
-
Apply an EPA-registered hospital disinfectant with known efficacy against Ebolaviruses, such as a 0.525% sodium hypochlorite solution (a 1:10 dilution of household bleach), for at least 10 minutes.[8]
-
Clean the area with disposable absorbent towels.[7]
-
Dispose of all cleaning materials as biohazardous waste.
V. Quantitative Data Summary for this compound
Researchers should maintain a summary of key quantitative data for this compound. A template for this data is provided below.
| Property | Value | Units | Source |
| Molecular Weight | g/mol | ||
| Purity | % | ||
| IC50 (EBOV GP) | µM | ||
| CC50 (Cytotoxicity) | µM | ||
| Solubility | mg/mL | ||
| Storage Temperature | °C |
VI. Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound from preparation to exit.
References
- 1. osha.gov [osha.gov]
- 2. Personal protective equipment for Ebola [who.int]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. floridahealth.gov [floridahealth.gov]
- 5. Ebola PPE [wvoems.org]
- 6. isid.org [isid.org]
- 7. Procedures for Safe Handling and Management of Ebola-Associated Waste | Ebola Hemorrhagic Fever | CDC [medbox.iiab.me]
- 8. Ebolaviruses: Infectious substances Pathogen Safety Data Sheet - Canada.ca [canada.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
